Moxifloxacin Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-DFIJPDEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045921 | |
| Record name | Moxifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186826-86-8 | |
| Record name | Moxifloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186826-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxifloxacin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Moxifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the synthetic pathways for moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The document details the core synthetic strategies, key intermediates, and reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of medicinal and process chemistry.
Core Synthetic Strategies
The industrial synthesis of this compound primarily revolves around the coupling of two key building blocks: the quinolone core, specifically 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (Q-Acid) or its ester derivatives, and the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane . The main variations in the synthesis lie in the preparation of these two key intermediates and the strategy employed for their condensation to minimize impurities and maximize yield.
Two major pathways for the final condensation step have been identified:
-
Direct Condensation: This approach involves the direct reaction of the quinolone core with the chiral diamine side chain, typically in a high-boiling polar aprotic solvent.
-
Borate Complex Intermediate Pathway: To circumvent the formation of positional isomers and improve regioselectivity, a significant advancement involves the formation of a borate complex with the quinolone core prior to condensation with the chiral side chain.
Synthesis of the Quinolone Core
The synthesis of the quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, is a multi-step process that is well-established in the field of fluoroquinolone chemistry. While various routes exist, a common approach starts from substituted anilines and proceeds through cyclization to form the quinolone ring system.
Synthesis of the Chiral Side Chain: (S,S)-2,8-diazabicyclo[4.3.0]nonane
The synthesis of the optically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is a critical and challenging aspect of the overall moxifloxacin synthesis, as it introduces the required stereochemistry. A widely reported method commences with pyridine-2,3-dicarboxylic acid and involves a sequence of reactions including cyclization, reduction, resolution, and deprotection.[1]
Pathway 1: Direct Condensation
This pathway represents a more traditional approach to the synthesis of moxifloxacin. The key step is the nucleophilic aromatic substitution reaction between the quinolone core and the chiral diamine.
Caption: Direct condensation pathway for moxifloxacin synthesis.
Experimental Protocol: Direct Condensation
A typical experimental procedure for the direct condensation is as follows:
-
To a solution of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in a suitable polar organic solvent (e.g., dimethyl sulfoxide), (S,S)-2,8-diazabicyclo-[4.3.0]-nonane is added.[2][3]
-
The reaction mixture is heated to a temperature above 50°C.[2]
-
The reaction progress is monitored by a suitable analytical technique such as HPLC.
-
Upon completion, the reaction mixture is cooled, and the moxifloxacin base is precipitated, often by the addition of water.[3]
-
The crude product is then filtered, washed, and dried.[3]
-
The isolated moxifloxacin base is subsequently treated with hydrochloric acid in a suitable solvent (e.g., methanol or ethanol) to form this compound.
Pathway 2: Borate Complex Intermediate
This improved pathway enhances the regioselectivity of the condensation reaction, thereby reducing the formation of the undesired positional isomer. The key innovation is the protection of the 3-carboxylic acid and 4-oxo groups of the quinolone core by forming a borate complex.
Caption: Borate complex intermediate pathway for moxifloxacin synthesis.
Experimental Protocol: Borate Complex Formation and Condensation
The following protocol outlines the key steps for the borate complex intermediate pathway:
-
Formation of the Borate Complex:
-
Acetic anhydride or propionic anhydride is heated, and boric acid is added portion-wise.[4][5]
-
Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate is then added to the reaction mixture.[4][5]
-
The mixture is heated to drive the reaction to completion.[5]
-
The resulting borate complex is then isolated, typically by precipitation with water and filtration.[5]
-
-
Condensation with the Chiral Side Chain:
-
Hydrolysis and Conversion to Hydrochloride:
Quantitative Data Summary
The following tables summarize the reported yields for the key reaction steps in the synthesis of this compound.
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Formation of Borate Complex | Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate, Boric acid, Propionic anhydride | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4bis(propyloxy-O)borate | 96.0 | [6] |
| Condensation of Borate Complex | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4 bis(propyloxy-O)borate, (S,S)-2,8-diazabicyclo(4,3,0)nonane | (4aS-Cis)-1-Cyclopropyl-7-(2,8 diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline aid-O3,O4) bis(propyloxy-O)borate | 93.8 | [5] |
| Conversion to this compound (from base) | Moxifloxacin Base, Methanolic Hydrochloric Acid | This compound | 77.0 | [6] |
| Conversion of this compound Pseudohydrate to Monohydrate | This compound Pseudohydrate, Ethanol, Hydrochloric Acid | This compound Monohydrate | 90.5 | [4] |
| Overall Yield (from Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate via borate intermediate) | Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate | This compound | ~62 | [7] |
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via the borate intermediate pathway.
Caption: Generalized experimental workflow for moxifloxacin HCl synthesis.
Conclusion
The synthesis of this compound has evolved from direct condensation methods to more refined strategies involving borate complex intermediates. This advancement has been crucial in improving the overall efficiency and purity of the final active pharmaceutical ingredient by enhancing the regioselectivity of the key condensation step. The synthesis of the chiral side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, remains a critical area of research, with efforts focused on developing more efficient and scalable routes. This guide provides a foundational understanding of the core synthetic pathways, offering valuable insights for researchers engaged in the development and optimization of synthetic routes for fluoroquinolone antibiotics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. EP1992626A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 4. An Improved Process For The Preparation Of this compound [quickcompany.in]
- 5. Process for the synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2008059223A2 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 7. US8664398B2 - this compound compounds and intermediates and methods for making same - Google Patents [patents.google.com]
A Technical Guide to Chiral Separation of Moxifloxacin Hydrochloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies employed for the chiral separation of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The enantiomeric purity of moxifloxacin is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for resolving and quantifying the enantiomers of moxifloxacin. This document details various successful HPLC methods, including the use of chiral stationary phases and chiral mobile phase additives, to achieve effective separation.
Core Principles of Chiral Separation in HPLC for Moxifloxacin
This compound possesses two chiral centers, leading to the potential existence of four stereoisomers: the active (S,S)-enantiomer, its inactive (R,R)-enantiomer, and the (R,S) and (S,R) diastereomers.[1][2] The primary goal of chiral HPLC methods is to differentiate and quantify these isomers, particularly the (R,R)-enantiomer, which is considered a chiral impurity.[3] Two principal strategies are employed for the chiral resolution of moxifloxacin by HPLC:
-
Chiral Stationary Phases (CSPs): These are the most common and effective means for enantiomeric separation. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for resolving moxifloxacin enantiomers.[4]
-
Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a conventional achiral stationary phase. A common example involves the use of a ligand-exchange mechanism with a copper (II) complex and a chiral ligand like L-isoleucine.[1][5][6]
Comparative Data of Chiral Separation Methods
The following tables summarize the quantitative data from various published HPLC methods for the chiral separation of this compound and its related isomers.
| Method Reference | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) |
| Method 1[7] | DAICEL CHIRALPAK AD-H | 250 mm x 4.6 mm, 5 µm | n-hexane:isopropanol:diethylamine:acetic acid (85:15:0.2:0.1) | 1.0 | 293 | 3.4 |
| Method 2[8] | DAICEL CHIRALPAK OD-H (Cellulose - Tris(3,5-xylyl carbamate)) | 250 mm x 4.6 mm, 5 µm | n-hexane:isopropanol (85:15) | 1.0 | 295 | Not Reported |
| Method 3[9] | Cellulose-tris(3,5-dimethylphenylcarbamate) | Not Specified | n-hexane:isopropanol (80-90% n-hexane) | Not Specified | 290-300 | Not Reported |
| Method Reference | Stationary Phase (Achiral) | Column Dimensions | Chiral Mobile Phase Additive | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | pH | Column Temperature (°C) |
| Method 4[5] | C18 | 150 x 4.6 mm; 3 µm | Copper (II)-sulfate and Isoleucine (0.01 M) | 30% (v/v) methanol | Not Specified | Not Specified | 3.5 | 23 |
| Method 5[1][6] | ODS (achiral) | Not Specified | L-isoleucine-Cu(II) | Aqueous | 0.9 | 293 | Not Specified | Not Specified |
Detailed Experimental Protocols
The following are detailed methodologies for two distinct and effective HPLC-based chiral separation methods for this compound.
Method 1: Chiral Stationary Phase (Normal-Phase) HPLC
This protocol is based on the use of a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or PDA detector.
2. Chromatographic Conditions:
-
Chiral Column: DAICEL CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of n-hexane, isopropanol, diethylamine, and acetic acid in a ratio of 85:15:0.2:0.1 (v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 293 nm.[7]
-
Injection Volume: 10 µL.[7]
3. Sample Preparation:
-
Standard Solution: Prepare a standard solution of the moxifloxacin (R,R)-isomer in a suitable solvent (e.g., mobile phase) to a final concentration within the linear range (e.g., 0.54-5.40 µg/mL).[7]
-
Test Solution: Dissolve the this compound sample in the mobile phase to achieve a target concentration.
4. System Suitability:
-
Inject the standard solution and verify that the system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, are within the acceptable limits defined by relevant pharmacopeias or internal validation protocols. The resolution between the (S,S) and (R,R) enantiomers should be greater than 3.0.[7]
5. Analysis:
-
Inject the test solution and record the chromatogram. Identify the peaks corresponding to the (S,S)-moxifloxacin and the (R,R)-enantiomer based on their retention times relative to the standard.
-
Quantify the (R,R)-enantiomer based on the peak area response.
Method 2: Chiral Mobile Phase Additive (Reversed-Phase) HPLC
This method utilizes a ligand-exchange chromatography principle on a conventional achiral column.
1. Instrumentation:
-
HPLC system as described in Method 1.
2. Chromatographic Conditions:
-
Column: Achiral C18 or ODS column (e.g., 150 mm x 4.6 mm, 3 µm).[5]
-
Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.01 M Copper (II)-sulfate and 0.01 M L-isoleucine. Add 30% (v/v) methanol and adjust the pH to 3.5 with a suitable acid.[5]
-
Column Temperature: 23 °C.[5]
3. Sample Preparation:
-
Standard and Test Solutions: Dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 1000 µg/mL.[1][6]
4. System Suitability:
-
Perform system suitability tests to ensure adequate resolution and reproducibility.
5. Analysis:
-
Inject the prepared solutions and monitor the separation of the enantiomers. The formation of transient diastereomeric complexes with the chiral additive in the mobile phase allows for their separation on the achiral column.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the chiral separation of this compound by HPLC and the logical relationship in method development.
Caption: General workflow for HPLC-based chiral separation of moxifloxacin.
Caption: Logical flow for chiral HPLC method development for moxifloxacin.
Conclusion
The successful chiral separation of this compound is readily achievable using HPLC with either chiral stationary phases or chiral mobile phase additives. The choice of method will depend on the available resources, the specific requirements of the analysis (e.g., routine quality control versus research), and the desired chromatographic performance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry, enabling them to develop, validate, and implement robust and reliable methods for ensuring the enantiomeric purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric purity assay of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric separation of a moxifloxacin intermediate by chiral liquid chromatography using cellulose based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 7. HPLC assay of R-isomer in this compound: Ingenta Connect [ingentaconnect.com]
- 8. CN104807935A - Separation and detection method for this compound intermediate and enantiomer thereof - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
A Technical Guide to the Physicochemical Characterization of Moxifloxacin Hydrochloride for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties of moxifloxacin hydrochloride and their critical implications for the development of effective drug delivery systems. Understanding these characteristics is paramount for formulation design, ensuring optimal bioavailability, stability, and therapeutic efficacy.
Introduction to this compound
This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its chemical name is 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, monohydrochloride.[2][3][4] The presence of a methoxy group at the C-8 position and a bulky C-7 substituent are thought to enhance its activity and reduce the potential for resistance development. For drug delivery, its hydrochloride salt form is commonly used to improve its pharmaceutical properties.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational drug delivery system design.
Solubility
This compound is described as sparingly soluble in water.[4][5] Its solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract and for the formulation of liquid dosage forms. According to the Biopharmaceutics Classification System (BCS), moxifloxacin is considered a Class I drug, indicating high solubility and high permeability.[6]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] |
| Dimethyl formamide | ~3.33 mg/mL | [2] |
| Water | Sparingly soluble | [4][5] |
| Ethanol (96%) | Slightly soluble | [4] |
| Acetone | Practically insoluble | [4] |
Table 2: pH-Dependent Solubility of this compound
| pH | Medium | Observations | Reference |
| 1.2 | 0.1 M HCl | High solubility, >85% dissolution in 15-30 mins | [7][8] |
| 4.5 | Acetate Buffer | High solubility, >85% dissolution in 15-30 mins | [7][8] |
| 6.8 | Phosphate Buffer | High solubility, >85% dissolution in 15-30 mins | [7][8] |
| < 2 | 0.1 N HCl | Significant reduction in solubility below pH 2 due to the common-ion effect | [3] |
Dissociation Constant (pKa)
Moxifloxacin has two ionizable groups: a carboxylic acid and a secondary amine, resulting in two pKa values. These values are crucial for predicting the ionization state of the drug at different physiological pHs, which in turn influences its solubility, absorption, and distribution.
Table 3: pKa Values of Moxifloxacin
| pKa Value | Functional Group | Reference |
| 6.25 | Carboxylic Acid | [9] |
| 9.29 | Secondary Amine | [9] |
| 5.49 (Strongest Acidic) | Carboxylic Acid | [1] |
| 9.51 (Strongest Basic) | Secondary Amine | [1] |
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is an indicator of a drug's lipophilicity. This property affects the drug's ability to permeate biological membranes. A LogP of 2.9 has been reported for moxifloxacin.[1]
Solid-State Characterization
The solid-state properties of this compound, particularly polymorphism, can significantly impact its stability, dissolution rate, and bioavailability.
Polymorphism
This compound is known to exist in multiple crystalline forms, including anhydrous and hydrated states.[10] Different polymorphic forms can exhibit distinct physicochemical properties. For instance, a hydrated crystalline form has been shown to be less soluble than the initial form.[11] The stability of these forms under various temperature and humidity conditions is a critical consideration during manufacturing and storage.[11]
Table 4: Reported Polymorphic Forms of this compound
| Form | Key Characterization Peaks (XRPD, 2θ) | DSC Endotherm (°C) | Reference |
| Form α1 (hydrate) | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0 | ~250 | [10][12] |
| Form α2 (hydrate) | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2 | ~253 | [10][12] |
| Polymorph IV (monohydrate) | 7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 | Not specified | [13] |
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphic transitions. Thermogravimetric Analysis (TGA) is employed to assess thermal stability and determine the water content in hydrated forms. The melting point of this compound has been reported in the range of 238-242 °C.[1] DSC thermograms of pure this compound show a sharp endothermic peak corresponding to its melting point.[14][15]
Spectroscopic Analysis (FTIR)
Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable tool for identifying the functional groups present in the this compound molecule and for detecting potential drug-excipient interactions. Key characteristic peaks include C=O stretching of the carboxylic acid (around 1710 cm⁻¹), N-H stretching (around 2928 cm⁻¹), and O-H stretching (around 3527 cm⁻¹).[16]
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of this compound.
Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to different solvents (e.g., water, phosphate buffers of various pH) in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Withdraw aliquots from each flask, and filter them through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
X-ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind approximately 100 mg of the this compound sample to ensure a uniform particle size.
-
Instrument Setup: Use a diffractometer with CuKα radiation (λ = 1.5418 Å). Set the voltage and current to appropriate values (e.g., 40 kV and 30 mA).
-
Data Collection: Scan the sample over a 2θ range of 3° to 40° at a scan speed of 0.02°/s.[12]
-
Analysis: Analyze the resulting diffractogram to identify the characteristic peaks of the crystalline form.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 4-5 mg of the this compound sample into an aluminum pan and seal it.
-
Instrument Setup: Use a calibrated differential scanning calorimeter. Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 300 °C) under a nitrogen purge.[17]
-
Analysis: Record the heat flow as a function of temperature to obtain the DSC thermogram, noting the onset and peak temperatures of any thermal events.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and compressing the mixture into a thin disc.
-
Instrument Setup: Use an FTIR spectrometer.
-
Data Collection: Scan the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Implications for Drug Delivery
The physicochemical properties of this compound directly influence the design and performance of its drug delivery systems.
-
Oral Drug Delivery: As a BCS Class I drug, this compound is generally well-absorbed from the gastrointestinal tract.[1] However, its pH-dependent solubility can influence its dissolution rate in different segments of the GI tract. Formulations such as fast-dissolving tablets have been developed to ensure rapid drug release.[18] The polymorphic form used can also affect the dissolution profile and, consequently, bioavailability.[10]
-
Ophthalmic Drug Delivery: For topical ophthalmic administration, adequate aqueous solubility at physiological pH is crucial. The unique structure of moxifloxacin provides both high lipophilicity for corneal penetration and high aqueous solubility at physiological pH.[19] To overcome the challenges of precorneal drug loss, controlled-release formulations like in-situ gels and PLGA nanoparticles have been investigated to prolong the residence time and improve ocular bioavailability.[16][20]
-
Parenteral Drug Delivery: The aqueous solubility of this compound allows for the formulation of solutions for intravenous administration. The concentration of these solutions is limited by the saturation solubility of the drug.[21]
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for physicochemical characterization and the interplay between the properties of this compound and drug delivery system design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drugfuture.com [drugfuture.com]
- 5. digicollections.net [digicollections.net]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2009087151A1 - Polymorphic forms of this compound and processes for preparation thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2083010A1 - Polymorphic Forms of this compound and processes for preparation thereof - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
- 17. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phmethods.net [phmethods.net]
- 19. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Improved Ocular Bioavailability of Moxifloxacin HCl using PLGA Nanoparticles: Fabrication, Characterization, In-vitro and In-vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US6548079B1 - Moxifloxacin formulation containing common salt - Google Patents [patents.google.com]
Spectroscopic Analysis of Moxifloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of moxifloxacin hydrochloride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development, quality control, and analysis of this fourth-generation fluoroquinolone antibiotic. This document details the methodologies for key spectroscopic analyses, presents quantitative data in a structured format for ease of comparison, and includes visual workflows to illustrate the experimental processes.
Introduction to this compound and its Spectroscopic Properties
This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, possesses chromophoric and fluorophoric moieties that make it amenable to various spectroscopic analytical techniques.[3] These methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological fluids.[1][2][4]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used, simple, and economical technique for the quantitative analysis of this compound.[1][5][6] The method is based on the principle of measuring the absorption of ultraviolet or visible light by the drug molecule.
Experimental Protocol:
A standard protocol for the UV-Vis spectrophotometric analysis of this compound involves the following steps:
-
Solvent Selection: The choice of solvent is critical. Common solvents that have been successfully used include distilled water, 0.1 M hydrochloric acid (HCl), and methanol.[1][2][5]
-
Preparation of Standard Stock Solution: A standard stock solution is prepared by accurately weighing a specific amount of pure this compound (e.g., 25 mg) and dissolving it in a suitable solvent (e.g., 10 mL of distilled water) in a volumetric flask (e.g., 100 mL). The solution is then diluted to the mark with the same solvent to achieve a known concentration (e.g., 250 µg/mL).[1]
-
Preparation of Working Standard Solutions: A series of working standard solutions of varying concentrations (e.g., 1-20 µg/mL) are prepared by diluting the stock solution with the chosen solvent.[1]
-
Spectrophotometric Measurement: The absorbance of each working standard solution is measured at the wavelength of maximum absorption (λmax) against a solvent blank. The λmax for this compound is typically observed in the range of 288-296 nm.[1][2]
-
Calibration Curve Construction: A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations of the working standard solutions.
-
Sample Analysis: The absorbance of the sample solution, prepared in the same manner as the standards, is measured, and the concentration of this compound is determined from the calibration curve.
Quantitative Data for UV-Vis Spectrophotometry:
| Parameter | Value | Solvent | Reference |
| λmax | 293 nm | Distilled Water | [1] |
| 294 nm | 0.1 M HCl | ||
| 288.2 nm | Double RO Water | [2] | |
| 296 nm | 0.1 N HCl | ||
| Linearity Range | 1-20 µg/mL | Distilled Water | [1] |
| 2-12 µg/mL | Double RO Water | [2] | |
| 1-10 µg/mL | Water | [7] | |
| Molar Absorptivity | 4.9 x 10³ L mol⁻¹ cm⁻¹ | Alkaline medium (pH 11.0) | [6] |
| LOD | 3.3 ppb | Water | [7] |
| LOQ | 11.2 ppb | Water | [7] |
Fluorescence Spectroscopy
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry for the determination of this compound.[8] The method is based on the principle that the molecule, after absorbing light, emits light of a longer wavelength.
Experimental Protocol:
-
Reagent Preparation: In some methods, a chelating agent and a surfactant are used to enhance the fluorescence intensity. For instance, a stable chelate can be formed with aluminum ions, with sodium lauryl sulfate (SLS) used to further enhance the signal.[9]
-
Standard and Sample Preparation: Similar to UV-Vis spectrophotometry, stock and working standard solutions are prepared. For analysis in biological matrices like plasma, a protein precipitation step is typically required.
-
Fluorescence Measurement: The fluorescence intensity of the solutions is measured at specific excitation and emission wavelengths. The selection of these wavelengths is optimized to maximize the signal and minimize interference.
-
Calibration and Quantification: A calibration curve is generated by plotting fluorescence intensity against concentration, which is then used to determine the concentration of the unknown sample.
Quantitative Data for Fluorescence Spectroscopy:
| Parameter | Value | Conditions | Reference |
| Excitation λ | 365 nm | With Al³⁺ and SLS | [9] |
| 289 nm | Inclusion complex with β-cyclodextrin | [10] | |
| 300 nm | In methanol | [11] | |
| Emission λ | 478 nm | With Al³⁺ and SLS | [9] |
| 464 nm | Inclusion complex with β-cyclodextrin | [10] | |
| 550 nm | In methanol | [11] | |
| Linearity Range | 10-200 ng/mL | With Al³⁺ and SLS | [9] |
| 10-60 ng/mL | Inclusion complex with β-cyclodextrin | [10] | |
| 300-2500 ng/mL | In methanol | [11] | |
| LOD | 2.2 ng/mL | With Al³⁺ and SLS | [9] |
| 1.6 ng/mL | Inclusion complex with β-cyclodextrin | [10] | |
| 33.64 ng/mL | In methanol | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool primarily used for the structural elucidation of this compound and its related substances. While not typically used for routine quantitative analysis in quality control labs due to lower sensitivity and higher cost compared to other methods, it provides invaluable information about the molecular structure.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
NMR Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H NMR and ¹³C NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the identity and structure of the molecule. It can also be used to identify and characterize impurities and degradation products.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and specific method for the identification and quantification of this compound, especially in complex matrices such as biological fluids.
Experimental Protocol:
-
Sample Preparation: Samples, especially from biological sources, often require extraction, such as solid-phase extraction (SPE), to remove interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC system for separation. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for moxifloxacin. The mass spectrometer is typically operated in tandem mode (MS/MS) for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
-
Data Analysis: The resulting chromatograms and mass spectra are used to identify and quantify this compound, often using an internal standard for improved accuracy.
Official Methods
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for this compound.[3][12][13] These official methods typically rely on High-Performance Liquid Chromatography (HPLC) with UV detection for assay and the determination of related substances.[3][12][14] While the primary technique is chromatographic, UV spectrophotometry serves as the detection method, highlighting the integral role of spectroscopy in the official quality control of this drug.
Conclusion
A range of spectroscopic techniques is available for the analysis of this compound, each with its own advantages. UV-Vis spectrophotometry is a simple and cost-effective method suitable for routine quality control. Spectrofluorimetry offers enhanced sensitivity and is valuable for trace analysis. NMR and Mass Spectrometry are powerful tools for structural elucidation and sensitive quantification in complex matrices, respectively. The choice of method depends on the specific analytical requirements, such as the nature of the sample, the required sensitivity, and the purpose of the analysis. The information and protocols provided in this guide serve as a valuable resource for the effective spectroscopic analysis of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugfuture.com [drugfuture.com]
- 13. This compound [doi.usp.org]
- 14. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Moxifloxacin Hydrochloride Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. As with any pharmaceutical compound, moxifloxacin is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its safety and efficacy. Therefore, a thorough understanding of its degradation pathways and the identification of its degradation products are critical aspects of drug development, formulation, and stability testing, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
This technical guide provides a comprehensive overview of the research into the identification of this compound degradation products. It details the experimental protocols for forced degradation studies, summarizes the identified degradation products, and presents quantitative data from various stress conditions. Furthermore, this guide illustrates the degradation pathways and experimental workflows using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Moxifloxacin Degradation Pathways
Moxifloxacin is known to degrade under several stress conditions, including exposure to acid, base, oxidation, heat, and light. The primary degradation pathways involve modifications to the quinolone core, the cyclopropyl group, and the C-7 side chain.
-
Acid and Alkaline Hydrolysis: In acidic and basic media, hydrolysis can occur, although moxifloxacin is relatively stable in acidic conditions.[1] In alkaline conditions, degradation is more pronounced, potentially involving the cleavage of the piperidine ring in the C-7 substituent.[2]
-
Oxidative Degradation: Moxifloxacin is susceptible to oxidative stress, which can lead to the formation of N-oxides and hydroxylated derivatives.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, is a significant factor in the degradation of moxifloxacin. Photolytic degradation can lead to a variety of products through complex reaction pathways, including decarboxylation and modifications to the C-7 side chain.[4][5] The rate of photodegradation is influenced by pH, with greater degradation observed in both acidic and alkaline solutions compared to neutral pH.[2][4]
Identified Degradation Products
Several degradation products of moxifloxacin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. A summary of some of the key identified degradation products is provided below.
Table 1: Identified Degradation Products of this compound
| Degradation Product Name | Stress Condition(s) | Molecular Formula | Observed [M+H]⁺ (m/z) | Reference(s) |
| Decarboxylated Moxifloxacin | Acidic Hydrolysis | C₂₀H₂₄FN₃O₂ | 358.1 | [1] |
| N/A | Acidic Hydrolysis | N/A | 263.4 | [1] |
| N/A | Acidic Hydrolysis | N/A | 249.7 | [1] |
| MP-1 | Photolytic | C₂₁H₂₃FN₃O₆ | 432.1574 | |
| MP-2 | Photolytic | C₂₁H₂₅FN₃O₅ | 418.1755 | [4] |
| MP-3 | Photolytic | C₂₁H₂₃FN₃O₅ | 416.1702 | [4] |
| MP-4 | Photolytic | C₁₄H₁₄FN₂O₄ | 293.0914 | [4] |
| MP-5 | Photolytic | C₂₁H₂₃FN₃O₅ | 430.150 | [4] |
| 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Photolytic | C₁₄H₁₃FN₂O₄ | N/A | [6] |
| 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid | Photolytic, Oxidative | C₂₁H₂₃FN₃O₅ | N/A | [6] |
| 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1- cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Photolytic | C₂₁H₂₅FN₃O₇ | N/A | [6] |
| Hydroxyl derivatives of Moxifloxacin | Oxidative | C₂₁H₂₄FN₃O₅ | 418.4 | [3] |
| Oxidation product analogs of Moxifloxacin | Oxidative | C₂₁H₂₂FN₃O₅ | 416.4 | [3] |
N/A - Not Available in the searched literature.
Quantitative Analysis of Degradation
The extent of moxifloxacin degradation varies significantly depending on the stressor and the experimental conditions. The following tables summarize the quantitative data on the percentage of degradation observed in various studies.
Table 2: Quantitative Data from Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Reference(s) |
| Acid Hydrolysis | ||||
| 1.3 M HCl | 48 hours | 52.04% | [1] | |
| 1.3 M HCl with Cu(II) ions | 48 hours | 79.35% | [1] | |
| 1.3 M HCl with Fe(III) ions | 48 hours | 63.97% | [1] | |
| 1.3 M HCl with Al(III) ions | 48 hours | 62.42% | [1] | |
| 1.3 M HCl with Zn(II) ions | 48 hours | 58.62% | [1] | |
| Alkaline Hydrolysis | ||||
| 1N NaOH | 6 hours | N/A | [7] | |
| Oxidative Degradation | ||||
| KMnO₄, pH 3.0 | N/A | N/A | [3] | |
| Photolytic Degradation | ||||
| UV radiation (pH 10.2) | 60 mins | ~50% | [8] | |
| UV radiation (pH 4.5) | 2 hours | ~25% | [8] | |
| UV radiation (natural pH) | 2 hours | <10% | [8] | |
| Thermal Degradation | ||||
| Heat | N/A | Negligible | [9][10] | |
| UV Exposure | ||||
| UV light | 30 mins | Negligible | [9] |
N/A - Not Available in the searched literature. The original studies should be consulted for more detailed kinetic data.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on protocols described in the scientific literature.
Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 0.2%).[1]
-
Stress Application: To a defined volume of the stock solution (e.g., 3.0 mL), add an equal volume of a strong acid (e.g., 3 M HCl).[1] For studies involving metal ions, a solution of the metal salt (e.g., 0.025 M) is also added.[1]
-
Incubation: The mixture is incubated in a controlled environment, typically at an elevated temperature (e.g., 90°C or 110°C) for a specified duration (e.g., up to 72 hours).[1]
-
Sample Preparation for Analysis: At predetermined time points, withdraw aliquots of the stressed solution. Neutralize the samples with a suitable base (e.g., NaOH) and dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Application: Accurately weigh a quantity of moxifloxacin and dissolve it in a strong base (e.g., 0.1 N or 1N NaOH) to a specific concentration (e.g., 5 mg/mL).[7]
-
Incubation: The solution is typically refluxed or kept at room temperature for a defined period (e.g., 6 hours).[7]
-
Sample Preparation for Analysis: Withdraw aliquots, neutralize with a suitable acid (e.g., HCl), and dilute with the mobile phase for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound.
-
Stress Application: Treat the moxifloxacin solution with an oxidizing agent. A common agent is hydrogen peroxide (e.g., 3% H₂O₂) or potassium permanganate (KMnO₄) in an acidic medium.[3]
-
Incubation: The reaction mixture is typically kept at room temperature or a slightly elevated temperature for a specified duration.
-
Sample Preparation for Analysis: Withdraw aliquots at various time intervals and dilute with the mobile phase for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Photolytic Degradation
-
Preparation of Solution: Prepare a solution of this compound in water or a suitable buffer at a specific pH.[4]
-
Stress Application: Expose the solution to a controlled light source, such as a UV lamp (e.g., 254 nm or 366 nm) or a xenon lamp to simulate sunlight, for a defined period. The exposure should be in accordance with ICH Q1B guidelines.
-
Control Sample: A parallel sample should be protected from light to serve as a control.
-
Sample Preparation for Analysis: At specified time points, withdraw samples and dilute them with the mobile phase for HPLC analysis.
-
Analysis: Analyze both the exposed and control samples using a validated stability-indicating HPLC method.
Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a controlled temperature and humidity chamber.
-
Stress Application: Expose the solid drug substance to dry heat at a specific temperature (e.g., 60-80°C) for a defined period.
-
Sample Preparation for Analysis: After the exposure period, dissolve a known amount of the stressed powder in a suitable solvent and dilute it to the required concentration for HPLC analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A typical stability-indicating RP-HPLC method for the analysis of moxifloxacin and its degradation products is as follows:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, ammonium formate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is often adjusted to be acidic.[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at the λmax of moxifloxacin, which is around 294 nm.[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Experimental Workflow for Degradation Product Identification
Caption: Experimental workflow for moxifloxacin degradation product identification.
Plausible Degradation Pathways of Moxifloxacin
Caption: Plausible degradation pathways of moxifloxacin under different stress conditions.
Conclusion
The identification and characterization of this compound degradation products are essential for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This technical guide has provided a comprehensive summary of the current research, including detailed experimental protocols for forced degradation studies, a compilation of identified degradation products, and available quantitative data. The provided diagrams of the experimental workflow and degradation pathways serve as valuable tools for researchers in this field. A thorough understanding of these degradation processes is paramount for the development of stable moxifloxacin formulations and for meeting regulatory requirements. Further research should focus on the complete structural elucidation of all degradation products and the assessment of their potential biological activities.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brjac.com.br [brjac.com.br]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Moxifloxacin Hydrochloride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphism of moxifloxacin hydrochloride, a widely used fourth-generation fluoroquinolone antibiotic. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring its quality, stability, and bioavailability in pharmaceutical formulations. This document summarizes the known polymorphic forms, their characterization data, and detailed experimental protocols for their preparation.
Introduction to Polymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, stability, and mechanical properties. For a pharmaceutical compound like this compound, controlling the polymorphic form is crucial as it can significantly impact the drug's performance.
This compound is known to exist in several crystalline forms, including anhydrous, monohydrate, and other solvated forms. The interconversion between these forms can be influenced by various factors such as temperature, humidity, and the solvent system used during crystallization.
Characterization of this compound Polymorphs
The various polymorphic forms of this compound are primarily distinguished by their unique Powder X-ray Diffraction (PXRD) patterns. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide further characterization by identifying melting points, phase transitions, and solvent content. Spectroscopic methods like Infrared (IR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) also serve as valuable tools for polymorph identification and characterization.
Powder X-ray Diffraction (PXRD) Data
The following tables summarize the characteristic PXRD peaks (expressed in degrees 2θ) for various known polymorphic forms of this compound. It is important to note that slight variations in peak positions can occur due to instrumental differences and sample preparation.
Table 1: PXRD Peak Data for Anhydrous Polymorphs of this compound
| Form I | Form III[1] | Form X[2] | Form Y[2] | Form E | Form HI |
| 5.8 | 5.6 | 5.7 | 5.8 | 5.7 | 5.7 |
| 8.5 | 7.1 | 7.1 | 6.4 | 8.4 | 7.2 |
| 10.2 | 8.4 | 8.5 | 7.7 | 10.0 | 8.8 |
| 17.7 | 8.8 | 10.2 | 8.1 | 14.4 | 10.5 |
| 21.5 | 10.0 | 13.8 | 8.4 | 15.6 | 11.4 |
| - | 10.4 | 14.0 | 9.5 | 16.9 | 14.4 |
| - | 11.4 | 15.1 | 10.0 | 17.3 | 14.7 |
| - | 12.2 | 15.6 | 12.0 | 17.9 | 17.7 |
| - | 13.1 | 16.5 | 13.0 | 18.5 | 19.3 |
| - | 13.9 | 16.8 | 13.7 | 20.3 | 24.6 |
| - | 14.4 | 18.2 | 14.5 | 23.4 | - |
| - | 14.7 | 19.7 | 15.4 | 23.6 | - |
| - | 16.6 | 21.6 | 16.4 | 24.1 | - |
| - | 16.9 | 22.2 | 17.1 | 26.4 | - |
| - | 17.2 | 22.4 | 17.9 | 26.7 | - |
| - | 17.7 | 24.3 | 19.1 | 27.3 | - |
| - | 18.5 | 25.1 | 19.6 | 27.5 | - |
| - | 19.1 | 25.7 | 19.9 | 29.2 | - |
| - | 19.2 | 26.4 | 20.4 | - | - |
| - | 19.8 | 28.9 | 21.2 | - | - |
| - | 20.1 | 29.5 | 23.3 | - | - |
| - | 20.3 | 29.8 | 24.0 | - | - |
| - | 21.1 | 30.4 | 25.8 | - | - |
| - | 21.5 | 32.0 | 26.9 | - | - |
| - | 22.1 | 32.3 | 27.7 | - | - |
| - | 22.6 | 33.3 | 28.29 | - | - |
Table 2: PXRD Peak Data for Hydrated Polymorphs of this compound
| Form II (Monohydrate) | Form IV (Monohydrate) | Form α1 (Hydrate)[3] | Form α2 (Hydrate)[3] |
| 5.8 | 7.5 | 5.6 | 5.7 |
| 26.7 | 9.3 | 7.0 | 7.1 |
| - | 12.8 | 8.3 | 8.4 |
| - | 15.1 | 9.9 | 10.2 |
| - | 16.7 | 14.3 | 14.4 |
| - | 18.7 | 15.4 | 16.9 |
| - | 19.2 | 17.2 | 19.1 |
| - | - | 20.2 | 21.5 |
| - | - | 23.4 | 26.3 |
| - | - | 26.4 | 27.2 |
| - | - | 27.3 | - |
| - | - | 29.0 | - |
Thermal Analysis Data
DSC and TGA provide valuable information on the thermal stability, melting behavior, and hydration state of the different polymorphs.
Table 3: Thermal Analysis Data for this compound Polymorphs
| Polymorphic Form | Technique | Key Findings |
| Form α1 (Hydrate) | DSC | Endotherm maximum peak at approximately 250 °C.[3] |
| Form α2 (Hydrate) | DSC | Endotherm maximum peak at approximately 253 °C.[3] |
| MOXI-I (from water) | Melting Point | Data not available |
| MOXI-II (from ethanol) | Melting Point | Lowest melting point among the four forms prepared in one study, suggesting it might be a less stable or different polymorphic form.[4] |
| MOXI-III (from methanol) | Melting Point | Data not available |
| MOXI-IV (from isopropanol) | Melting Point | Data not available |
Crystal Structure Analysis
A complete understanding of polymorphism requires detailed knowledge of the three-dimensional arrangement of molecules in the crystal lattice, which is typically obtained from single-crystal X-ray diffraction.
As of the latest literature review, detailed single-crystal X-ray diffraction data (including unit cell parameters, space group, and atomic coordinates) for the majority of this compound polymorphs are not publicly available. Research in this area has predominantly relied on PXRD for polymorph identification.
However, the crystal structure of a moxifloxacin base sesquihydrate has been reported, providing insight into the molecular conformation and packing of a related solid form.
Experimental Protocols for Polymorph Preparation
The following sections provide detailed methodologies for the preparation of specific this compound polymorphs as cited in the literature.
General Polymorphism Study Workflow
The logical flow of a typical polymorphism study for an active pharmaceutical ingredient like this compound is outlined in the diagram below.
Preparation of Anhydrous Form III
A process for preparing the crystalline Form III of anhydrous moxifloxacin monohydrochloride involves dissolving this compound in a lower alkyl alcohol to create a solution. An anti-solvent, in which this compound has poor solubility but is miscible with the alcohol, is then added. The resulting mixture is cooled until solid precipitation occurs, and the solids are then isolated.
Preparation of Hydrated Form α1
-
Suspend 10 g of this compound in 50 ml of water.
-
Add 3 g of 37% aqueous hydrochloric acid.
-
Heat the suspension to 100 °C until complete dissolution is achieved.
-
Cool the solution to 20 °C to allow for precipitation.
-
Filter the solid material, wash with water, and dry under reduced pressure at 95 °C to yield Form α1.[3]
Preparation of Hydrated Form α2
-
Suspend 10 g of this compound in 40 ml of N-methyl-2-pyrrolidinone and 0.5 ml of water.
-
Heat the suspension to 130 °C.
-
Cool the mixture to 20 °C to induce crystallization.
-
Filter the resulting solid, wash with acetone, and dry under reduced pressure at 60 °C to obtain Form α2.[3]
Preparation of Monohydrate Form IV
-
Suspend this compound monohydrate (10 g) in a mixture of methanol (70 ml) and water (20 ml).
-
Adjust the pH of the suspension to 7.5-8.5 using a 50% aqueous sodium hydroxide solution to achieve a clear solution.
-
Perform a carbon treatment on the clear solution and filter it through a celite bed.
-
Wash the filter bed with a hot mixture of methanol and water (4:1 by volume).
-
Cool the filtrate to 25 °C.
-
Adjust the pH to 1.0-2.0 with concentrated hydrochloric acid at 25 °C.
-
Cool the solution to 0 °C to facilitate precipitation.
-
Collect the solid by filtration and dry at 60-65 °C for 6 hours to obtain this compound monohydrate polymorph IV.
Polymorphic Interconversion and Stability
The various polymorphic forms of this compound can interconvert under different conditions of temperature, humidity, and solvent exposure. Understanding these relationships is critical for selecting the most stable polymorph for pharmaceutical development and for defining appropriate storage and handling conditions.
The diagram below illustrates the potential relationships and transformations between different polymorphic forms based on the preparation methods.
Conclusion
The polymorphism of this compound is a complex field with numerous identified crystalline forms. While a significant body of knowledge exists regarding the characterization of these polymorphs by Powder X-ray Diffraction and thermal methods, a comprehensive understanding of their crystal structures at the atomic level is limited by the lack of publicly available single-crystal X-ray diffraction data.
For researchers and professionals in drug development, it is imperative to carefully control the crystallization and formulation processes to ensure the desired polymorphic form of this compound is consistently produced. The choice of polymorph can have a profound impact on the final drug product's stability, dissolution, and overall therapeutic efficacy. Further research focusing on single-crystal structure elucidation and a more systematic study of the thermodynamic relationships between the various polymorphs would be of great value to the pharmaceutical sciences.
References
- 1. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007010555A2 - Novel crystalline forms of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 3. WO2009087151A1 - Polymorphic forms of this compound and processes for preparation thereof - Google Patents [patents.google.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to the Antibacterial Spectrum of Moxifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The document details its mechanism of action, in vitro activity against a broad range of clinically relevant bacteria, and standardized experimental protocols for determining its efficacy.
Introduction
This compound is a synthetic broad-spectrum antimicrobial agent.[1][2] It is widely used in the treatment of various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and intra-abdominal infections.[2][3] Its chemical structure, characterized by a C8-methoxy group, contributes to its enhanced activity against Gram-positive bacteria and reduced potential for the selection of resistant strains compared to older fluoroquinolones.
Mechanism of Action
The bactericidal action of moxifloxacin is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4][5][6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is vital for the introduction of negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of moxifloxacin.
-
Topoisomerase IV: This enzyme is responsible for the decatenation of daughter chromosomes following DNA replication. It is the primary target of moxifloxacin in most Gram-positive bacteria.
By forming a stable complex with these enzymes and DNA, moxifloxacin induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[9]
Below is a diagram illustrating the mechanism of action of moxifloxacin.
Caption: Mechanism of action of moxifloxacin.
Antibacterial Spectrum
Moxifloxacin exhibits a broad spectrum of activity against a wide range of pathogenic bacteria, including Gram-positive, Gram-negative, and atypical organisms.
Gram-Positive Bacteria
Moxifloxacin demonstrates potent activity against many Gram-positive bacteria, including key respiratory pathogens. It is particularly effective against Streptococcus pneumoniae, including strains that are resistant to penicillin and macrolides.[10] It also shows good activity against various Staphylococcus species (including some methicillin-susceptible Staphylococcus aureus), Streptococcus pyogenes, and Streptococcus agalactiae.[11]
Gram-Negative Bacteria
Moxifloxacin retains good activity against a variety of Gram-negative bacteria.[6][12] This includes organisms such as Haemophilus influenzae, Moraxella catarrhalis, and some members of the Enterobacteriaceae family.[13][14] However, its activity against Pseudomonas aeruginosa is limited.[15]
Atypical Bacteria
Moxifloxacin is effective against atypical pathogens that are common causes of respiratory infections.[16] These include Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[16][17]
Anaerobic Bacteria
Moxifloxacin also possesses activity against a range of anaerobic bacteria.
Quantitative Data: In Vitro Susceptibility
The in vitro activity of moxifloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values for moxifloxacin against various clinically significant bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).
Table 1: In Vitro Activity of Moxifloxacin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 5,640 | 0.12 | 0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | - | 0.25 | 0.25 |
| Staphylococcus aureus (methicillin-susceptible) | - | 0.06 | 0.12 |
| Staphylococcus epidermidis (quinolone-susceptible) | - | 0.06 | 0.06 |
| Streptococcus pyogenes | - | ≤0.06 | 0.12 |
| Streptococcus agalactiae | - | 0.12 | 0.12 |
| Enterococcus faecalis | - | 0.25 | 2.0 |
Table 2: In Vitro Activity of Moxifloxacin against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 6,583 | 0.03 | 0.03 |
| Moraxella catarrhalis | 3,648 | 0.06 | 0.06 |
| Escherichia coli | - | 0.06 | 0.5 |
| Klebsiella pneumoniae | - | 0.12 | 0.5 |
| Enterobacter cloacae | - | 0.25 | 1.0 |
| Pseudomonas aeruginosa | - | 4.0 | >16 |
Table 3: In Vitro Activity of Moxifloxacin against Atypical Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Mycoplasma pneumoniae | 0.06 - 0.25 |
| Chlamydia pneumoniae | 0.12 - 0.25 |
| Legionella pneumophila | 0.06 - 0.12 |
Experimental Protocols
The determination of the antibacterial spectrum of moxifloxacin relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.[10][13][18][19] The two most common methods for determining the MIC are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of moxifloxacin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of moxifloxacin that inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method
In this method, varying concentrations of moxifloxacin are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of moxifloxacin that prevents the growth of bacterial colonies.
Caption: Workflow for Agar Dilution MIC Testing.
Conclusion
This compound possesses a broad and potent antibacterial spectrum, encompassing key Gram-positive, Gram-negative, and atypical pathogens. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, contributes to its bactericidal activity and a reduced likelihood of resistance development. The quantitative data from in vitro susceptibility testing, determined through standardized protocols, confirm its efficacy against a wide array of clinically important bacteria. This comprehensive profile makes moxifloxacin a valuable therapeutic option for the treatment of various bacterial infections.
References
- 1. fda.gov [fda.gov]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. protocols.io [protocols.io]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. goums.ac.ir [goums.ac.ir]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. EUCAST: EUCAST - Home [eucast.org]
- 18. iacld.com [iacld.com]
- 19. EUCAST: Guidance Documents [eucast.org]
An In-depth Technical Guide on the Core Interaction of Moxifloxacin Hydrochloride with Bacterial DNA Gyrase
Audience: Researchers, scientists, and drug development professionals.
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of bacterial pathogens.[1][2] Its bactericidal action is primarily mediated through the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] This technical guide provides a detailed examination of the molecular interactions between moxifloxacin and bacterial DNA gyrase. It consolidates quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing this interaction, and presents visual diagrams of the mechanism and experimental workflows to facilitate a comprehensive understanding for researchers in the field of antimicrobial drug development.
Introduction: DNA Gyrase as an Antimicrobial Target
Bacterial DNA gyrase is a unique type IIA topoisomerase that introduces negative supercoils into DNA, a process essential for compacting the bacterial chromosome and facilitating DNA replication and transcription.[4] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[5] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the enzyme's function.[6] Due to its essential role in bacterial survival and its absence in higher eukaryotes, DNA gyrase is a well-established and highly effective target for antimicrobial agents.[1]
Moxifloxacin and other fluoroquinolones exploit this target by interfering with the DNA breakage-reunion cycle.[2] They bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, which is known as the "cleavage complex".[7][8] This action prevents the re-ligation of the broken DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers bacterial cell death.[2][7]
Molecular Mechanism of Moxifloxacin Interaction
The bactericidal activity of moxifloxacin stems from its ability to form a ternary complex with DNA gyrase and the bacterial DNA.[8] The core mechanism involves the following key steps:
-
Binding to the Gyrase-DNA Complex: Moxifloxacin does not bind to the enzyme or DNA alone but rather to the transient complex formed during the catalytic cycle.
-
Stabilization of the Cleavage Complex: The drug intercalates into the DNA at the site of cleavage. The interaction is critically mediated by a magnesium ion-water bridge, which connects the drug molecule to specific amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit, notably Serine-84 and Glutamic acid-88 in Staphylococcus aureus.[9][10] Computational docking studies have also highlighted the importance of Aspartic acid-87 in the binding of fluoroquinolones.[11]
-
Inhibition of DNA Re-ligation: By binding to this complex, moxifloxacin sterically hinders the DNA re-ligation step.[7] This traps the enzyme on the DNA in a covalent complex where the DNA is cleaved, with a tyrosine residue of GyrA covalently linked to the 5' end of the broken DNA.
-
Induction of Double-Strand Breaks: The stalled cleavage complexes are converted into permanent double-strand breaks upon the progression of replication forks, leading to the catastrophic fragmentation of the bacterial chromosome.[7]
-
Cell Death: The accumulation of DNA damage triggers downstream events that culminate in rapid bacterial cell death.[7]
In some Gram-positive bacteria, such as Streptococcus pneumoniae, moxifloxacin appears to preferentially target DNA gyrase as the initial lethal event.[5][12] In others, like S. aureus, it exhibits a more balanced or "dual-targeting" activity against both DNA gyrase and topoisomerase IV.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Initial Screening of Moxifloxacin Hydrochloride for Novel Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic, is well-established for its potent bactericidal activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. However, emerging research is progressively revealing its potential beyond antimicrobial applications, suggesting novel therapeutic roles in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the initial screening of moxifloxacin for these new therapeutic targets. It details the experimental protocols for key in vitro assays, presents quantitative data from recent studies in structured tables, and visualizes the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the repurposing of moxifloxacin and the exploration of its non-canonical mechanisms of action.
Introduction: Beyond Antibacterial Action
Moxifloxacin's primary mechanism of action involves the disruption of bacterial DNA replication, a target that has been the cornerstone of its clinical success in treating a wide array of bacterial infections.[1][2] Recent investigations, however, have ventured into the effects of moxifloxacin on eukaryotic cells, uncovering unexpected activities that open up possibilities for its use in treating complex diseases such as cancer and chronic inflammatory conditions. These burgeoning areas of research focus on the modulation of key signaling pathways involved in cell proliferation, apoptosis, and the immune response. This guide will explore the scientific basis for these novel applications and provide the technical framework for their initial investigation.
Novel Therapeutic Target 1: Anti-Inflammatory Effects
Moxifloxacin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways that orchestrate the inflammatory response. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling
In various cell types, including monocytes and epithelial cells, moxifloxacin has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[3][4][5][6] This suppression is achieved by inhibiting the activation of NF-κB, a master regulator of inflammation, and key components of the MAPK pathway, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3][4][7]
Signaling Pathway Diagram
Quantitative Data Summary
| Cell Type | Stimulus | Moxifloxacin Conc. | Measured Effect | % Inhibition | Reference |
| Human Monocytes | LPS | 5-20 µg/mL | TNF-α secretion | 14-51% | [5] |
| Human Monocytes | LPS | 5-20 µg/mL | IL-1β secretion | 50-83% | [5] |
| THP-1 Cells | LPS | 5-20 µg/mL | TNF-α secretion | 15-73% | [5] |
| THP-1 Cells | LPS-PMA | 10 µg/mL | NF-κB translocation | 38% | [5] |
| THP-1 Cells | LPS-PMA | 5 µg/mL | I-κB degradation | 49% | [5] |
| THP-1 Cells | LPS/LPS-PMA | 10 µg/mL | ERK1/2 activation | 54% | [5] |
| THP-1 Cells | LPS/LPS-PMA | 10 µg/mL | JNK activation | 42% | [5] |
| Human PBMCs | A. fumigatus | 5-20 mg/L | IL-8 secretion | up to 45.7% | [6] |
| Human PBMCs | A. fumigatus | 5-20 mg/L | IL-1β secretion | up to 72% | [6] |
| Human PBMCs | A. fumigatus | 5-20 mg/L | TNF-α secretion | up to 73% | [6] |
| A549 Cells | IL-1β/IFN-γ | 2.5-10 mg/L | NO secretion | up to 68% | [3][4] |
| A549 Cells | IL-1β/IFN-γ | 5-10 mg/L | iNOS expression | up to 62% | [3][4] |
| A549 Cells | IL-1β | 2.5-5 mg/L | NF-κB activation | up to 72% | [3][4] |
| A549 Cells | IL-1β | Not specified | ERK1/2 activation | up to 100% | [3][4] |
| A549 Cells | IL-1β | Not specified | JNK activation | up to 100% | [3][4] |
Experimental Protocols
-
Cell Lines: Human monocytic THP-1 cells or human lung epithelial A549 cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO2 humidified atmosphere.
-
Moxifloxacin Pre-treatment: For anti-inflammatory assays, cells are typically pre-incubated with varying concentrations of moxifloxacin (e.g., 2.5-20 µg/mL) in serum-free medium for 24 hours.[3][5]
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) or a cytokine cocktail (e.g., IL-1β and IFN-γ, 100 ng/mL each) for a specified duration (e.g., 30 minutes to 96 hours) depending on the endpoint being measured.[3][5]
-
Sample Collection: After cell treatment, the culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of secreted cytokines (e.g., IL-8, TNF-α, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][8]
-
Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
-
Protein Extraction: Following treatment, cells are lysed to extract either total cellular proteins or specific cellular fractions (e.g., nuclear and cytoplasmic extracts). Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, phospho-JNK, IκB, NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][5][6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative protein expression levels, often normalized to a loading control like actin.[3][5]
Novel Therapeutic Target 2: Anticancer Effects
Moxifloxacin and its derivatives have shown promise as potential anticancer agents, exhibiting cytotoxic and pro-apoptotic effects in a variety of cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of moxifloxacin is multifaceted. In some cancer cells, it is suggested to have an affinity for mitochondrial DNA topoisomerase, leading to mitochondrial dysfunction.[9] Studies have demonstrated that moxifloxacin can induce apoptosis through the loss of mitochondrial membrane potential, activation of caspases, and DNA fragmentation.[10] Furthermore, it can cause cell cycle arrest, often at the G2/M or S phase.[10][11] It is important to note that in some studies, moxifloxacin alone showed limited activity, while its derivatives or combination with other chemotherapeutic agents resulted in significant anticancer effects.[12][13]
Experimental Workflow Diagram
Quantitative Data Summary
| Cell Line | Compound | Parameter | Value | Reference |
| Melanoma (C32) | Moxifloxacin | EC50 (24h) | 0.16 mM | [10] |
| Melanoma (C32) | Moxifloxacin | EC50 (48h) | 0.12 mM | [10] |
| Melanoma (C32) | Moxifloxacin | EC50 (72h) | 0.11 mM | [10] |
| Melanoma (COLO829) | Moxifloxacin | EC50 (24h) | 0.40 mM | [10] |
| Melanoma (COLO829) | Moxifloxacin | EC50 (48h) | 0.22 mM | [10] |
| Melanoma (COLO829) | Moxifloxacin | EC50 (72h) | 0.15 mM | [10] |
| Prostate Cancer (PC3) | Moxifloxacin-oleic acid conjugate | IC50 | < 5 µM | [9] |
| Prostate Cancer (PC3) | Moxifloxacin-caprylic acid conjugate | IC50 | < 5 µM | [9] |
| Metastatic Breast Cancer | Moxifloxacin + TPC | Median PFS | 6.6 months | [14] |
| Metastatic Breast Cancer | Moxifloxacin + TPC | Objective Response Rate | 23.3% | [14] |
TPC: Treatment of Physician's Choice; PFS: Progression-Free Survival
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[9]
-
Drug Treatment: Cells are treated with a range of concentrations of moxifloxacin or its derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (concentration that inhibits 50% of cell growth) is calculated.[15]
-
Cell Treatment and Harvesting: Cells are treated with moxifloxacin at the desired concentrations and for the specified time. Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[16]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Fixation: Following treatment with moxifloxacin, cells are harvested and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.[11]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with moxifloxacin (e.g., 45 mg/kg), a control vehicle, or a combination therapy.[17]
-
Tumor Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31).[17]
Conclusion and Future Directions
The initial screening of this compound has unveiled promising novel therapeutic targets in the realms of anti-inflammatory and anticancer applications. The ability of moxifloxacin to modulate the NF-κB and MAPK signaling pathways provides a strong rationale for its further investigation in inflammatory diseases. Similarly, its pro-apoptotic and cell cycle arrest activities in various cancer cell lines, coupled with encouraging preliminary clinical data, warrant deeper exploration of its potential as a repurposed oncologic agent.
Future research should focus on elucidating the precise molecular interactions of moxifloxacin with its novel eukaryotic targets. Further preclinical studies using in vivo models are crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of moxifloxacin in these new indications. The development of novel moxifloxacin derivatives with enhanced potency and selectivity for these non-bacterial targets could also represent a promising avenue for drug discovery. This technical guide provides a foundational framework for researchers to build upon as they continue to unlock the full therapeutic potential of this versatile molecule.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-Inflammatory Effects of Moxifloxacin on Activated Human Monocytic Cells: Inhibition of NF-κB and Mitogen-Activated Protein Kinase Activation and of Synthesis of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Moxifloxacin inhibits cytokine-induced MAP kinase and NF-kappaB activation as well as nitric oxide synthesis in a human respiratory epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the impact of moxifloxacin on immune function: Findings from cytokine analyses and immunological assays in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. researchgate.net [researchgate.net]
- 11. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and anti-tumor activity of moxifloxacin-copper complexes against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Moxifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][4][5] These enzymes are crucial for bacterial DNA replication, repair, and recombination.[4][5] By targeting both enzymes, moxifloxacin exhibits potent bactericidal activity and a reduced likelihood of resistance development.[4]
These application notes provide detailed protocols for various in vitro models to assess the efficacy of moxifloxacin hydrochloride. The described methods range from fundamental susceptibility testing to more complex models that simulate human pharmacokinetics and evaluate activity against intracellular or biofilm-embedded bacteria.
Mechanism of Action of Moxifloxacin
Moxifloxacin exerts its bactericidal effect by forming a stable complex with the DNA and the DNA gyrase or topoisomerase IV enzymes, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the preferential target.[4] Moxifloxacin's affinity for both enzymes contributes to its broad-spectrum activity.[4]
Caption: Mechanism of action of moxifloxacin.
Data Presentation: In Vitro Susceptibility of Common Pathogens
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of moxifloxacin against various clinically relevant bacteria, as reported in several studies. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6]
Table 1: Moxifloxacin MICs for Respiratory Pathogens
| Organism | Number of Isolates | Modal MIC (μg/mL) | MIC90 (μg/mL) | Reference |
| Streptococcus pneumoniae | 5,640 | 0.12 | 0.25 | [7] |
| Streptococcus pneumoniae | 1,037 | - | 0.25 | [8] |
| Streptococcus pneumoniae | 304 | - | 0.25 | [9] |
| Haemophilus influenzae | 6,583 | 0.03 | 0.03 | [7] |
| Haemophilus influenzae | 135 | - | 0.125 | [9] |
| Moraxella catarrhalis | 3,648 | 0.06 | 0.06 | [7] |
| Moraxella catarrhalis | 62 | - | 0.25 | [9] |
| Streptococcus pyogenes | 66 | - | 0.25 | [9] |
| Klebsiella pneumoniae | - | - | 0.84 | [8] |
Table 2: Moxifloxacin MICs for Staphylococcus aureus
| Organism | Number of Isolates | Susceptibility | MIC90 (μg/mL) | Reference |
| Staphylococcus aureus | 69 | Methicillin-Susceptible (MSSA) | 0.25 | [9] |
| Staphylococcus aureus | - | Methicillin-Susceptible (MSSA) | 0.125 | [8] |
| Staphylococcus aureus | - | Methicillin-Susceptible (MSSA) | 0.06 | [10] |
| Staphylococcus aureus | - | Methicillin-Resistant (MRSA) | 4 | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol outlines the standard broth microdilution method for determining the MIC and MBC of moxifloxacin.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation of Moxifloxacin Stock Solution: Prepare a stock solution of moxifloxacin in a suitable solvent (e.g., water or 0.1 N NaOH, followed by dilution in sterile water) to a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate at 35°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution:
-
Perform serial two-fold dilutions of moxifloxacin in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 0.008 to 16 µg/mL).
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
-
MIC Determination: The MIC is the lowest concentration of moxifloxacin that completely inhibits visible growth.
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, subculture 10-100 µL onto MHA plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Caption: Workflow for MIC and MBC determination.
Intracellular Activity Model using THP-1 Macrophages
This model is used to evaluate the efficacy of moxifloxacin against intracellular bacteria, such as Staphylococcus aureus or Mycobacterium tuberculosis, residing within phagocytic cells.[11][12][13][14]
Materials:
-
THP-1 human monocytic cell line
-
RPMI 1640 medium with L-glutamine, supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Bacterial strain of interest (e.g., S. aureus ATCC 25923)
-
This compound
-
Gentamicin
-
Sterile water or Triton X-100 for cell lysis
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI 1640 with 10% FBS.
-
Seed the cells into 24-well plates at a density of 5 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by adding PMA (e.g., 50 ng/mL) and incubating for 48-72 hours.
-
Wash the adherent macrophages with warm PBS to remove non-adherent cells.
-
-
Infection of Macrophages:
-
Opsonize the bacteria by incubating them in 50% human serum for 30 minutes.
-
Infect the macrophage monolayer with the opsonized bacteria at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria:cell).[15]
-
Centrifuge the plate briefly to facilitate contact between bacteria and cells, and incubate for 1-2 hours to allow phagocytosis.[12]
-
-
Removal of Extracellular Bacteria:
-
Moxifloxacin Treatment:
-
Wash the cells again and add fresh medium containing various concentrations of moxifloxacin.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
At each time point, wash the cells with PBS.
-
Lyse the macrophages with a sterile, non-toxic lysing agent (e.g., 0.1% Triton X-100 or sterile water).
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).
-
Normalize the CFU counts to the protein content of the cell lysate or the initial inoculum.[12]
-
Caption: Workflow for intracellular activity model.
In Vitro Biofilm Efficacy Model
This protocol assesses the activity of moxifloxacin against bacteria growing in a biofilm, which can be more resistant to antibiotics than their planktonic counterparts.
Materials:
-
Bacterial strain capable of biofilm formation (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose and NaCl
-
Sterile 96-well flat-bottom plates (polystyrene)
-
This compound
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for destaining
-
PBS
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in TSB with supplements.
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.[16]
-
-
Moxifloxacin Treatment:
-
Gently remove the planktonic bacteria by washing the wells with PBS.
-
Add fresh medium containing serial dilutions of moxifloxacin to the wells with established biofilms.[16]
-
Include a no-antibiotic control.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm Viability (CFU Counting):
-
Wash the wells with PBS to remove non-adherent cells and antibiotic.
-
Add fresh broth to the wells and scrape the biofilm from the surface.
-
Vortex or sonicate to disaggregate the biofilm.
-
Perform serial dilutions and plate to determine the number of viable bacteria (CFU/mL).
-
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
After washing, fix the biofilm with methanol for 15 minutes.
-
Stain the biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the bound stain with ethanol or 33% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
Caption: Workflow for biofilm efficacy testing.
Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro model that can simulate the pharmacokinetic (PK) profiles of antibiotics in humans, allowing for the study of pharmacodynamic (PD) relationships.[17][18][19] This model is particularly useful for dose optimization and resistance studies.
Principle: Bacteria are contained in the extra-capillary space of a hollow-fiber cartridge, while antibiotic-containing medium is pumped through the intra-capillary space, simulating drug absorption, distribution, metabolism, and elimination.
General Protocol Outline:
-
System Setup: A hollow-fiber cartridge is integrated into a closed-loop circuit with a central reservoir of culture medium. Computer-controlled syringe pumps add fresh medium and remove waste, simulating the drug's half-life.
-
Inoculation: A high-density bacterial culture (e.g., 10⁷-10⁸ CFU/mL) is inoculated into the extra-capillary space.
-
PK Simulation: A bolus dose of moxifloxacin is injected into the central reservoir to achieve a peak concentration (Cmax) similar to that observed in humans. The pumps are programmed to simulate the desired half-life (for moxifloxacin, approximately 12 hours).[20][21]
-
Sampling: At various time points over several days, samples are taken from the extra-capillary space to determine the bacterial count (total and resistant subpopulations). Samples are also taken from the central reservoir to confirm the simulated drug concentration profile.
-
Data Analysis: The change in bacterial density over time is correlated with PK/PD indices like AUC/MIC (Area Under the Curve to MIC ratio) or Cmax/MIC to determine the exposures required for efficacy and resistance suppression.[17][20]
Conclusion
The in vitro models described provide a comprehensive framework for evaluating the efficacy of this compound. Starting with fundamental MIC/MBC assays, researchers can progress to more complex models that mimic the physiological conditions of an infection, such as the intracellular environment or the biofilm matrix. Dynamic models like the HFIM offer valuable insights into the pharmacodynamic properties of moxifloxacin, aiding in the prediction of clinical outcomes and the design of optimal dosing regimens. The selection of the appropriate model depends on the specific research question, whether it is for initial screening, understanding mechanisms of action, or predicting clinical efficacy.
References
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 4. Review of this compound ophthalmic solution in the treatment of bacterial eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. vibiosphen.com [vibiosphen.com]
- 7. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of moxifloxacin against recent community-acquired respiratory tract pathogens isolated in France: a national survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. [National Multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrepancy between Uptake and Intracellular Activity of Moxifloxacin in a Staphylococcus aureus-Human THP-1 Monocytic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]
- 16. Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.eur.nl [pure.eur.nl]
- 18. Activity of Moxifloxacin against Mycobacterium tuberculosis in Acid Phase and Nonreplicative-Persister Phenotype Phase in a Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Moxifloxacin's Limited Efficacy in the Hollow-Fiber Model of Mycobacterium abscessus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Moxifloxacin Pharmacokinetics/Pharmacodynamics and Optimal Dose and Susceptibility Breakpoint Identification for Treatment of Disseminated Mycobacterium avium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Moxifloxacin Hydrochloride in Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing moxifloxacin hydrochloride in various in vitro cell culture infection models. This document outlines methodologies for assessing the intracellular uptake, efficacy, and potential cytotoxicity of moxifloxacin, along with its effects on host cell signaling pathways.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] A key characteristic of moxifloxacin is its ability to accumulate within host cells, making it a valuable agent for treating infections caused by intracellular pathogens.[3][4][5] Cell culture infection models are indispensable tools for studying the intracellular activity of antibiotics like moxifloxacin, providing insights into its efficacy that may not be captured by standard broth dilution assays. These models allow for the evaluation of drug penetration into host cells, activity against intracellular bacteria, and potential host cell toxicity.
Key Experimental Protocols
Cell Line Selection and Maintenance
A variety of cell lines can be utilized to model different types of infections.
-
Phagocytic Cells:
-
THP-1 (Human Monocytic Leukemia Cell Line): Differentiate into macrophage-like cells. Grow in RPMI 1640 medium with 10% fetal calf serum (FCS) at 37°C in a 5% CO2 atmosphere.[6]
-
J774A.1 (Murine Macrophage Cell Line): Useful for murine infection models.
-
Human Polymorphonuclear Leukocytes (PMNs): Isolated from fresh human blood.
-
-
Non-Phagocytic (Epithelial) Cells:
-
McCoy Cells: A mouse epithelial cell line.
-
Primary Human Respiratory Epithelial Cells: Cultured from sources like nasal polyps.[5]
-
Human Corneal Endothelial Cells (HCECs): For ophthalmological applications.[7]
-
Cystic Fibrosis Bronchial Cell Line (IB3): For studying respiratory infections in the context of cystic fibrosis.[8]
-
General Maintenance Protocol:
-
Culture cells in the appropriate medium supplemented with serum and antibiotics (if necessary for routine culture, but remove before infection experiments).
-
Maintain cultures at 37°C in a humidified incubator with 5% CO2.
-
Subculture cells according to their growth characteristics to maintain them in the exponential growth phase. For adherent cells, use trypsin-EDTA to detach them.[3]
Bacterial Strain Preparation
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae) overnight on appropriate agar plates (e.g., Mueller-Hinton agar).[4]
-
Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton broth) and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in the appropriate cell culture medium without serum or antibiotics.
-
Adjust the bacterial suspension to the desired concentration (colony-forming units per milliliter, CFU/mL) using a spectrophotometer (OD600) and confirm by viable plate counts.
Intracellular Efficacy Assessment
This protocol determines the ability of moxifloxacin to kill bacteria that have invaded host cells.
Workflow for Intracellular Efficacy Assessment:
Caption: Workflow for assessing the intracellular efficacy of moxifloxacin.
Detailed Protocol:
-
Seed host cells into 24-well plates and grow to confluence.
-
Wash the cells with PBS and infect with the bacterial suspension at a specific multiplicity of infection (MOI).
-
Incubate for a period to allow for bacterial internalization (e.g., 60 minutes).[3]
-
Remove the inoculum and wash the cells three times with PBS to remove non-adherent bacteria.
-
To kill any remaining extracellular bacteria, incubate the cells with a medium containing an antibiotic that does not penetrate host cells well, such as gentamicin.
-
Wash the cells again and add a fresh medium containing various concentrations of moxifloxacin. Include a control group with no antibiotic.
-
Incubate for the desired time points (e.g., 3, 5, or 24 hours).[4][9]
-
At each time point, wash the cells and then lyse them with a solution like 0.1% Triton X-100 to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).
Moxifloxacin Uptake Assay
This protocol measures the accumulation of moxifloxacin within the host cells.
Protocol using Fluorometric Assay[3]:
-
Prepare a suspension of host cells (e.g., PMNs or epithelial cells) at a concentration of 5 × 10^6 cells/mL.[3]
-
Add moxifloxacin to the cell suspension at the desired extracellular concentration (e.g., 5 mg/L).[3]
-
Incubate at 37°C for various time points (e.g., 1, 5, 10, 20, 30 minutes) to assess uptake kinetics.[3]
-
At each time point, take an aliquot of the cell suspension and centrifuge to pellet the cells.
-
Remove the supernatant and lyse the cell pellet.
-
Measure the fluorescence of the lysate and the supernatant using a fluorometer. Moxifloxacin's intrinsic fluorescence allows for its quantification.
-
Calculate the intracellular concentration and the cellular-to-extracellular concentration ratio (C/E).[3]
Protocol using HPLC[4][10]: For a more precise quantification, HPLC can be used.
-
Follow steps 1-4 from the fluorometric assay.
-
Process the cell lysate and supernatant for HPLC analysis. This may involve protein precipitation.
-
Quantify moxifloxacin concentration against a standard curve.[10]
Cytotoxicity Assay
It is crucial to assess whether moxifloxacin is toxic to the host cells at the concentrations used in efficacy studies.
MTT Assay Protocol[11]:
-
Seed host cells in a 96-well plate and allow them to adhere.
-
Expose the cells to a range of moxifloxacin concentrations for a specified period (e.g., 24 or 48 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised cell membrane integrity.[7] Commercial kits are widely available for this purpose.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on moxifloxacin in cell culture models.
Table 1: Intracellular Accumulation of Moxifloxacin in Various Cell Types
| Cell Type | Extracellular Conc. (mg/L) | Incubation Time | C/E Ratio (Mean ± SD) | Reference |
| Human PMNs | 5 | 20 min | 10.9 ± 1.0 | [3] |
| McCoy Cells | 5 | 20 min | 8.7 ± 1.0 | [3] |
| THP-1 (Uninfected) | 0.2 - 32 | Equilibrium | 4.36 ± 0.39 | [4] |
| THP-1 (Infected with S. aureus) | 0.2 - 32 | Equilibrium | 6.25 ± 0.41 | [4] |
| Human Respiratory Epithelial Cells | Not Specified | Not Specified | ~7 to 10-fold | [5] |
Table 2: Intracellular Activity of Moxifloxacin against S. aureus
| Cell Type | S. aureus Strain | Moxifloxacin Conc. (mg/L) | Incubation Time | Outcome | Reference |
| Human PMNs | ATCC 25923 | 0.5, 1, 5 | 3 hours | Significant reduction in intracellular survival | [3] |
| THP-1 Cells | ATCC 25923 | ≤ 0.2 | 5 hours | Inhibition of intracellular growth (bacteriostatic) | [4] |
| THP-1 Cells | ATCC 25923 | ≥ 0.5 | 3-4 hours | < 1 log10 reduction in inoculum, followed by regrowth | [4] |
| THP-1 Macrophages | CA-MRSA | ≤ 0.125 (MIC) | 24 hours | Near bactericidal effect (2 to 3 log10 CFU decrease) | [9] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Moxifloxacin
| Organism | Condition | MIC (mg/L) | Reference |
| S. aureus ATCC 25923 | Extracellular (Broth) | 0.1 | [4] |
| S. pneumoniae | Extracellular (Broth) | ≤ 0.25 | [12][13] |
| M. tuberculosis H37Rv | Extracellular (Broth) | 0.5 | [14] |
| M. tuberculosis H37Rv | Intracellular (J774A.1) | 1.0 (2-fold increase) | [14] |
Signaling Pathway Modulation
Moxifloxacin has been shown to modulate host cell inflammatory responses, which can be an important aspect of its therapeutic effect.
Inhibition of Pro-inflammatory Pathways: In cystic fibrosis bronchial epithelial cells, moxifloxacin has been shown to inhibit the activation of key inflammatory signaling molecules.[8] This can be beneficial in reducing the excessive inflammation associated with chronic bacterial infections.
References
- 1. In vitro moxifloxacin drug interaction with chemotherapeutics: implications for retinoblastoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Uptake and Intracellular Activity of Moxifloxacin in Human Neutrophils and Tissue-Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Moxifloxacin and ciprofloxacin protect human respiratory epithelial cells against Streptococcus pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, and Haemophilus influenzae in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxifloxacin Hydrochloride Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of moxifloxacin hydrochloride in various preclinical animal models. The following sections detail commonly used animal models, experimental procedures, and key pharmacokinetic parameters to guide researchers in designing and executing robust studies.
Introduction to Moxifloxacin Pharmacokinetics
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and predicting therapeutic efficacy and potential toxicity. Animal models are indispensable tools for these investigations, providing essential data before human clinical trials.
Commonly Used Animal Models
Several mammalian species are utilized for moxifloxacin PK studies, with the choice of model often depending on the specific research question, cost, and handling considerations. Common models include rats, rabbits, dogs, mice, and minipigs.[3][4][5]
-
Rats: Wistar and Sprague-Dawley rats are frequently used due to their small size, ease of handling, and well-characterized physiology. They are suitable for initial PK screening, tissue distribution, and metabolism studies.[1][6] Studies have shown that moxifloxacin exhibits high tissue affinity in rats, with concentrations in lung tissue being approximately three times higher than in plasma.[6] A 5/6th nephrectomized rat model has also been used to study moxifloxacin pharmacokinetics in the context of renal failure.[7][8]
-
Rabbits: New Zealand white rabbits are another common model, particularly for studying the pharmacokinetics of different formulations, including long-acting gels.[9] They have also been used to investigate the penetration of moxifloxacin into ocular tissues.[10]
-
Dogs: Beagle dogs are often considered a good model for predicting human pharmacokinetics due to physiological similarities.[4][5] In terms of Cmax, AUC, and half-life after oral administration, the dog has been found to be the most similar to humans.[4][5]
-
Mice: NMRI mice are used in PK studies, often for initial high-throughput screening.[4][5]
-
Monkeys: Rhesus monkeys serve as a non-human primate model, providing data that can be valuable for interspecies scaling to humans.[3][4][5]
-
Minipigs: Göttingen minipigs are also used, offering another large animal model for pharmacokinetic comparisons.[4][5]
Experimental Protocols
The following are generalized protocols for conducting moxifloxacin pharmacokinetic studies in animal models. Specific details may need to be adapted based on the chosen animal model and study objectives.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the plasma pharmacokinetic profile of moxifloxacin after a single oral or intravenous dose.
Materials:
-
Wistar rats (male, specific pathogen-free)
-
This compound solution
-
Oral gavage needles
-
Intravenous catheters
-
Heparinized blood collection tubes
-
Centrifuge
-
HPLC system with fluorescence detection
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C or below until analysis.
-
Bioanalysis: Determine the concentration of moxifloxacin in the plasma samples using a validated HPLC method with fluorescence detection.[3]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental or compartmental analysis.
Protocol 2: Tissue Distribution Study in Rats
Objective: To assess the distribution of moxifloxacin in various tissues after a single dose.
Materials:
-
Wistar rats
-
This compound solution (can be radiolabeled, e.g., with 14C)
-
Surgical instruments for tissue dissection
-
Homogenizer
-
Analytical balance
-
HPLC system or liquid scintillation counter (for radiolabeled compound)
Procedure:
-
Follow steps 1-3 from Protocol 1 for animal preparation and dosing.
-
Tissue Collection: At selected time points after dosing, euthanize a subset of animals and collect various tissues of interest (e.g., lungs, liver, kidneys, spleen, muscle, skin, prostate).[6][11]
-
Tissue Processing:
-
Blot the tissues dry and weigh them.
-
Homogenize the tissues in a suitable buffer.
-
-
Sample Analysis:
-
For non-labeled moxifloxacin, extract the drug from the tissue homogenates and analyze the concentration using HPLC.
-
For radiolabeled moxifloxacin, whole-body autoradiography can be performed, or radioactivity in tissue homogenates can be measured using a liquid scintillation counter.[6]
-
-
Data Analysis: Calculate the concentration of moxifloxacin per gram of tissue and determine tissue-to-plasma concentration ratios.
Data Presentation
The following tables summarize key pharmacokinetic parameters of moxifloxacin from various studies in different animal models.
Table 1: Pharmacokinetic Parameters of Moxifloxacin in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Oral | 5.0 | - | - | - | - | - | [6] |
| Intravenous | 4.6 | - | - | - | - | - | [6] |
| Oral | 200 | Significantly different from control in nephrectomized rats | - | Significantly different from control in nephrectomized rats | - | - | [7] |
| Oral | 400 | Significantly different from control in nephrectomized rats | - | Significantly different from control in nephrectomized rats | - | - | [7] |
| Intramuscular | 5 | 301.41 ± 25.07 | 1 | - | - | - | [1] |
| Intramuscular (with Meloxicam) | 5 | 375.72 ± 44.97 | 1 | - | - | - | [1] |
| Intravenous | 6 or 12 | - | - | - | - | - | [11] |
| Intravenous | 40 | - | - | - | - | - | [12] |
Table 2: Pharmacokinetic Parameters of Moxifloxacin in Rabbits
| Administration Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Intravenous | 5 | - | - | - | 2.15 | - | [9] |
| Subcutaneous | 5 | 1.61 ± 0.49 | - | - | 5.41 | 117 | [9] |
| SC-Poloxamer Gel | 5 | 1.83 ± 0.62 | - | - | 11.09 | 44 | [9] |
| Intramuscular | 5 | 1.66 ± 0.62 | 2.25 ± 0.88 | - | - | 96.12 ± 32.70 | [13] |
| Subcutaneous | 5 | 0.90 ± 0.19 | 3.25 ± 1.17 | - | - | 102.20 ± 23.76 | [13] |
| Intravenous | 5 | - | - | - | - | - | [14] |
| Intramuscular | 5 | - | - | - | - | - | [14] |
| Oral | 5 | - | - | - | - | - | [14] |
Table 3: Comparative Pharmacokinetics of Moxifloxacin Across Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax,norm ( kg/L ) | AUC,norm (kg·h/L) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 9.2 | - | - | 1.3 | - | [4] |
| Rat | 9.2 | 0.312 | - | - | - | [3] |
| Monkey | 9.2 | - | - | - | 52 | [3][4] |
| Dog | 9.2 | - | - | - | 91 | [3][4] |
| Minipig | 9.2 | - | - | - | - | [4] |
Cmax,norm and AUC,norm are dose-normalized values.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an animal pharmacokinetic study of moxifloxacin.
Logical Relationship of Pharmacokinetic Processes
The following diagram illustrates the logical relationships between the key pharmacokinetic processes of moxifloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pharmacokinetics of Moxifloxacin in A 5/6th Nephrectomized Rat Model | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetics of moxifloxacin in rabbits after intravenous, subcutaneous and a long-acting poloxamer 407 gel formulation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Enhanced penetration of moxifloxacin into rat prostate tissue evidenced by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of Pharmacokinetics and Penetration of Moxifloxacin in Human with Intra-Abdominal Infection Based on Extrapolated PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Moxifloxacin Hydrochloride in Biological Samples by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate quantification of moxifloxacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for this purpose.
These application notes provide detailed protocols for the quantification of moxifloxacin in human plasma, urine, and a generalized method for tissue homogenates using HPLC-UV. The protocols are based on established and validated methods from the scientific literature.
I. General Chromatographic Conditions
A variety of HPLC conditions have been successfully employed for the analysis of moxifloxacin. The following table summarizes typical parameters. Researchers should select and validate the conditions that best suit their available instrumentation and specific experimental needs.
Table 1: Summary of Typical HPLC-UV Chromatographic Conditions for Moxifloxacin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium dihydrogen orthophosphate (pH 3.0) : Acetonitrile (75:25, v/v)[1] | 0.1% Triethylamine in water (pH 4.8 with phosphoric acid) : Acetonitrile (80:20, v/v) | Phosphate buffer (pH 4.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 295 nm[1] | 296 nm | 295 nm |
| Column Temperature | Ambient | Ambient | Not Specified |
| Injection Volume | 20 - 100 µL | 60 µL | Not Specified |
| Internal Standard (IS) | Tinidazole[1] | Ciprofloxacin | Not Specified |
II. Experimental Protocols
A. Quantification of Moxifloxacin in Human Plasma
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and efficient method for extracting moxifloxacin from plasma samples.
-
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
If using an internal standard (e.g., ciprofloxacin), add the appropriate volume of the IS working solution and vortex briefly.
-
Add 1.0 mL of cold acetonitrile to the plasma sample.[2]
-
Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[2]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[2]
-
Vortex for 1 minute to dissolve the residue.
-
Inject a suitable aliquot (e.g., 60 µL) into the HPLC system.[2]
-
2. Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of moxifloxacin in plasma by HPLC-UV.
Table 2: Typical Method Validation Data for Moxifloxacin in Plasma
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Recovery) | 95 - 105% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Mean Extraction Recovery | > 80% |
Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for Moxifloxacin Extraction from Plasma.
B. Quantification of Moxifloxacin in Human Urine
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is an effective method for the extraction of moxifloxacin from urine, providing a clean extract.
-
Protocol:
-
Pipette 1.0 mL of urine into a screw-cap glass tube.
-
Add 5.0 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.
-
Inject an appropriate volume into the HPLC system.
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE can also be employed for a clean and concentrated sample.
-
Protocol:
-
Condition a C18 SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of deionized water.
-
Load 1.0 mL of urine onto the cartridge.
-
Wash the cartridge with 1.0 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1.0 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute in a suitable volume of mobile phase for HPLC analysis.
-
3. Method Validation Parameters
Table 3: Typical Method Validation Data for Moxifloxacin in Urine
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 7% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 90 - 110% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Experimental Workflow for Urine Sample Preparation
Caption: Urine Sample Preparation Workflows.
C. Quantification of Moxifloxacin in Tissue Homogenates
This protocol provides a general guideline for the extraction of moxifloxacin from tissue samples. Optimization may be required for different tissue types.
1. Sample Preparation: Homogenization and Protein Precipitation
-
Protocol:
-
Accurately weigh a portion of the tissue sample (e.g., 0.5 g).
-
Add a 3-fold volume of ice-cold phosphate-buffered saline (PBS, pH 7.4) (i.e., 1.5 mL for 0.5 g of tissue).
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
Transfer a known volume of the homogenate (e.g., 500 µL) to a microcentrifuge tube.
-
Add a 3-fold volume of cold acetonitrile (i.e., 1.5 mL) to the homogenate.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
2. Method Validation Considerations
Method validation for tissue homogenates should follow similar principles as for plasma and urine, with particular attention to:
-
Matrix Effects: Different tissues may have unique components that can interfere with the analysis.
-
Extraction Recovery: Recovery should be determined for each tissue type.
-
Homogenization Efficiency: The homogenization process should be consistent and reproducible.
Table 4: Representative Validation Data for Moxifloxacin in Tissue Homogenates
| Parameter | Expected Result |
| Linearity Range | 0.1 - 10 µg/g |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 70% |
Logical Relationship for Tissue Sample Analysis
Caption: Logical Steps for Tissue Analysis.
III. Data Presentation and Interpretation
The concentration of moxifloxacin in the unknown samples is determined by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The peak area of the analyte (and internal standard, if used) in the samples is then used to calculate the concentration from the linear regression equation of the calibration curve.
IV. Conclusion
The HPLC-UV methods described provide a reliable and accessible approach for the quantification of moxifloxacin in various biological matrices. Adherence to the detailed protocols and proper method validation are essential for obtaining accurate and reproducible results. These application notes serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis and drug development.
References
Application Notes and Protocols for Moxifloxacin Hydrochloride Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) of moxifloxacin hydrochloride is a critical step in both preclinical drug development and clinical microbiology. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This document provides detailed protocols for the determination of this compound MIC using standardized methods, including broth microdilution, agar dilution, and gradient diffusion.
Data Presentation: Moxifloxacin MIC against Common Pathogens
The following tables summarize the in vitro activity of moxifloxacin against a variety of clinically relevant bacterial species. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Moxifloxacin MIC Data for Common Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 5,640 | 0.06 - 0.25 | 0.12 | 0.25 | [3] |
| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.12 - 2 | 0.25 | 0.25 | [4] |
| Streptococcus pneumoniae (penicillin-resistant) | 23 | - | - | 0.25 | [5] |
| Haemophilus influenzae | 6,583 | ≤0.03 - 0.03 | 0.03 | 0.03 | [3] |
| Moraxella catarrhalis | 3,648 | ≤0.06 - 0.06 | 0.06 | 0.06 | [3] |
Table 2: Moxifloxacin MIC Data for Other Clinically Important Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 3,204 | - | 0.06 | 4 | [6] |
| Staphylococcus aureus | - | - | - | - | [7] |
| Escherichia coli | - | - | - | - | [8] |
| Neisseria gonorrhoeae (ATCC 49226) | 434 | 0.004 - 0.03 | - | - | [5] |
Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Broth Microdilution Method
This method involves preparing serial dilutions of moxifloxacin in a liquid growth medium in a 96-well microtiter plate.[11]
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Moxifloxacin Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the moxifloxacin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will create a range of moxifloxacin concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative control.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of moxifloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method
In this method, varying concentrations of moxifloxacin are incorporated into an agar medium, which is then inoculated with the test organism.[9]
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluents
-
Incubator (35°C ± 2°C)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of Moxifloxacin-Containing Agar Plates:
-
Prepare a series of moxifloxacin stock solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the corresponding moxifloxacin stock solution to 9 parts of the molten agar (e.g., 2 mL of a 100 µg/mL stock to 18 mL of agar for a final concentration of 10 µg/mL).
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. An inoculum replicating apparatus can be used to deliver a consistent volume.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of moxifloxacin that completely inhibits the growth of the organism.
-
Gradient Diffusion Method (E-test)
This method utilizes a predefined, stable gradient of moxifloxacin on a plastic strip to determine the MIC.[12]
Materials:
-
Moxifloxacin E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of E-test Strip:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Aseptically apply the moxifloxacin E-test strip to the agar surface with the concentration scale facing upwards. Ensure the entire length of the strip is in contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Visualizations
Experimental Workflow Diagrams
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. nicd.ac.za [nicd.ac.za]
- 4. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 5. Efficacy of moxifloxacin for treatment of penicillin-, macrolide- and multidrug-resistant Streptococcus pneumoniae in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. simulations-plus.com [simulations-plus.com]
- 7. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Validated HPLC Method for Moxifloxacin Hydrochloride Assay
Introduction
Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing moxifloxacin. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceuticals due to its high specificity, sensitivity, and accuracy. This document provides a detailed application note and protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of this compound in bulk and pharmaceutical dosage forms. The method has been validated in accordance with the International Conference on Harmonization (ICH) guidelines.[3][4]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV/PDA Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Methanol (55:45 v/v) (Buffer: 2 ml of orthophosphoric acid in 1000 ml of water, pH adjusted to 2.5 with triethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 293 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[2] |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation: Mix 550 mL of the buffer (2 mL of orthophosphoric acid in 1000 mL of water, with pH adjusted to 2.5 using triethylamine) with 450 mL of HPLC grade methanol.[2] Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Stock Solution Preparation (400 µg/mL): Accurately weigh and transfer 20 mg of this compound working standard into a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Dilute to the mark with the mobile phase.[2]
-
Standard Working Solution Preparation (40 µg/mL): Further dilute 5 mL of the standard stock solution to 50 mL with the mobile phase to obtain a final concentration of 40 µg/mL.[2]
-
Sample Preparation (for Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 20 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute 5 mL of the filtrate to 50 mL with the mobile phase.
2. System Suitability Testing
To ensure the chromatographic system is suitable for the intended analysis, perform a system suitability test before sample analysis. Inject the standard working solution (40 µg/mL) five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (%RSD) of Peak Areas | Not more than 2.0% |
3. Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines for the following parameters:
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. Moxifloxacin was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) stress conditions.[5] The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution of the moxifloxacin peak from any degradation products.
-
Linearity: A series of solutions were prepared from the standard stock solution at concentration levels ranging from 20 to 60 µg/mL.[1][2] A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.
-
Accuracy (Recovery Study): The accuracy of the method was determined by recovery studies. A known amount of standard moxifloxacin was added to a pre-analyzed sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[1] The percentage recovery was calculated.
-
Precision:
-
Method Precision (Repeatability): The precision of the method was evaluated by analyzing six independent sample preparations of the same batch. The %RSD of the assay values was calculated.
-
Intermediate Precision (Ruggedness): The intermediate precision was assessed by performing the analysis on different days and by different analysts. The %RSD between the results was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]
-
Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The effect on the system suitability parameters was observed.
Data Presentation
System Suitability Results
| Parameter | Observed Value |
| Retention Time (min) | ~5.8 |
| Tailing Factor (T) | 1.21 |
| Theoretical Plates (N) | 7968 |
| %RSD of Peak Areas | 0.58 |
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 20 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 99.3% - 100.2%[2] |
| Method Precision (%RSD) | < 2.0% |
| Intermediate Precision (%RSD) | < 2.0% |
| LOD | 1.8 µg/mL[1] |
| LOQ | 5.6 µg/mL[1] |
| Robustness | The method was found to be robust. |
Visualizations
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the validation parameters as per ICH guidelines.
References
Application Notes and Protocols for Utilizing Moxifloxacin Hydrochloride in a Murine Model of Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of moxifloxacin hydrochloride in murine models of bacterial pneumonia. The protocols outlined below are based on established methodologies and offer a framework for evaluating the efficacy and immunomodulatory properties of moxifloxacin.
Introduction
Moxifloxacin, a fourth-generation fluoroquinolone, exhibits broad-spectrum activity against common respiratory pathogens, including Streptococcus pneumoniae, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2][3] Murine models of pneumonia are crucial for preclinical evaluation of antimicrobial agents, allowing for the assessment of in vivo efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and impact on the host inflammatory response. This document details protocols for inducing pneumonia in mice and subsequent treatment with moxifloxacin, along with methods for evaluating treatment outcomes.
Key Experimental Protocols
Murine Model of Bacterial Pneumonia
This protocol describes the induction of pneumonia in mice via intranasal inoculation of a bacterial pathogen.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6N)[1]
-
Bacterial pathogen (Streptococcus pneumoniae, Pseudomonas aeruginosa, or Klebsiella pneumoniae)
-
Bacterial culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound
-
Vehicle for moxifloxacin (e.g., sterile saline)
Procedure:
-
Bacterial Culture Preparation: Culture the chosen bacterial pathogen to mid-logarithmic phase. Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 1 x 10^7 to 5 x 10^7 CFU/mL). The final inoculum concentration should be determined based on pilot studies to establish a non-lethal but robust infection.
-
Animal Anesthesia: Anesthetize the mice using a standard, approved protocol.
-
Intranasal Inoculation: While the mouse is anesthetized, hold it in a supine position. Gently instill a 20-50 µL aliquot of the bacterial suspension into the nares. Allow the mouse to inhale the inoculum.
-
Post-Inoculation Monitoring: Monitor the animals closely for signs of distress, weight loss, and other clinical symptoms of pneumonia.
Moxifloxacin Administration
This protocol outlines the administration of moxifloxacin to pneumonia-induced mice.
Procedure:
-
Moxifloxacin Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration. A common dosage for mice is 100 mg/kg, administered intraperitoneally (i.p.) twice daily.[1]
-
Treatment Initiation: The timing of treatment initiation can vary depending on the experimental design. Treatment can be initiated prophylactically (before bacterial challenge) or therapeutically (after the onset of infection).[1] For therapeutic studies, treatment typically begins 2-6 hours post-infection.
-
Administration: Administer the prepared moxifloxacin solution to the mice via the chosen route (e.g., intraperitoneal injection, oral gavage). A control group should receive the vehicle alone.
Evaluation of Treatment Efficacy
Several endpoints can be measured to assess the efficacy of moxifloxacin treatment.
2.3.1. Bacterial Load Determination:
-
At selected time points post-infection (e.g., 6, 24, 48 hours), euthanize the mice.
-
Aseptically collect bronchoalveolar lavage (BAL) fluid and/or lung tissue.
-
Homogenize the lung tissue in sterile saline or PBS.
-
Perform serial dilutions of the BAL fluid and lung homogenates and plate on appropriate agar plates.
-
Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load.
2.3.2. Histopathological Analysis:
-
Collect lung tissue and fix in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the lung sections under a microscope to assess the degree of inflammation, cellular infiltration, and tissue damage.[4][5]
2.3.3. Cytokine and Chemokine Analysis:
-
Measure the levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in BAL fluid, lung homogenates, or plasma using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.
-
Key inflammatory mediators to consider include KC (the murine equivalent of IL-8), IL-1β, IL-6, IL-17A, and TNF-α.[1][2][6]
2.3.4. Immune Cell Infiltration:
-
Perform a total and differential cell count on the BAL fluid to quantify the influx of immune cells, particularly neutrophils.[1]
-
This can be done using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
Data Presentation
The following tables summarize representative quantitative data from studies using moxifloxacin in murine pneumonia models.
Table 1: Effect of Moxifloxacin on Bacterial Load in Lungs of Mice with Pneumonia
| Pathogen | Treatment Group | Time Post-Infection | Bacterial Load (CFU/mL or CFU/g) | Reference |
| S. pneumoniae | Saline | 24 hours | 7 x 10³ (±3 x 10³) | [1] |
| S. pneumoniae | Moxifloxacin | 24 hours | Not Detected | [1] |
| P. aeruginosa | Saline | 6 hours | ~1 x 10⁷ | [1] |
| P. aeruginosa | Moxifloxacin | 6 hours | ~1 x 10⁵ | [1] |
Table 2: Effect of Moxifloxacin on Immune Cell Infiltration in BAL Fluid
| Pathogen | Treatment Group | Time Post-Infection | Total Immune Cells | Neutrophils | Reference |
| S. pneumoniae | Saline | 24 hours | ~1.5 x 10⁵ | ~1.2 x 10⁵ | [1] |
| S. pneumoniae | Moxifloxacin | 24 hours | ~0.5 x 10⁵ | ~0.3 x 10⁵ | [1] |
| P. aeruginosa | Saline | 6 hours | ~1.2 x 10⁶ | ~1.1 x 10⁶ | [1] |
| P. aeruginosa | Moxifloxacin | 6 hours | ~0.6 x 10⁶ | ~0.5 x 10⁶ | [1] |
Table 3: Effect of Moxifloxacin on Inflammatory Cytokine Levels in Lung Homogenates
| Pathogen | Cytokine | Treatment Group | Time Post-Infection | Concentration (pg/mL or ng/mL) | Reference |
| S. pneumoniae | IL-1β | Saline | 24 hours | ~1500 pg/mL | [1] |
| S. pneumoniae | IL-1β | Moxifloxacin | 24 hours | ~500 pg/mL | [1] |
| S. pneumoniae | KC | Saline | 24 hours | ~12 ng/mL | [1] |
| S. pneumoniae | KC | Moxifloxacin | 24 hours | ~4 ng/mL | [1] |
| P. aeruginosa | IL-1β | Saline | 6 hours | ~1200 pg/mL | [1] |
| P. aeruginosa | IL-1β | Moxifloxacin | 6 hours | ~400 pg/mL | [1] |
| P. aeruginosa | KC | Saline | 6 hours | ~15 ng/mL | [1] |
| P. aeruginosa | KC | Moxifloxacin | 6 hours | ~5 ng/mL | [1] |
Note: The data presented in these tables are approximate values derived from published figures and are intended for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the murine pneumonia model.
Moxifloxacin's Dual Action in Bacterial Pneumonia
Caption: Dual action of moxifloxacin in bacterial pneumonia.
Discussion and Considerations
-
Immunomodulatory Effects: While several studies suggest that moxifloxacin possesses anti-inflammatory properties beyond its bactericidal activity[1][2][6], other research has not found a significant immunomodulatory effect compared to other antibiotics like ampicillin.[4][5] The anti-inflammatory effects may be dependent on the specific pathogen, the timing of treatment, and the host's genetic background. Further investigation is warranted to fully elucidate the immunomodulatory potential of moxifloxacin.
-
Pharmacokinetics: The pharmacokinetic profile of moxifloxacin in mice differs from that in humans.[7] A dose of 100 mg/kg in mice is often used to approximate the area under the curve (AUC) achieved with a standard 400 mg dose in humans.[8] It is crucial to consider these differences when translating findings from murine models to clinical applications.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use. Appropriate anesthesia and analgesia should be used to minimize animal suffering.
-
Pathogen and Strain Selection: The choice of bacterial pathogen and strain can significantly influence the disease model and the outcome of the experiment. Well-characterized strains with known virulence are recommended.
By following these detailed application notes and protocols, researchers can effectively utilize murine models of pneumonia to investigate the therapeutic potential of this compound.
References
- 1. Moxifloxacin modulates inflammation during murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Evaluation of antibacterial in vitro activity of moxifloxacin and its effects on pulmonary clearance of Klebsiella pneumoniae in an animal experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Moxifloxacin is not anti-inflammatory in experimental pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxifloxacin modulates inflammation during murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal Activity of Increasing Daily and Weekly Doses of Moxifloxacin in Murine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Moxifloxacin Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of moxifloxacin in combination with other antibiotics against various bacterial strains. The methodologies outlined are essential for preclinical research and drug development programs aiming to combat antibiotic resistance and enhance therapeutic efficacy.
Introduction to Synergy Testing
The emergence of multidrug-resistant bacteria necessitates the exploration of combination therapies. Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[1] This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing further resistance. Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic, is a prime candidate for synergistic combination studies due to its potent bactericidal activity.[2] This document outlines three common in vitro methods for quantifying antibiotic synergy: the checkerboard assay, the time-kill curve analysis, and the E-test method.
Quantitative Data Summary
The following tables summarize findings from various studies on moxifloxacin synergy. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to define the nature of the interaction between two antibiotics.[3][4]
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
| Moxifloxacin Combination | Bacterial Strain | Individual MIC (µg/mL) | Combined MIC (µg/mL) | FICI | Outcome | Reference |
| Moxifloxacin + Gentamicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Moxifloxacin: Varies, Gentamicin: Varies | Not explicitly detailed | Not explicitly detailed | Slight increase in bactericidal effect | [5] |
| Moxifloxacin + Doxycycline | Staphylococcus aureus | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | Additive protective effect against resistance | [6] |
| Moxifloxacin + Ethionamide | Multidrug-Resistant Mycobacterium tuberculosis | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | Enhanced activity | [7] |
| Moxifloxacin + Linezolid | Mycobacterium tuberculosis | Moxifloxacin: 0.125, Linezolid: 1 | Concentration-dependent | Concentration-dependent | Synergy, additivity, and antagonism observed | [8] |
| Moxifloxacin + Clarithromycin | Mycobacterium abscessus | Varies | Varies | Varies | Antagonism observed in a majority of strains | [9] |
| Moxifloxacin + Azithromycin | Mycobacterium abscessus | Varies | Varies | Varies | Antagonism observed in a majority of strains | [9] |
| Moxifloxacin + Ceftriaxone | Streptococcus pneumoniae | Varies | Varies | Varies | Synergy observed in 41% of strains | [10] |
| Moxifloxacin + Cefotaxime | Streptococcus pneumoniae | Varies | Varies | Varies | Synergy observed in a significant portion of strains | [10] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess antibiotic synergy in vitro.[11] It involves testing a range of concentrations of two antibiotics, both individually and in combination, in a microtiter plate format.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of moxifloxacin and the second antibiotic
-
Multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of moxifloxacin and the second antibiotic in the growth medium.
-
Dispense 50 µL of the growth medium into each well of a 96-well plate.
-
Add 50 µL of the moxifloxacin solution to the wells in a decreasing concentration along the y-axis.
-
Add 50 µL of the second antibiotic solution to the wells in a decreasing concentration along the x-axis. This creates a matrix of antibiotic combinations.
-
The first row and first column should contain serial dilutions of each antibiotic individually to determine their Minimum Inhibitory Concentrations (MICs).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:[12][13]
FIC Index = FIC of Moxifloxacin + FIC of Antibiotic B
Where:
-
FIC of Moxifloxacin = (MIC of Moxifloxacin in combination) / (MIC of Moxifloxacin alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by antibiotics alone and in combination over time.[14]
Materials:
-
Bacterial inoculum
-
Growth medium (e.g., cation-adjusted Mueller-Hinton broth)
-
Moxifloxacin and the second antibiotic at desired concentrations (often based on MIC values)
-
Sterile culture tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Procedure:
-
Prepare a bacterial culture in the exponential growth phase and adjust the inoculum to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Set up culture tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
Moxifloxacin alone
-
Second antibiotic alone
-
Moxifloxacin and the second antibiotic in combination
-
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates overnight and count the colonies.
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[15]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[15]
E-test (Epsilometer Test) Synergy Method
The E-test is a gradient diffusion method that can be adapted for synergy testing.[14][16]
Materials:
-
Agar plates (e.g., Mueller-Hinton agar)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
E-test strips for moxifloxacin and the second antibiotic
Procedure:
-
Prepare a lawn of the test organism on the agar plate by swabbing the entire surface with the standardized inoculum.
-
Allow the agar surface to dry for 5-15 minutes.[17]
-
Place the E-test strip for the first antibiotic onto the agar surface.
-
After a pre-incubation period (e.g., 1 hour), remove the first strip.
-
Place the E-test strip for the second antibiotic directly over the imprint of the first strip.[18]
-
Alternatively, place the two E-test strips in a cross formation, intersecting at their respective MIC values.[14]
-
Incubate the plates at 37°C for 18-24 hours.
-
Read the MIC value where the ellipse of inhibition intersects the E-test strip.
Data Analysis: The FICI is calculated as described for the checkerboard assay, using the MIC values obtained from the E-test strips.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antibiotic synergy testing.
Conceptual Signaling Pathway for Synergy
Caption: Potential synergistic mechanism of action.
References
- 1. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro activity of moxifloxacin combined with other antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of the selection of resistant Staphylococcus aureus by moxifloxacin plus doxycycline in an in vitro dynamic model: an additive effect of the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of Moxifloxacin Alone and in Combination with Other Antimicrobial Agents against Multidrug-Resistant Mycobacterium tuberculosis Infection in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-Dependent Synergy and Antagonism of Linezolid and Moxifloxacin in the Treatment of Childhood Tuberculosis: The Dynamic Duo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. micromasterlab.com [micromasterlab.com]
- 18. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Moxifloxacin Hydrochloride in Treating Intracellular Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin hydrochloride, a fourth-generation synthetic fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy extends to intracellular pathogens, which are notoriously difficult to treat as they reside within host cells, shielded from many antibiotics. This document provides detailed application notes and experimental protocols for researchers investigating the use of moxifloxacin in combating intracellular bacterial infections. Moxifloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2][4]
Efficacy Against Key Intracellular Pathogens
Moxifloxacin has demonstrated significant activity against a range of clinically relevant intracellular bacteria.
-
Staphylococcus aureus : Moxifloxacin is effective against both methicillin-susceptible (S. aureus) and community-acquired methicillin-resistant S. aureus (CA-MRSA) strains residing within host cells like macrophages and keratinocytes.[5][6] It has been shown to achieve a near bactericidal effect, reducing intracellular bacterial load by 2 to 3 log10 CFU at 24 hours, as long as the MIC is ≤0.125 mg/L.[5] However, its intracellular activity can be hampered by the acidic environment of phagolysosomes.[7][8]
-
Mycobacterium tuberculosis : As a second-line anti-tuberculosis agent, moxifloxacin is crucial for treating multidrug-resistant tuberculosis (MDR-TB).[9] It shows bactericidal activity against M. tuberculosis in various metabolic states, including the non-replicating persister phase, making it a valuable component of combination therapy.[10] Its efficacy is correlated with the MIC of the specific M. tuberculosis strain.[11]
-
Chlamydia pneumoniae : Moxifloxacin is effective against Chlamydia species.[12] For C. pneumoniae, the MIC90 and MBC90 have been reported to be 1 mg/L.[13] It has been used successfully in treating community-acquired pneumonia caused by this pathogen.[13]
-
Legionella pneumophila : This causative agent of Legionnaires' disease is susceptible to moxifloxacin.[14][15] The antibiotic is recommended for treating Legionella pneumonia, especially in severe cases.[14][15][16] It effectively reduces viable intracellular bacterial counts at low concentrations.[17]
-
Brucella species : Moxifloxacin has been investigated as a potential treatment for brucellosis, an infection caused by intracellular Brucella bacteria.[18][19] While some studies suggest it could be an alternative therapeutic choice, others indicate that its efficacy in vivo might be limited compared to standard treatments like doxycycline.[18][20]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of moxifloxacin against various intracellular pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Moxifloxacin
| Bacterial Species | Strain(s) | MIC Range (mg/L) | MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus (CA-MRSA) | Clinical Isolates | 0.03 - 4 | - | [5] |
| Staphylococcus aureus (MRSA) | M-Cip-RSA | - | 2 | [21] |
| Mycobacterium tuberculosis | H37Rv | 0.5 | - | [22] |
| Mycobacterium tuberculosis | Ofloxacin-resistant | 0.5 - 4 | - | [11] |
| Chlamydia pneumoniae | Standard & Wild-type | 0.031 - 0.125 | 1 | [12][13] |
| Legionella pneumophila | Clinical Isolates | 0.015 - 0.03 | - | [17] |
| Brucella melitensis | Clinical Isolates | - | 1 | [23] |
| Neisseria gonorrhoeae | Clinical Isolates | 0.004 - 2 | - | [24] |
Table 2: Intracellular Activity of Moxifloxacin
| Bacterial Species | Host Cell Type | Key Finding | Reference(s) |
| Staphylococcus aureus (CA-MRSA) | THP-1 macrophages, keratinocytes | 2-3 log10 CFU decrease at 24h (MIC ≤0.125 mg/L) | [5] |
| Staphylococcus aureus | THP-1 monocytes | Markedly reduced activity compared to extracellular; max 1 log10 CFU reduction at 5h.[7][8] | [7][8] |
| Legionella pneumophila | Mono Mac 6 cells | Marked decrease in viable intracellular bacteria at concentrations as low as 0.015 mg/L. | [17] |
| Brucella abortus | Wistar albino rats (in vivo) | Reduced bacterial load in spleen and liver, but less effective than rifampicin. | [18] |
Experimental Protocols
Protocol 1: Determination of Intracellular Activity of Moxifloxacin against Staphylococcus aureus in THP-1 Macrophages
This protocol is adapted from methodologies described in several studies.[5][6][7][25]
1. Materials
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Sterile water for lysis (or 0.1% Triton X-100)
-
Sterile 24-well tissue culture plates
2. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.
-
Seed 5 x 10^5 cells per well in a 24-well plate.
-
Induce differentiation into macrophage-like cells by adding 100 ng/mL of PMA to each well and incubate for 48-72 hours.
-
After incubation, wash the adherent macrophages with warm PBS to remove non-adherent cells and replace with fresh, antibiotic-free RPMI-1640 with 10% FBS.
3. Bacterial Preparation
-
Inoculate S. aureus in TSB and grow overnight at 37°C with agitation.
-
The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest bacteria by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 without serum.
4. Macrophage Infection
-
Aspirate the medium from the differentiated THP-1 cells.
-
Infect the macrophages with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage).
-
Centrifuge the plate at 1000 rpm for 10 minutes to synchronize infection and incubate for 1 hour at 37°C with 5% CO2 to allow for phagocytosis.
5. Antibiotic Treatment
-
After the phagocytosis period, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 with 10% FBS containing the desired concentrations of moxifloxacin (e.g., ranging from 0.5x to 16x MIC). Include a drug-free control.
-
To ensure the removal of all extracellular bacteria, a brief treatment with an antibiotic that does not penetrate host cells, such as gentamicin (100 µg/mL) for 1 hour, can be performed before adding moxifloxacin.[26][27]
-
Incubate the plates for the desired time points (e.g., 0, 2, 4, 8, 24 hours).
6. Quantification of Intracellular Bacteria
-
At each time point, aspirate the medium and wash the cells three times with PBS.
-
Lyse the macrophages by adding 500 µL of sterile cold water (or 0.1% Triton X-100) to each well and incubating for 10 minutes.[28]
-
Scrape the wells to ensure complete lysis and collect the lysate.
-
Perform serial dilutions of the lysate in PBS and plate onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the colony-forming units (CFU).
-
Calculate the intracellular bacterial load (CFU/mL) for each condition and time point.
Visualizations
Mechanism of Action and Intracellular Fate
References
- 1. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Activity of moxifloxacin against intracellular community-acquired methicillin-resistant Staphylococcus aureus: comparison with clindamycin, linezolid and co-trimoxazole and attempt at defining an intracellular susceptibility breakpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors compromising the activity of moxifloxacin against intracellular Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Activity of Moxifloxacin against Mycobacterium tuberculosis in Acid Phase and Nonreplicative-Persister Phenotype Phase in a Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Should Moxifloxacin Be Used for the Treatment of Extensively Drug-Resistant Tuberculosis? An Answer from a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro activity of moxifloxacin and other fluoroquinolones against Chlamydia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbiologic efficacy of moxifloxacin for the treatment of community-acquired pneumonia due to Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. [Successful treatment of Legionella pneumonia with moxifloxacin in a hemodialysis patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparison of rifampicin and moxifloxacin efficacy in an experimental model of animal brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Efficacy of moxifloxacin or gatifloxacin as prophylaxis against experimental murine Brucella melitensis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Moxifloxacin versus ofloxacin plus metronidazole in uncomplicated pelvic inflammatory disease: results of a multicentre, double blind, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discrepancy between Uptake and Intracellular Activity of Moxifloxacin in a Staphylococcus aureus-Human THP-1 Monocytic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assay Development for Image-Based Quantification of Intracellular Bacterial Replication and Analysis of the Innate Immune Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Invasion of Human Cells by a Bacterial Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Intracellular infection assays [bio-protocol.org]
Troubleshooting & Optimization
Moxifloxacin Hydrochloride Degradation Kinetics Study: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation kinetics of moxifloxacin hydrochloride.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions
-
Q1: What is the typical kinetic order of moxifloxacin degradation?
-
Q2: What are the most significant factors influencing moxifloxacin degradation?
-
A2: The primary factors are pH, light exposure, and temperature. Moxifloxacin is susceptible to photodegradation and its stability is pH-dependent, with increased degradation in both acidic and alkaline conditions.[1][2][3] The presence of metal ions, such as Cu(II), can also catalyze its hydrolysis in acidic solutions.[2]
-
-
Q3: What are the common analytical techniques used to monitor moxifloxacin degradation?
-
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for its specificity and ability to separate the parent drug from its degradation products.[7][8][9] UV-Vis Spectrophotometry is a simpler and more cost-effective method suitable for determining the overall degradation of the drug.[10][11][12][13]
-
-
Q4: How can I identify the degradation products of moxifloxacin?
Troubleshooting Common Experimental Issues
-
Q5: My moxifloxacin solution is not degrading under forced degradation conditions. What could be the problem?
-
A5:
-
Insufficient Stress Conditions: The stress conditions (e.g., acid/base concentration, temperature, light intensity) may not be harsh enough. For acidic hydrolysis, heating in 1 M HCl at temperatures between 40°C and 90°C for several hours has been shown to cause significant degradation.[2] For photodegradation, direct exposure to a UV lamp is often necessary.
-
Incorrect pH: Moxifloxacin exhibits maximum stability at a neutral pH (around 7-8).[1][3] Ensure your solution's pH is in the acidic or alkaline range to promote hydrolysis.
-
Solvent Effects: The choice of solvent can influence the degradation rate. The photodegradation rate is affected by the dielectric constant and viscosity of the solvent.[1][3]
-
-
-
Q6: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?
-
A6:
-
Analyze a Control Sample: Compare the chromatogram of your stressed sample with that of an unstressed moxifloxacin standard solution prepared in the same solvent. Any new peaks in the stressed sample are likely degradation products.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis to check if the moxifloxacin peak is spectrally homogeneous.
-
Mass Spectrometry: For definitive identification, analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them with potential degradation products reported in the literature.[1]
-
-
-
Q7: My kinetic data does not fit a first-order model well. What should I do?
-
A7:
-
Re-evaluate the Kinetic Model: While first-order is common, consider the possibility of a different or more complex kinetic model, especially if multiple degradation pathways are occurring simultaneously.
-
Check for Experimental Errors: Inconsistent sampling times, temperature fluctuations, or variations in light intensity can affect the data. Review your experimental procedure for any potential sources of error.
-
Data Range: Ensure you have collected data over a sufficient period to observe a significant extent of degradation (ideally up to 2-3 half-lives).
-
-
Data Presentation
Table 1: Summary of Kinetic Data for Moxifloxacin Photodegradation in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Reference |
| 2.0 | Not specified in the provided text | |
| 7.5 | 0.69 x 10⁻⁴ | [1][3] |
| 12.0 | 19.50 x 10⁻⁴ | [1][3] |
Table 2: Second-Order Rate Constants for Catalyzed Photodegradation
| Catalyst | Second-Order Rate Constant (k₂) (M⁻¹ min⁻¹) | Reference |
| H⁺ | 6.61 x 10⁻² | [1][3] |
| OH⁻ | 19.20 x 10⁻² | [1][3] |
Table 3: Photodegradation Rate Constants in Organic Solvents
| Solvent | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Reference |
| 1-Butanol | 1.24 x 10⁻⁴ | [1][3] |
| Acetonitrile | 2.04 x 10⁻⁴ | [1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
-
Preparation of Moxifloxacin Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 6 hours).[8]
-
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 6 hours).
-
Neutralization and Dilution: Immediately neutralize the samples with an appropriate amount of 1 M sodium hydroxide (NaOH) and dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of moxifloxacin.
Protocol 2: Photodegradation Study
-
Solution Preparation: Prepare a solution of moxifloxacin in the desired solvent or buffer of a specific pH.
-
Light Exposure: Place the solution in a transparent container (e.g., quartz cuvette or petri dish) and expose it to a light source (e.g., UV lamp at a specific wavelength or natural sunlight).
-
Control Sample: Prepare a control sample and keep it in the dark at the same temperature to account for any degradation not caused by light.
-
Sampling: At regular time intervals, withdraw samples for analysis.
-
Analysis: Determine the concentration of moxifloxacin in each sample using a suitable analytical method like HPLC or UV spectrophotometry.
Visualizations
Caption: Proposed photodegradation pathway of moxifloxacin in acidic and alkaline solutions.
Caption: General experimental workflow for a moxifloxacin degradation kinetics study.
Caption: Decision tree for troubleshooting common issues in HPLC analysis of degradation samples.
References
- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. brjac.com.br [brjac.com.br]
- 5. tandfonline.com [tandfonline.com]
- 6. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idosi.org [idosi.org]
- 9. jocpr.com [jocpr.com]
- 10. ajprd.com [ajprd.com]
- 11. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 12. scilit.com [scilit.com]
- 13. method-development-validation-and-forced-degradation-studies-for-the-determination-of-moxifloxacin-in-bulk-and-pharmaceutical-dosage-forms-using-uv-spectroscopy - Ask this paper | Bohrium [bohrium.com]
troubleshooting moxifloxacin hydrochloride HPLC assay.
Welcome to the Technical Support Center for Moxifloxacin Hydrochloride HPLC Assay. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may arise during the HPLC assay of this compound.
Q1: Why is my moxifloxacin peak exhibiting significant tailing?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise the accuracy of quantification. The primary causes include:
-
Secondary Silanol Interactions: Moxifloxacin, a basic compound, can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[1][2][3] This secondary interaction mechanism delays the elution of a portion of the analyte, causing tailing.[2]
-
Column Contamination or Damage: Impurities from samples or the mobile phase can accumulate at the column inlet, leading to poor peak shape.[6] Physical damage, such as the formation of a void at the top of the column bed, can also cause tailing.[2][3]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, causing peak dispersion and tailing.[1][6]
Q2: What causes the retention time of moxifloxacin to shift between injections?
A: Unstable retention times are a critical issue that affects the reliability and precision of the assay. Common causes include:
-
Mobile Phase Instability: Inconsistent preparation of the mobile phase, changes in its composition due to evaporation of the more volatile organic component, or a pH drift can lead to shifting retention times.[7]
-
Solution: Prepare the mobile phase fresh daily and keep the solvent reservoirs covered.[7] Ensure the buffer has sufficient capacity to maintain a stable pH.
-
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting the analytical run is a frequent cause of retention time drift, especially at the beginning of a sequence.
-
Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase, or until a stable baseline is achieved, before injecting any samples.[7]
-
-
Fluctuations in Temperature: The column temperature has a significant impact on retention. Variations in ambient laboratory temperature can cause retention times to drift.[7]
-
Pump and Flow Rate Issues: Leaks in the pump or fittings can cause the flow rate to become erratic, directly impacting retention times.[7]
-
Solution: Regularly inspect the HPLC system for leaks, especially around pump seals and fittings. Address any salt buildup, which can be an indicator of a slow leak.[7]
-
Q3: How can I improve the resolution between moxifloxacin and its related substances or degradation products?
A: Achieving adequate separation is crucial for a stability-indicating assay. If resolution is poor, consider the following:
-
Mobile Phase Optimization: The composition of the mobile phase is the most powerful tool for adjusting selectivity.
-
Column Selection: Not all columns provide the same selectivity.
-
Solution: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl) or one with a different particle size or length for higher efficiency.[5]
-
-
Forced Degradation Studies: To ensure the method is truly stability-indicating, forced degradation studies must be performed. The drug is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[11][12][13][14] The method must be able to separate the intact moxifloxacin peak from all generated degradation peaks.[11][14]
Quantitative Data Summary
The following tables summarize typical parameters used in various validated HPLC methods for this compound analysis, providing a reference for method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Moxifloxacin HCl Assay
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Temp (°C) | Retention Time (min) | Reference |
| Agela Venosil XBP C18 (250x4.6mm, 10µm) | Phosphate buffer and Methanol (18:7 v/v) | 1.3 | 293 | 50 | 9.99 | [8] |
| Hypersil BDS C18 (250x4.6mm, 5µm) | 20 mM Ammonium dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25 v/v) | 1.5 | 295 | Ambient | N/A | [4] |
| Phenomenex ODS C18 (250x4.6mm, 5µm) | 20 mM Ammonium formate and Acetonitrile (70:30 v/v), pH 4.0 | 1.0 | 295 | Ambient | < 10 | [11] |
| Luna C18 (250x4.6mm, 5µm) | Buffer (Orthophosphoric acid, pH 2.5 with TEA) and Methanol (55:45 v/v) | 1.0 | 293 | 25 | 5.85 | [15] |
| Agilent C18 (150x4.6mm, 5µm) | 0.01M KH2PO4 and Methanol (70:30 v/v) | 1.0 | 230 | 30 | < 16 | [9] |
| Grace C18 (250mm x 4.6mm, 5µm) | 10mM Sodium phosphate buffer (pH 4.4) and Methanol (60:40 v/v) | 1.0 | 294 | Ambient | 7.8 | [16] |
| BDS Hypersil C8 | Methanol and Phosphate buffer (pH 3.0) (55:45 v/v) | N/A | 243 | Ambient | 5.25 | [5] |
Table 2: Typical System Suitability Test (SST) Acceptance Criteria (ICH Guidelines)
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration.[12][15] |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for replicate injections (n≥5) | Demonstrates the precision of the injection and system operation.[8][12] |
| Resolution (Rs) | Rs > 2.0 between the analyte and closest impurity | Confirms adequate separation between adjacent peaks. |
Experimental Protocol Example
This section provides a detailed methodology for a representative RP-HPLC assay for this compound in a tablet formulation.
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in pharmaceutical tablets.
2. Materials and Reagents:
-
This compound Working Standard
-
HPLC Grade Methanol[15]
-
HPLC Grade Acetonitrile
-
Potassium Dihydrogen Orthophosphate (KH2PO4), AR Grade[9][17]
-
High-purity water (Milli-Q or equivalent)[15]
3. Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[9][12]
-
Data acquisition and processing software (e.g., Empower, Chromeleon).[8][18]
4. Chromatographic Conditions:
-
Column: Luna C18 (250 x 4.6 mm, 5µm)[15]
-
Mobile Phase: A filtered and degassed mixture of Buffer and Methanol (55:45 v/v).[15]
-
Flow Rate: 1.0 mL/min[15]
-
Detection Wavelength: 293 nm[15]
-
Injection Volume: 10 µL[15]
-
Column Temperature: 30°C[9]
5. Preparation of Solutions:
-
Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh about 20 mg of Moxifloxacin HCl working standard into a 50 mL volumetric flask. Add ~30 mL of mobile phase, sonicate for 5 minutes to dissolve, and dilute to volume with the mobile phase.[15]
-
Working Standard Solution (e.g., 40 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the mobile phase.[15]
-
Sample Preparation (from 400 mg tablets):
-
Weigh and powder no fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of moxifloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Further dilute 1 mL of the filtrate to 25 mL with the mobile phase to obtain a theoretical concentration of 40 µg/mL.[15]
-
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the Working Standard Solution five times. Verify that the SST parameters (Tailing Factor, %RSD) meet the criteria in Table 2.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution followed by the Sample Preparation in duplicate.
-
Calculate the amount of moxifloxacin in the sample using the peak areas obtained.
Visualized Workflows and Logic
The following diagrams illustrate logical troubleshooting workflows for common HPLC issues.
Caption: General HPLC troubleshooting workflow.
Caption: Troubleshooting logic for peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. google.com [google.com]
- 4. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ijopp.org [ijopp.org]
- 9. A rapid RP-HPLC stability-indicating method development and validation of this compound-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. jocpr.com [jocpr.com]
- 13. idosi.org [idosi.org]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpbs.com [ijpbs.com]
- 18. ijrpr.com [ijrpr.com]
Technical Support Center: Optimizing Moxifloxacin Hydrochloride Dosage in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing moxifloxacin hydrochloride dosage in animal studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected adverse events (e.g., lethargy, gastrointestinal issues) in our animal models. What could be the cause?
A1: Unexpected adverse events can stem from several factors:
-
Dosage: The current dose might be too high for the specific species or strain. Fluoroquinolones, including moxifloxacin, can cause dose-dependent side effects.[1]
-
Species Sensitivity: Different animal species exhibit varying sensitivities to fluoroquinolones. For instance, Beagle dogs are particularly sensitive to the arthropathogenic effects of moxifloxacin.[2]
-
Route of Administration: The route of administration (e.g., intravenous vs. oral) can influence the rate of drug exposure and peak plasma concentrations, potentially leading to acute toxicity.
-
Drug-Drug Interactions: Co-administration with other drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), can increase the risk of adverse effects on the central nervous system.[3]
Troubleshooting Steps:
-
Review the literature for established tolerated doses in your specific animal model.
-
Consider reducing the dose or exploring alternative administration routes.
-
If co-administering drugs, investigate potential interactions. For example, administer moxifloxacin at least 4 hours before or 8 hours after products containing multivalent cations.[3]
-
Ensure the animal's health status is optimal before dosing, as underlying conditions can exacerbate adverse effects.
Q2: Our in-vivo efficacy results are inconsistent or lower than expected based on in-vitro MIC data. How can we troubleshoot this?
A2: Discrepancies between in-vitro and in-vivo results are common and can be addressed by examining the following:
-
Pharmacokinetics (PK): The drug may not be reaching the site of infection at a sufficient concentration or for an adequate duration. Key PK parameters to consider are AUC (Area Under the Curve), Cmax (Maximum Concentration), and T½ (half-life).[4][5][6]
-
Bioavailability: The oral bioavailability of moxifloxacin can vary between species.[5][6] For instance, it is high in dogs and rats but may be lower in other models.[5][6]
-
Tissue Penetration: While moxifloxacin generally shows good tissue penetration, specific tissues may have different drug distribution profiles.[3][7]
-
Protein Binding: The extent of plasma protein binding can affect the amount of free (active) drug available.[5][6]
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, AUC, and half-life at your current dosage.
-
Correlate your PK data with the MIC of the target pathogen. The AUC/MIC ratio is a key pharmacodynamic (PD) predictor of efficacy for fluoroquinolones.
-
Consider a different route of administration (e.g., intravenous) to bypass absorption issues and ensure 100% bioavailability.
-
If using an oral formulation, ensure the vehicle does not interfere with absorption.
Q3: How do we select an appropriate starting dose for our animal model?
A3: Selecting a starting dose requires a multi-faceted approach:
-
Literature Review: Begin by reviewing published studies that have used moxifloxacin in the same or a similar animal model.
-
Allometric Scaling: While not always perfectly predictive, allometric scaling from human or other animal data can provide a starting point. However, be aware that pharmacokinetic parameters do not always scale linearly with body weight across species.[5][6]
-
Pharmacokinetic Data: The pharmacokinetics of moxifloxacin have been studied in various species, including mice, rats, monkeys, dogs, and minipigs.[5][6][8] Use this data to estimate a dose that will achieve a target plasma concentration.
-
Toxicity Data: Preclinical safety studies have identified no-observed-adverse-effect levels (NOAELs) in different species, which can guide the selection of a safe starting dose.[2]
Q4: We are studying a specific infection model (e.g., respiratory, intra-abdominal). How should this influence our dosage regimen?
A4: The type and location of the infection are critical for designing an effective dosage regimen.
-
Site of Infection: The ability of moxifloxacin to penetrate the target tissue is crucial. While it has good penetration into tissues like the lungs, specific concentrations at the site of infection should be considered.[3][7]
-
Pathogen Susceptibility (MIC): The Minimum Inhibitory Concentration (MIC) of the infecting organism is a key determinant of the required dose. A higher MIC will necessitate a higher dose to achieve the target AUC/MIC ratio.
-
Infection Severity: Severe infections may require more aggressive dosing strategies, such as a higher dose or more frequent administration (though moxifloxacin is typically dosed once daily).[3]
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Moxifloxacin in Different Species
| Parameter | Mouse (NMRI) | Rat (Wistar) | Dog (Beagle) | Monkey (Rhesus) | Minipig (Göttingen) | Human |
| Dose (mg/kg) | 9.2 (oral/IV) | 9.2 (oral/IV) | 9.2 (oral/IV) | 9.2 (oral/IV) | 9.2 (oral/IV) | ~1.4 (oral) / ~1.2 (IV) |
| T½ (h, oral) | 1.3 | 2.5 | 12.0 | 4.3 | 6.7 | 12.0 |
| T½ (h, IV) | 0.93 | 2.1 | 13.0 | 3.5 | 5.5 | 13.0 |
| Cmax,norm ( kg/L , oral) | 0.150 | 0.312 | 0.165 | 0.0704 | 0.0768 | 0.430 |
| AUCnorm (kg·h/L, oral) | 0.301 | 0.865 | 4.09 | 0.184 | 0.287 | 6.18 |
| Bioavailability (%) | 71 | 79 | 91 | 52 | 53 | 82 |
| Vss (L/kg) | 2.0 | 2.4 | 2.8 | 4.9 | 2.7 | 2.1 |
| Total Clearance (L/h·kg) | 4.21 | 1.13 | 0.237 | 0.723 | 0.551 | 0.132 |
Data adapted from Stass et al. (1999).[5][6][8] norm indicates dose-normalized values.
Table 2: Repeated-Dose Toxicity Study Findings in Animal Models
| Species | Dose (mg/kg/day) | Duration | Key Findings |
| Rat (Wistar) | 20, 100, 500 | 6 months | Retardation in body weight gain at 500 mg/kg. No organ damage.[2] |
| Monkey (Rhesus) | 200, 400 (mg/animal) | 4 weeks | Hypoactivity, vomiting, salivation at 400 mg/animal. Vascular inflammation at 200 and 400 mg/animal.[1] |
| Dog (Beagle) | 10, 30 | 4 weeks | Joint toxicity observed at 30 mg/kg. No adverse effects at 10 mg/kg.[2] |
Experimental Protocols
Methodology for a Single-Dose Pharmacokinetic Study
This protocol provides a general framework. Specific details should be adapted based on the animal model and study objectives.
-
Animal Acclimatization and Preparation:
-
House animals in a controlled environment for at least one week prior to the study.
-
Fast animals overnight (with access to water) before dosing to minimize variability in oral absorption.
-
For intravenous studies, surgically implant a catheter into a suitable vein (e.g., jugular, femoral) one day prior to the study to facilitate blood sampling.
-
-
Drug Formulation and Administration:
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points. A typical schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood (e.g., 0.2-0.3 mL) into heparinized tubes.
-
Centrifuge the samples to separate plasma.
-
Store plasma samples at -20°C or below until analysis.[8]
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, T½, clearance (CL), and volume of distribution (Vd).
-
Visualizations
Caption: Workflow for a typical pharmacokinetic study in animal models.
Caption: Mechanism of action of moxifloxacin in bacteria.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety of moxifloxacin as shown in animal and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of moxifloxacin in canine and non‐human primate telemetry assays: Comparison of QTc interval prolongation by timepoint and concentration‐QTc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Moxifloxacin Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments related to moxifloxacin resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of moxifloxacin resistance in clinical bacterial isolates?
A1: Moxifloxacin resistance in clinical isolates is primarily mediated by three main mechanisms:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance. These mutations reduce the binding affinity of moxifloxacin to its target enzymes.[1][2]
-
Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) efflux pumps actively extrudes moxifloxacin from the bacterial cell, lowering its intracellular concentration and thereby reducing its efficacy.[1]
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements, such as plasmids, can also contribute to reduced susceptibility. The most well-characterized PMQR genes are the qnr genes (qnrA, qnrB, qnrS), which protect DNA gyrase from quinolone inhibition.[3][4]
Q2: How do mutations in gyrA and parC confer resistance to moxifloxacin?
A2: DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication. Moxifloxacin inhibits these enzymes by binding to the enzyme-DNA complex. Specific mutations in the QRDRs of the gyrA and parC subunits alter the amino acid sequence of the drug-binding pocket, which hinders the binding of moxifloxacin and allows the enzymes to function even in the presence of the drug.[2]
Q3: What is the typical fold-increase in Minimum Inhibitory Concentration (MIC) observed with different resistance mechanisms?
A3: The increase in MIC varies depending on the bacterial species and the specific resistance mechanism. Generally, single mutations in gyrA or parC can lead to a moderate increase in MIC. High-level resistance often results from the accumulation of multiple mutations or the combined effect of target site mutations and efflux pump overexpression. The presence of qnr genes alone usually confers a low level of resistance but can facilitate the selection of higher-level resistance mechanisms.[3]
Troubleshooting Guides
Problem 1: PCR amplification of gyrA or parC QRDR fails or yields non-specific products.
Possible Causes and Solutions:
-
Suboptimal Annealing Temperature:
-
Poor Primer Design:
-
Presence of PCR Inhibitors in DNA Sample:
-
Solution: Re-purify the DNA sample. Ensure that residual reagents from the DNA extraction process are completely removed.[5]
-
-
Incorrect Magnesium Chloride (MgCl₂) Concentration:
-
Solution: Titrate the MgCl₂ concentration in the PCR reaction, as it is crucial for polymerase activity and primer annealing.[7]
-
Problem 2: Difficulty in interpreting DNA sequencing results for resistance mutations.
Possible Causes and Solutions:
-
Poor Sequence Quality:
-
Solution: Ensure the template DNA for sequencing is of high purity and concentration. If direct sequencing of PCR products gives poor results, consider cloning the PCR product into a vector before sequencing.
-
-
Ambiguous Base Calls:
-
Solution: Manually inspect the chromatogram for peak quality. If ambiguity persists, re-sequence the product, potentially with a different primer.
-
-
Identifying Novel Mutations:
-
Solution: Align the obtained sequence with a wild-type reference sequence from a susceptible strain of the same bacterial species to identify amino acid substitutions. Databases of known resistance mutations can help in interpreting the significance of the identified changes.
-
Problem 3: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results.
Possible Causes and Solutions:
-
Incorrect Inoculum Density:
-
Solution: Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure the final concentration in the wells is approximately 5 x 10⁵ CFU/mL.[8]
-
-
Contamination of Bacterial Culture:
-
Solution: Before performing the MIC assay, streak the bacterial culture on an appropriate agar plate to check for purity.
-
-
Degradation of Moxifloxacin Stock Solution:
-
Solution: Prepare fresh stock solutions of moxifloxacin and store them at the recommended temperature in the dark to prevent degradation.
-
-
Misinterpretation of Growth:
Quantitative Data on Moxifloxacin Resistance
Table 1: Impact of Target Site Mutations on Moxifloxacin MIC in Clinical Isolates
| Bacterial Species | Gene | Mutation | Fold-Increase in MIC (Approximate) | Moxifloxacin MIC Range (µg/mL) |
| Mycoplasma genitalium | parC | S83I | >16-fold | 2 - >16[2][10] |
| Mycoplasma genitalium | gyrA | M95I | Additive effect with parC mutations | Elevated, specific values vary[11] |
| Acinetobacter baumannii | gyrA & parC | Double Mutant | High-level resistance | ≥2[1] |
| Klebsiella pneumoniae | gyrA | S83L | Variable | Elevated, often >2 |
| Escherichia coli | gyrA | S83L, D87N | High-level resistance | >4 |
Table 2: Prevalence of Plasmid-Mediated Quinolone Resistance (qnr) Genes in Clinical Isolates
| Gene | Bacterial Species | Prevalence | Impact on Moxifloxacin MIC |
| qnrA | Klebsiella pneumoniae | 2.7%[3] | Low-level increase, facilitates selection of higher resistance[3] |
| qnrB | Klebsiella pneumoniae | 23%[3] | Low-level increase, facilitates selection of higher resistance[3] |
| qnrS | Klebsiella pneumoniae | 1.4%[3] | Low-level increase, facilitates selection of higher resistance[3] |
| qnrS1 | Escherichia coli | 2.9%[12] | Associated with non-susceptibility[12] |
Experimental Protocols
Protocol 1: Determination of Moxifloxacin MIC by Broth Microdilution
-
Prepare Moxifloxacin Stock Solution: Dissolve moxifloxacin powder in a suitable solvent (e.g., 0.1 N NaOH, then dilute with sterile water) to a concentration of 1280 µg/mL. Filter-sterilize the solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells. Add 100 µL of the moxifloxacin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.[13]
-
Prepare Bacterial Inoculum: From a fresh culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
Inoculate the Plate: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[8] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of moxifloxacin that shows no visible bacterial growth.[8][9]
Protocol 2: PCR and Sequencing of gyrA and parC QRDRs
-
DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Primer Design: Design or obtain primers that flank the QRDRs of the gyrA and parC genes of the target bacterial species.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing:
-
1X PCR buffer
-
200 µM of each dNTP
-
0.4 µM of each forward and reverse primer
-
1.25 U of Taq DNA polymerase
-
10-50 ng of genomic DNA
-
-
Use the following cycling conditions (adjust annealing temperature based on primers):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Verification of PCR Product: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product using a commercial PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.
Protocol 3: Quantification of Efflux Pump Gene Expression by qRT-PCR
-
RNA Extraction: Grow the bacterial isolate to mid-log phase in the presence and absence of a sub-inhibitory concentration of moxifloxacin. Extract total RNA using a commercial RNA purification kit that includes a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity by running a sample on an agarose gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qRT-PCR:
-
Set up a 20 µL qRT-PCR reaction containing:
-
1X SYBR Green Master Mix
-
0.2 µM of each forward and reverse primer for the target efflux pump gene and a housekeeping gene (e.g., 16S rRNA)
-
2 µL of diluted cDNA
-
-
Use a three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of the target efflux pump gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the treated sample to the untreated control.[14]
Visualizations
Caption: Experimental workflow for investigating moxifloxacin resistance.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 2. Mutations in ParC and GyrA of moxifloxacin-resistant and susceptible Mycoplasma genitalium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. mybiosource.com [mybiosource.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
- 12. Plasmid-Mediated Quinolone-Resistance (qnr) Genes in Clinical Isolates of Escherichia coli Collected from Several Hospitals of Qazvin and Zanjan Provinces, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
Moxifloxacin Hydrochloride Solution Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of moxifloxacin hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Discoloration of your this compound solution is likely due to degradation, primarily caused by exposure to light (photodegradation). Moxifloxacin is sensitive to light, especially UV radiation, which can lead to the formation of colored degradation products.[1][2] To mitigate this, always prepare and store your solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.
Q2: I've observed precipitation in my moxifloxacin solution. What should I do?
A2: Precipitation can occur due to several factors, including pH shifts, interaction with excipients, or exceeding the solubility limit. This compound's solubility is pH-dependent. Ensure your solution's pH is within the optimal range (typically slightly acidic, around 4-6) to maintain its solubility.[3] If you are using excipients, check for compatibility, as some may interact with moxifloxacin to form insoluble complexes.[4][5][6]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in the stability of this compound. The molecule is most stable in a slightly acidic to neutral pH range (around pH 5.0 to 7.5).[7][8] Both strongly acidic and alkaline conditions can catalyze its degradation.[1][9] Specifically, photodegradation is minimized at pH 5.0 and maximized at pH 7.0 under visible light.[7][8] The rate of photodegradation increases in both acidic and alkaline regions, exhibiting a V-shaped rate-pH profile.[1]
Q4: What are the main degradation products of this compound in solution?
A4: The primary degradation pathways for this compound are photodegradation and hydrolysis. Several photodegradation products have been identified, often involving modifications to the diazabicyclononane side chain.[1][2][10] Under acidic conditions, hydrolysis can also lead to the formation of various degradation products.[11][12] Some identified degradation products include:
-
1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2][10]
-
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid[2][10]
-
7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[7][8]
Q5: Can metal ions affect the stability of my moxifloxacin solution?
A5: Yes, the presence of metal ions can significantly impact the stability of this compound solutions, particularly its photostability. Metal ions such as Cu(II), Fe(III), Zn(II), and Al(III) have been shown to enhance the photodegradation of moxifloxacin in solution.[9][10] The influence of Cu(II) and Fe(III) ions is generally more pronounced than that of Zn(II) and Al(III) ions.[9][10] Therefore, it is crucial to use high-purity solvents and minimize metal ion contamination.
Troubleshooting Guides
Issue: Rapid Degradation of Moxifloxacin in Solution
This guide will help you identify and resolve common causes of rapid moxifloxacin degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for rapid moxifloxacin degradation.
| Parameter | Potential Issue | Recommended Action |
| Light Exposure | Moxifloxacin is highly photosensitive. | Prepare and store solutions in amber-colored glassware or wrapped in aluminum foil. Avoid direct exposure to sunlight and UV lamps. |
| pH | Suboptimal pH can accelerate degradation. | Maintain the solution pH between 5.0 and 7.5 for maximal stability.[1][7][8] Use appropriate buffer systems to control the pH. |
| Temperature | Elevated temperatures can increase the rate of degradation. | Store solutions at controlled room temperature or as recommended (e.g., 4°C to 25°C), unless otherwise specified for a particular experiment.[13] |
| Metal Ions | Presence of metal ions like Cu(II) and Fe(III) can catalyze degradation.[10] | Use high-purity, deionized water and acid-washed glassware to minimize metal ion contamination. |
| Excipients | Incompatible excipients can cause degradation or precipitation. | Conduct compatibility studies with all excipients. Studies have shown this compound to be compatible with several common excipients used in nanoparticles.[4][5][14] |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a method to quantify this compound and its degradation products.
Experimental Workflow
Caption: Workflow for HPLC-based stability testing of moxifloxacin.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Orthophosphoric acid
-
Deionized water
Chromatographic Conditions:
| Parameter | Condition |
| Column | Purospher RP-8 endcapped (5 µm) or equivalent C18 column[1] |
| Mobile Phase | Water:Acetonitrile (50:50, v/v) with 0.3% triethylamine, pH adjusted to 3.3 with phosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 294 nm |
| Column Temperature | Ambient (25 ± 1°C)[1] |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From this, prepare a series of working standard solutions of known concentrations.
-
Sample Preparation: Prepare the this compound solution to be tested in the appropriate solvent.
-
Forced Degradation Studies (Optional):
-
Acid/Base Hydrolysis: Treat the sample solution with HCl or NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide.
-
Photodegradation: Expose the sample solution to UV or visible light for a defined period.[1]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the concentration of this compound and the percentage of degradation by comparing the peak areas of the sample to the standard.
Protocol 2: Photostability Testing of this compound Solution
This protocol details a method to assess the photostability of this compound solutions.
Procedure:
-
Prepare a solution of this compound of known concentration in the desired buffer system (e.g., KCl-HCl for acidic pH, citric acid-Na₂HPO₄ for neutral pH, Na₂B₄O₇-NaOH for alkaline pH).[1]
-
Transfer the solution to a quartz vessel.
-
Irradiate the solution with a suitable light source (e.g., a UV lamp emitting at 290 nm or a visible light lamp).[1][7] Place the lamp at a fixed distance from the sample.
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1 to determine the concentration of remaining this compound.
-
Calculate the apparent first-order rate constant (k) for the photodegradation.
Data Summary: Effect of pH on Moxifloxacin Photodegradation Rate
| pH | Apparent First-Order Rate Constant (kobs) x 10-4 min-1 |
| 2.0 | 5.50 |
| 7.5 | 0.69 (Most Stable) |
| 12.0 | 19.50 (Least Stable) |
| Data adapted from a kinetic study on moxifloxacin photodegradation.[1] |
Signaling Pathways and Degradation Mechanisms
Moxifloxacin Photodegradation Pathway
The photodegradation of moxifloxacin is a complex process involving multiple steps. A simplified representation of a potential degradation pathway is shown below.
Caption: Simplified proposed photodegradation pathway of moxifloxacin.[1]
References
- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Evaluation of the Compatibility of Moxifloxacin with Selected Excipients Used in the Formulation of Nanopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of this compound Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation | Semantic Scholar [semanticscholar.org]
- 8. Photodegradation of this compound Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of photostability and photodegradation products of moxifloxacin in the presence of metal ions in solutions and solid phase. Kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Moxifloxacin Hydrochloride in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing moxifloxacin hydrochloride in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects of moxifloxacin, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of moxifloxacin observed in mammalian cell-based assays?
A1: Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, can exert several off-target effects on mammalian cells, which may interfere with experimental outcomes. The most commonly reported effects include:
-
Immunomodulation: Moxifloxacin can influence inflammatory responses by modulating key signaling pathways. It has been shown to downregulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[1][2][3][4][5]
-
Cytotoxicity and Apoptosis: At certain concentrations, moxifloxacin can be cytotoxic to mammalian cells, inducing programmed cell death (apoptosis).[6] This is often concentration- and time-dependent and can be initiated through the intrinsic mitochondrial pathway, involving the loss of mitochondrial membrane potential and the activation of caspases.[6]
-
Mitochondrial Toxicity: Moxifloxacin can induce oxidative stress and damage to mitochondria, the powerhouses of the cell.[7][8] This can manifest as increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[7][8]
-
Interaction with Mammalian Topoisomerase II: While the primary target of fluoroquinolones is bacterial DNA gyrase and topoisomerase IV, they can also interact with their mammalian counterparts, topoisomerase II.[9][10][11][12] Although the mechanism differs from that of classic topoisomerase-inhibiting anticancer drugs, this interaction can contribute to off-target effects.
-
Inhibition of Cell Proliferation: Moxifloxacin can inhibit the proliferation of various cell types, particularly at higher concentrations.[8]
Q2: At what concentrations do the off-target effects of moxifloxacin typically become significant in cell culture?
A2: The concentration at which moxifloxacin exhibits off-target effects is highly dependent on the cell type, exposure duration, and the specific endpoint being measured. It is crucial to perform a dose-response curve for your specific cell line and assay. However, some general observations have been reported:
-
Immunomodulatory effects can be seen at concentrations as low as 2.5 to 10 mg/L (approximately 6.2 to 24.9 µM), where it can inhibit the production of pro-inflammatory molecules.[2]
-
Cytotoxicity is generally observed at higher concentrations. For example, in human corneal endothelial cells, a significant decrease in cell viability was noted at concentrations as low as 0.05 mg/ml (50 µg/mL or approximately 124 µM) after 24 hours of exposure.[13] The half-maximal inhibitory concentration (IC50) for cell viability in these cells was found to be 487 µg/mL.[6] In THP-1 and Jurkat cells, concentrations of 5 and 10 µg/ml did not significantly affect proliferation, but 20 µg/ml resulted in a 16-20% inhibition after 24-72 hours.[8]
-
Antibacterial activity against common pathogens like Streptococcus pneumoniae and Staphylococcus aureus is typically achieved at much lower concentrations, with Minimum Inhibitory Concentrations (MICs) often below 1 µg/mL.[4][14]
Q3: Are there alternative fluoroquinolones with potentially fewer off-target effects in cell-based assays?
A3: The off-target effect profile can vary among different fluoroquinolones. While comprehensive comparative studies are limited, some findings suggest differences in their immunomodulatory and cytotoxic profiles. For instance, in a study on lipopolysaccharide-induced lung injuries in mice, ciprofloxacin showed better anti-inflammatory properties compared to moxifloxacin and levofloxacin.[15] In terms of cytotoxicity in human corneal endothelial cells, the IC50 values were 487 µg/mL for moxifloxacin, 578 µg/mL for levofloxacin, and 1600 µg/mL for cefuroxime (a cephalosporin antibiotic), suggesting levofloxacin may be slightly less cytotoxic in this specific cell type.[6] However, another study on bladder cancer cell lines indicated that ciprofloxacin was more cytotoxic than levofloxacin.[9] The choice of an alternative should be guided by the specific requirements of your experiment and validated for your cell model.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Low Viability
You observe a significant decrease in cell viability in your moxifloxacin-treated cultures, even at concentrations intended to be non-toxic.
Possible Causes and Solutions:
-
Concentration Too High: The "safe" concentration of moxifloxacin is highly cell-type dependent. What is non-toxic for one cell line may be cytotoxic for another.
-
Solution: Perform a dose-response curve (e.g., using an MTT or LDH assay) to determine the IC50 value for your specific cell line and experimental duration. Always include a vehicle-only control.
-
-
Solvent Toxicity: The solvent used to dissolve moxifloxacin (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability.
-
-
Contamination: Bacterial or mycoplasma contamination can cause widespread cell death.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal growth.
-
-
Extended Exposure Time: Off-target effects are often time-dependent.
-
Solution: If your experimental design allows, consider reducing the duration of moxifloxacin exposure.
-
Problem 2: Altered Cell Signaling or Gene Expression Unrelated to the Primary Research Question
You are studying a specific cellular pathway, but moxifloxacin appears to be altering the expression of unrelated genes or the activity of signaling molecules.
Possible Causes and Solutions:
-
Immunomodulatory Effects: Moxifloxacin is known to inhibit NF-κB and MAPK signaling.[1][2]
-
Solution: If your pathway of interest is downstream of or interacts with these pathways, consider using a lower concentration of moxifloxacin. It is crucial to include a positive and negative control for the pathway you are studying to understand the baseline effects of moxifloxacin.
-
-
Mitochondrial Stress Response: Mitochondrial dysfunction can trigger a cascade of cellular stress responses that can alter gene expression.
Problem 3: Difficulty Distinguishing Between On-Target (Antibacterial) and Off-Target (Host Cell) Effects in a Co-culture Model
You are studying the interaction between bacteria and host cells, and it is unclear whether the observed effects are due to moxifloxacin's action on the bacteria, the host cells, or both.
Possible Causes and Solutions:
-
Confounding Variables: The direct effects of moxifloxacin on host cells can mimic or mask the effects of bacterial infection.
-
Solution: A well-designed experimental setup with proper controls is essential. See Protocol 3 for a detailed experimental workflow to dissect these effects. This involves including control groups with moxifloxacin-treated uninfected host cells and infected host cells without moxifloxacin.
-
Quantitative Data Summary
The following tables summarize key quantitative data on moxifloxacin's effects on mammalian cells.
Table 1: Cytotoxicity of Moxifloxacin in Various Cell Lines
| Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Citation |
| Human Corneal Endothelial Cells | Cell Viability | 0.05 mg/mL (~124 µM) | 24 h | Significant decrease in viability | [13] |
| Human Corneal Endothelial Cells | IC50 | 487 µg/mL | - | 50% inhibition of cell viability | [6] |
| THP-1 (Human Monocytic Leukemia) | Cell Proliferation | 20 µg/mL | 24-72 h | 16-20% inhibition | [8] |
| Jurkat (Human T-cell Leukemia) | Cell Proliferation | 20 µg/mL | 72 h | ~24% inhibition | [2] |
| Retinoblastoma (Y-79) | IC50 (in combination with Etoposide) | 500 µM | 48-72 h | Reduced Etoposide IC50 from 27.07 µM to 2.11 µM | [16] |
Table 2: Comparative Cytotoxicity of Fluoroquinolones
| Cell Line | Antibiotic | IC50 / Effect | Citation |
| Human Corneal Endothelial Cells | Moxifloxacin | 487 µg/mL | [6] |
| Levofloxacin | 578 µg/mL | [6] | |
| Bladder Cancer Cells (T24) | Ciprofloxacin | More cytotoxic than Levofloxacin | [9] |
| Non-malignant Urothelium (SV-HUC-1) | Ciprofloxacin | Less cytotoxic than on T24 cells | [9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of Moxifloxacin
This protocol outlines the use of the MTT assay to determine the concentration of moxifloxacin that is toxic to a specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Appropriate solvent (e.g., sterile water, DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The optimal seeding density will vary between cell lines.[8]
-
Drug Preparation: Prepare a stock solution of moxifloxacin in an appropriate solvent. Create a serial dilution of moxifloxacin in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of moxifloxacin. Include wells with medium only (negative control) and solvent-only controls at the highest concentration used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the moxifloxacin concentration to determine the IC50 value.
Protocol 2: Assessing Moxifloxacin-Induced Mitochondrial Dysfunction
This protocol describes how to measure two key indicators of mitochondrial dysfunction: reactive oxygen species (ROS) production and mitochondrial membrane potential (ΔΨm).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DCFDA or MitoSOX Red for ROS detection
-
JC-1 or TMRE for ΔΨm measurement
-
Flow cytometer or fluorescence microscope
Procedure for ROS Detection:
-
Cell Treatment: Treat cells with moxifloxacin at various concentrations and for the desired duration as determined in Protocol 1. Include a positive control for ROS induction (e.g., H₂O₂).
-
Staining: After treatment, wash the cells and incubate them with a ROS-sensitive fluorescent probe (e.g., 5 µM DCFDA or 2.5 µM MitoSOX Red) according to the manufacturer's instructions.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates higher ROS levels.
Procedure for ΔΨm Measurement:
-
Cell Treatment: Treat cells with moxifloxacin as described above. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After treatment, wash the cells and stain them with a potentiometric dye like JC-1 or TMRE according to the manufacturer's instructions.
-
Analysis: With JC-1, healthy cells with high ΔΨm will exhibit red fluorescence, while apoptotic cells with low ΔΨm will show green fluorescence. With TMRE, a decrease in fluorescence intensity indicates depolarization. Analyze the cells using a flow cytometer or fluorescence microscope.
Protocol 3: Differentiating On-Target vs. Off-Target Effects in a Co-culture System
This experimental design allows for the separation of moxifloxacin's effects on bacteria from its effects on host cells.
Experimental Groups:
-
Uninfected Host Cells (Control): Host cells cultured in medium alone.
-
Uninfected Host Cells + Moxifloxacin: Host cells treated with the desired concentration of moxifloxacin.
-
Infected Host Cells (Control): Host cells infected with the bacteria of interest.
-
Infected Host Cells + Moxifloxacin: Host cells infected with bacteria and then treated with moxifloxacin.
-
Bacteria Only + Moxifloxacin: Bacteria cultured in cell-free medium with moxifloxacin (to confirm antibacterial activity).
Procedure:
-
Host Cell Culture: Culture host cells to the desired confluency.
-
Infection: Infect the designated wells with bacteria at a specific multiplicity of infection (MOI). Allow the bacteria to adhere to or invade the host cells for a defined period.
-
Washing: After the infection period, wash the cells thoroughly to remove non-adherent/non-internalized bacteria.
-
Treatment: Add fresh medium containing moxifloxacin to the appropriate wells.
-
Incubation: Incubate the co-culture for the desired experimental duration.
-
Readouts: At the end of the experiment, perform assays to assess:
-
Host Cell Viability: (e.g., MTT, LDH assay) in all host cell-containing groups.
-
Host Cell Response: (e.g., cytokine secretion, gene expression) in all host cell-containing groups.
-
Bacterial Viability: (e.g., colony-forming unit (CFU) counts) from the infected groups. This may require lysing the host cells to release intracellular bacteria.
-
Analysis:
-
By comparing Group 2 to Group 1, you can determine the direct off-target effects of moxifloxacin on the host cells.
-
By comparing Group 4 to Group 3, you can assess the combined effect of moxifloxacin on the host-pathogen interaction.
-
By comparing the bacterial viability in Group 4 to Group 5, you can evaluate the intracellular efficacy of moxifloxacin.
Visualizations
Below are diagrams illustrating key concepts related to moxifloxacin's off-target effects.
Caption: Overview of Moxifloxacin's Off-Target Effects and Cellular Outcomes.
Caption: Troubleshooting Workflow for Unexpected Results with Moxifloxacin.
Caption: Experimental Design for Differentiating On-Target and Off-Target Effects.
References
- 1. Intracameral moxifloxacin: in vitro safety on human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrepancy between Uptake and Intracellular Activity of Moxifloxacin in a Staphylococcus aureus-Human THP-1 Monocytic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of toxicities of moxifloxacin, cefuroxime, and levofloxacin to corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Disposition and intracellular levels of moxifloxacin in human THP-1 monocytes in unstimulated and stimulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. In vitro antibacterial activity of moxifloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the In Vitro Efficacies of Moxifloxacin and Amoxicillin against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Formulations of Moxifloxacin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability and performance of moxifloxacin hydrochloride formulations.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to improve the bioavailability of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[1][2] Its absolute oral bioavailability is already high, at approximately 90-91%.[1][3] Therefore, the primary goals for oral formulation development are often not about fundamentally increasing bioavailability but rather:
-
Enhancing the rate of dissolution for a faster onset of action.
-
Improving patient compliance through more patient-friendly dosage forms like fast-dissolving or liquid formulations, especially for pediatric and geriatric patients.[4][5]
-
Ensuring formulation stability and overcoming any manufacturing challenges.[6][7]
-
Developing modified-release formulations like gastroretentive systems for specific therapeutic needs.
Q2: What are the main formulation strategies for oral this compound?
The most common strategies focus on accelerating drug release and improving patient acceptability. These include:
-
Fast-Dissolving Tablets (FDTs): These are designed to disintegrate or dissolve rapidly in the mouth without the need for water, which can improve patient compliance.[8][9]
-
Oral Suspensions: These are suitable for patients who have difficulty swallowing tablets, such as children and the elderly.[6][7]
-
Nanoparticle-Based Formulations: While less common for routine oral delivery of a BCS Class I drug, nanoparticles can be explored for targeted delivery or to overcome specific, less common absorption issues.[3][10]
Q3: Are permeation enhancers useful for this compound formulations?
Given that moxifloxacin has high intrinsic permeability (BCS Class I), the use of permeation enhancers is generally not necessary for standard oral formulations.[1][2] Permeation enhancers are typically employed for drugs with low permeability (BCS Class III and IV) to improve their transport across the intestinal epithelium.[11][12][13] For moxifloxacin, the focus should be on ensuring rapid and complete dissolution to leverage its inherent high permeability.
Troubleshooting Guides
Fast-Dissolving Tablets (FDTs)
| Problem | Potential Cause | Troubleshooting Suggestion |
| Slow Disintegration Time | Inadequate concentration or type of superdisintegrant. | Increase the concentration of the superdisintegrant (e.g., Crospovidone, Croscarmellose Sodium).[8] Consider using a combination of superdisintegrants. |
| High tablet hardness. | Optimize the compression force to achieve a balance between hardness and disintegration time. | |
| Inefficient wicking of water into the tablet matrix. | Incorporate hydrophilic excipients to facilitate water uptake. | |
| Low Hardness / High Friability | Insufficient binder concentration or inappropriate binder. | Increase the concentration of the binder or select a binder with better compressibility properties. |
| Low compression force. | Increase the compression force, but monitor the impact on disintegration time. | |
| Poor Mouthfeel | Large particle size of excipients. | Use excipients with a smaller particle size for a smoother texture. |
| Unpleasant taste of the drug. | Consider taste-masking techniques such as the use of sweeteners, flavors, or ion-exchange resins.[5] |
Nanoparticle Formulations
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low Encapsulation Efficiency | Drug leakage into the external phase during formulation. | Optimize the drug-to-polymer ratio; a higher polymer concentration often improves encapsulation.[3] |
| High aqueous solubility of this compound. | For emulsion-based methods, adjust the pH of the aqueous phase to reduce drug solubility. | |
| Inappropriate solvent/antisolvent system. | Screen different solvent systems to find one that minimizes drug solubility in the external phase. | |
| Particle Aggregation | Insufficient surface stabilization. | Increase the concentration of the stabilizer (e.g., surfactant).[10] |
| High particle surface energy. | Optimize the drying process (e.g., spray drying, lyophilization) to prevent aggregation. | |
| Instability During Storage | Physical or chemical degradation of the drug or polymer. | Conduct compatibility studies with all excipients.[14][15] Store the formulation at appropriate temperature and humidity conditions.[16] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Different Oral Moxifloxacin Formulations in Humans
| Formulation Type | Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Absolute Bioavailability (%) | Reference(s) |
| Standard Oral Tablet | 100 | 1.15 | 0.5 - 4 | 9.86 | 91.8 | [3] |
| Standard Oral Tablet | 400 | 2.50 - 3.56 | 1.5 - 2 | 29.8 - 31.3 | ~86 - 91 | [1][17][18] |
| Intravenous Infusion | 100 | 1.34 | - | 10.89 | 100 | [3] |
| Intravenous Infusion | 400 | 3.62 - 4.2 | - | 34.6 | 100 | [17][19] |
Table 2: Excipient Compatibility with this compound
| Excipient | Compatibility | Analytical Technique(s) | Reference(s) |
| Microcrystalline Cellulose (MCC) | Compatible | FTIR, DSC, XRD | [15] |
| Lactose | Compatible | FTIR, DSC, XRD | [15] |
| HPMC | Compatible | FTIR, DSC, XRD | [15] |
| Magnesium Stearate | Compatible | FTIR, DSC, XRD | [15] |
| Crospovidone | Compatible | FTIR | [20] |
| Croscarmellose Sodium | Compatible | FTIR | [20] |
| PLGA | Compatible | FTIR | [3][10] |
| Chitosan | Compatible | FTIR, DSC | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound Fast-Dissolving Tablets by Direct Compression
-
Sieving: Sieve this compound, superdisintegrants (e.g., crospovidone, croscarmellose sodium), diluent (e.g., mannitol), and other excipients through a #40 mesh sieve.[9]
-
Blending: Mix the sieved powders in a blender for 15-20 minutes to ensure uniform distribution.
-
Lubrication: Add lubricants (e.g., magnesium stearate, talc), previously sieved through a #80 mesh sieve, to the powder blend and mix for another 3-5 minutes.[9]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches.
-
Evaluation: Evaluate the tablets for hardness, friability, weight variation, disintegration time, and in vitro dissolution.[21]
Protocol 2: In Vitro Dissolution Testing of Moxifloxacin Oral Formulations
-
Apparatus: USP Dissolution Apparatus Type II (Paddle).[9]
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.1 N HCl pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8).[17]
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 50 rpm.[9]
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of moxifloxacin using a validated UV-Vis spectrophotometric or HPLC method.
Protocol 3: Preparation of Moxifloxacin-Loaded PLGA Nanoparticles by Double Emulsion-Solvent Evaporation
-
Primary Emulsion (w/o): Dissolve this compound in an aqueous solution. Emulsify this aqueous phase in an organic solution of PLGA in a suitable solvent (e.g., dichloromethane) using high-speed homogenization or sonication.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and homogenize or sonicate to form a double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the continuous phase. Wash the nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
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Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.[3][10]
Visualizations
Caption: Decision workflow for selecting a moxifloxacin oral formulation strategy.
Caption: Troubleshooting workflow for slow disintegration of FDTs.
Caption: Absorption pathway of oral this compound.
References
- 1. Portico [access.portico.org]
- 2. scitechnol.com [scitechnol.com]
- 3. Improved Ocular Bioavailability of Moxifloxacin HCl using PLGA Nanoparticles: Fabrication, Characterization, In-vitro and In-vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dynakin.com [dynakin.com]
- 5. impactfactor.org [impactfactor.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of rapid disintegration tablets of moxifloxacin HCl | Semantic Scholar [semanticscholar.org]
- 9. phmethods.net [phmethods.net]
- 10. brieflands.com [brieflands.com]
- 11. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 14. Evaluation of the Compatibility of Moxifloxacin with Selected Excipients Used in the Formulation of Nanopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. extranet.who.int [extranet.who.int]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. researchgate.net [researchgate.net]
addressing analytical challenges in moxifloxacin metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges encountered during the identification and quantification of moxifloxacin metabolites.
Troubleshooting Guides
This section provides solutions to common problems researchers may face during the LC-MS/MS analysis of moxifloxacin and its metabolites.
Question: I am observing poor peak shapes (e.g., tailing or fronting) for moxifloxacin and its metabolites. What are the possible causes and solutions?
Answer:
Poor peak shapes can arise from several factors related to the chromatography:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.
-
Solution: Adjust the mobile phase pH. Moxifloxacin is a fluoroquinolone with acidic and basic functional groups, so pH can significantly impact its ionization state and chromatographic behavior. Adding a small amount of an ion-pairing reagent or an organic modifier to the mobile phase might also help.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.
-
Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent or replace the column if performance does not improve.
-
Question: My recovery of moxifloxacin metabolites, particularly the glucuronide metabolite (M2), is low and inconsistent. What steps can I take to improve it?
Answer:
Low and variable recovery is often linked to the sample preparation process:
-
Inefficient Extraction: The chosen extraction method may not be optimal for the physicochemical properties of the metabolites.
-
Solution for Solid-Phase Extraction (SPE): Ensure the sorbent chemistry is appropriate. For moxifloxacin and its polar metabolites, a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent can be effective.[1][2] Optimize the pH of the loading, washing, and elution steps to ensure proper retention and release of the analytes.
-
Solution for Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts, leading to matrix effects that can suppress the signal and give the appearance of low recovery.[3] If using PPT, ensure the precipitating solvent (e.g., acetonitrile or methanol) is added in the correct ratio and that centrifugation is adequate to remove all precipitated proteins.
-
-
Metabolite Instability: Acyl glucuronides like M2 can be unstable and prone to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in the matrix.
-
Solution: Keep samples on ice or at 4°C during processing. Adjust the sample pH to be slightly acidic (around pH 4-5) to improve the stability of the acyl glucuronide. Process samples as quickly as possible.
-
Question: I am experiencing significant matrix effects, leading to ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis and can severely impact the accuracy and precision of quantification.
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Optimize Chromatography: Ensure that the analytes are chromatographically separated from the bulk of the co-eluting matrix components.
-
Solution: Modify the gradient elution profile to achieve better separation. Consider using a different stationary phase (e.g., a C18 column with different end-capping) or a smaller particle size column for higher resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.
-
Solution: If available, use a deuterated or 13C-labeled moxifloxacin as an internal standard for the parent drug. For metabolites, if a corresponding SIL-IS is not available, a structural analog that elutes closely can be a viable alternative, though less ideal.
-
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of moxifloxacin in humans?
A1: Moxifloxacin is primarily metabolized into two main metabolites: the N-sulfate conjugate (M1) and the acyl glucuronide (M2).[5][6][7] The cytochrome P450 system is not significantly involved in its metabolism.
Q2: What are the typical precursor and product ions (m/z) for moxifloxacin and its main metabolites for LC-MS/MS analysis?
A2: The exact m/z values can vary slightly depending on the instrument and ionization conditions. However, commonly used transitions are summarized in the table below. It is always recommended to optimize these parameters on your specific instrument.
Q3: Which ionization mode is best for the analysis of moxifloxacin and its metabolites?
A3: Positive electrospray ionization (ESI+) is generally preferred for moxifloxacin as it readily forms a protonated molecule [M+H]+.[2][8] For the N-sulfate metabolite (M1), negative ion mode (ESI-) can also be effective, monitoring the deprotonated molecule [M-H]-.[3]
Q4: What are some key considerations for the sample preparation of plasma or serum for moxifloxacin metabolite analysis?
A4: Key considerations include the choice of extraction technique and ensuring the stability of the metabolites. Protein precipitation is a simple and fast method, but solid-phase extraction (SPE) generally provides cleaner extracts, reducing matrix effects and improving sensitivity.[1][2][3] For the acyl glucuronide metabolite (M2), it is crucial to control pH and temperature to prevent hydrolysis during sample processing.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the LC-MS/MS analysis of moxifloxacin and its primary metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Retention Time (min) |
| Moxifloxacin | 402.2 / 402.3 | 384.2 / 358.2 | ESI+ | 5.80 - 7.0 |
| M1 (N-Sulfate) | 482.2 | 402.2 | ESI+ | Varies |
| M1 (N-Sulfate) | 480.2 | 436.3 | ESI- | Varies |
| M2 (Acyl Glucuronide) | 578.2 | 402.2 | ESI+ | Varies |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.) and should be determined experimentally.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Moxifloxacin and its Metabolites in Human Plasma
This protocol provides a general framework. It is essential to validate the method for your specific application and instrumentation.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled moxifloxacin). Vortex for 10 seconds. Add 200 µL of 2% phosphoric acid in water and vortex again.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1 min: Return to 5% B
-
5.1-6.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize according to the manufacturer's recommendations.
-
MRM Transitions: Use the transitions from the quantitative data table and optimize collision energies for your instrument.
-
Visualizations
Caption: Workflow for Moxifloxacin Metabolite Identification.
This diagram illustrates the general workflow for identifying and quantifying moxifloxacin and its metabolites in biological samples, from sample preparation to data analysis.
References
- 1. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Prevent Moxifloxacin Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you design and execute in vitro experiments aimed at preventing the emergence of moxifloxacin resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of moxifloxacin resistance observed in vitro?
A1: The most common mechanisms of resistance to moxifloxacin are alterations in the drug's targets and increased efflux of the drug from the bacterial cell.[1][2] Target-mediated resistance typically involves mutations in the genes encoding for DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3] For many bacteria, including Acinetobacter baumannii and Staphylococcus aureus, mutations in both gyrA and parC are necessary for significant resistance to develop.[4][5] Additionally, bacteria can acquire resistance through plasmid-mediated mechanisms, which can involve proteins that protect the drug targets or enzymes that modify the drug.[2][3] Efflux pumps, such as those from the MFS and MATE families, can also contribute to resistance by actively transporting moxifloxacin out of the cell.[3]
Q2: How can I design my in vitro experiment to minimize the risk of selecting for moxifloxacin-resistant mutants?
A2: A key strategy is to maintain moxifloxacin concentrations above the Mutant Prevention Concentration (MPC) for an adequate duration.[6][7] The MPC is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants.[7] The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW), where resistant mutants are most likely to be selected.[6] Therefore, designing dosing simulations in in vitro dynamic models to exceed the MPC can significantly reduce the emergence of resistance.[6][7] Another effective strategy is the use of combination therapy.[8]
Q3: What is combination therapy and how can it prevent moxifloxacin resistance in vitro?
A3: Combination therapy involves using two or more drugs with different mechanisms of action. This approach can prevent the emergence of resistance because the probability of a bacterium simultaneously developing resistance to two independent drug actions is significantly lower than for a single drug.[8] For instance, combining moxifloxacin with an agent like doxycycline has been shown to have an additive effect in preventing the selection of resistant Staphylococcus aureus in an in vitro dynamic model.[6][7] The combination of a macrolide with a fluoroquinolone has also been suggested as a potential "holding" regimen to prevent resistance development.[9]
Troubleshooting Guides
Problem 1: Spontaneous resistant mutants are appearing in my single-drug in vitro experiments.
-
Possible Cause: The moxifloxacin concentration may be falling within the Mutant Selection Window (MSW).
-
Troubleshooting Steps:
-
Determine the MIC and MPC of moxifloxacin for your bacterial strain.
-
In your experimental model (e.g., chemostat, hollow fiber infection model), ensure that the drug concentration consistently exceeds the MPC.[10]
-
Consider using a combination of moxifloxacin with another antibiotic to which the bacteria are susceptible.[6][8] This has been shown to lower the MPC of the primary drug.[7]
-
Problem 2: My in vitro model does not seem to accurately reflect in vivo conditions for resistance development.
-
Possible Cause: Simple static models like microtiter plates may not adequately mimic the dynamic conditions of a real infection.[11] These models often lack factors like fluid flow, host-pathogen interactions, and fluctuating drug concentrations.[11]
-
Troubleshooting Steps:
-
Employ more sophisticated in vitro models such as continuous culture systems (chemostats) or the hollow fiber infection model (HFIM).[10][12] These allow for the simulation of pharmacokinetic profiles and sustained bacterial communities.[12]
-
If studying biofilm-related resistance, ensure your model incorporates relevant factors like physiological proteins and appropriate growth media to better mimic the in vivo environment.[11]
-
Problem 3: I am observing an increase in the MIC of moxifloxacin over the course of my serial passage experiment, but the resistance is unstable.
-
Possible Cause: The observed resistance may be due to transient mechanisms like the induction of efflux pumps in the presence of subinhibitory drug concentrations, rather than stable genetic mutations.[4]
-
Troubleshooting Steps:
-
After selecting for resistant mutants, passage them on antibiotic-free media for several generations and then re-determine the MIC. A return to susceptibility would suggest an unstable resistance mechanism.[4]
-
Investigate the expression levels of known efflux pump genes (e.g., NorA, NorB, NorC in S. aureus) using techniques like RT-qPCR to determine if their upregulation correlates with the observed resistance phenotype.[3]
-
Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for target site mutations, which are typically stable.[13]
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) for Moxifloxacin Against Susceptible, Intermediate, and Resistant Strains
| Pathogen | MIC (µg/mL) for Susceptible (S) strains | MIC (µg/mL) for Intermediate (I) strains | MIC (µg/mL) for Resistant (R) strains |
| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |
Source: Data adapted from FDA guidelines.[1]
Table 2: In Vitro Activity of Moxifloxacin and Comparators Against Respiratory Pathogens
| Organism | Agent | Modal MIC (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Moxifloxacin | 0.12 | 0.25 |
| Haemophilus influenzae | Moxifloxacin | 0.03 | 0.03 |
| Moraxella catarrhalis | Moxifloxacin | 0.06 | 0.06 |
Source: Data from a U.S. study of 16,141 clinical isolates.[13] MIC90 is the MIC at which 90% of isolates were inhibited.
Table 3: Effect of Combination Therapy on Preventing Resistance in S. aureus in an In Vitro Dynamic Model
| Drug Regimen | AUC24/MIC (h) | Observation |
| Moxifloxacin Monotherapy | 60 | Significant increase in MIC |
| Doxycycline Monotherapy | 60 | Significant increase in MIC |
| Moxifloxacin + Doxycycline | 30 + 30 | Less pronounced change in MIC |
| Moxifloxacin + Doxycycline | 60 + 60 | Less pronounced change in MIC |
| Moxifloxacin + Doxycycline | 170 + 60 | No loss in susceptibility |
| Moxifloxacin + Doxycycline | 60 + 170 | No loss in susceptibility |
Source: Adapted from a study on the additive effect of moxifloxacin and doxycycline.[6][7] AUC24/MIC is the ratio of the 24-hour area under the concentration-time curve to the MIC.
Experimental Protocols
Protocol 1: Determination of Mutant Prevention Concentration (MPC)
-
Bacterial Inoculum Preparation: Prepare a high-density bacterial suspension (10^10 CFU/mL) from an overnight culture.
-
Agar Plate Preparation: Prepare a series of agar plates containing two-fold serial dilutions of moxifloxacin, typically ranging from the MIC to 64x MIC.
-
Inoculation: Plate 100 µL of the high-density inoculum onto each moxifloxacin-containing plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 48-72 hours.
-
MPC Determination: The MPC is the lowest drug concentration that completely inhibits colony formation.[7]
-
Confirmation of Resistance: Pick any colonies that grow on the plates and re-streak them on plates with the same moxifloxacin concentration to confirm that they are true resistant mutants and not a result of an inoculum effect.[10]
Protocol 2: In Vitro Dynamic Model (Hollow Fiber Infection Model - HFIM) to Simulate Human Pharmacokinetics
-
System Setup: A hollow fiber cartridge is used, which contains semi-permeable fibers. The bacteria are inoculated into the extracapillary space, while fresh medium is pumped through the intracapillary space, allowing for nutrient and waste exchange.
-
Bacterial Inoculation: Inoculate the extracapillary space of the cartridge with a standardized bacterial suspension.
-
Pharmacokinetic Simulation: Use a programmable syringe pump to administer moxifloxacin (and any combination drug) into the central reservoir of the system, simulating the desired human pharmacokinetic profile (e.g., half-life, peak concentration).
-
Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), collect samples from the extracapillary space.
-
Analysis:
-
Perform quantitative cultures (CFU counts) to determine the bactericidal or bacteriostatic effect of the treatment.
-
Plate samples on both antibiotic-free and antibiotic-containing agar to quantify the emergence of resistant subpopulations.
-
Determine the MIC of the bacterial population at each time point to assess changes in susceptibility.
-
Visualizations
Caption: Mechanisms of moxifloxacin action and resistance.
Caption: Experimental workflow for MPC determination.
Caption: The Mutant Selection Window (MSW) concept.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Prevention of the selection of resistant Staphylococcus aureus by moxifloxacin plus doxycycline in an in vitro dynamic model: an additive effect of the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination therapy as a tool to prevent emergence of bacterial resistance | Semantic Scholar [semanticscholar.org]
- 9. Activities of Moxifloxacin in Combination with Macrolides against Clinical Isolates of Mycobacterium abscessus and Mycobacterium massiliense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and ex vivo systems at the forefront of infection modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assessment of Antimicrobial Resistance Dissemination Dynamics during Multidrug-Resistant-Bacterium Invasion Events by Using a Continuous-Culture Device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Moxifloxacin and Levofloxacin
Introduction
Moxifloxacin and levofloxacin are synthetic fluoroquinolone antibiotics widely utilized for treating a variety of bacterial infections. Both exert their bactericidal effects by inhibiting essential enzymes in bacterial DNA replication. Levofloxacin, the S-(-)-isomer of ofloxacin, and moxifloxacin, a C-8-methoxyquinolone, belong to the third and fourth generations of fluoroquinolones, respectively.[1][2][3] While both possess a broad spectrum of activity, notable differences in their in vitro potency against specific pathogens have been extensively documented. This guide provides an objective comparison of their in vitro activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Fluoroquinolones target two critical bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[4] These enzymes are vital for managing DNA topology, including supercoiling, replication, and chromosome segregation. By inhibiting the ligase activity of these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[4][5]
While both drugs share this general mechanism, their primary targets can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target. In contrast, for Gram-positive bacteria like Streptococcus pneumoniae, topoisomerase IV is often the primary target for older fluoroquinolones.[6] However, moxifloxacin, a C-8 substituted quinolone, has been shown to primarily target the GyrA subunit of DNA gyrase even in S. pneumoniae, which may contribute to its enhanced activity against strains with mutations in topoisomerase IV.[6]
Experimental Protocols for Susceptibility Testing
The in vitro activity of antibiotics is primarily quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for MIC determination are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] The most common reference methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic in which no growth is observed.[7][9][10]
Agar Dilution Method
Considered a gold standard for susceptibility testing, the agar dilution method involves incorporating varying concentrations of the antibiotic into molten agar, which is then poured into petri dishes.[11] A standardized bacterial inoculum is spotted onto the surface of each plate, allowing for the simultaneous testing of multiple isolates. After incubation, the plates are examined, and the MIC is defined as the lowest antibiotic concentration that completely inhibits bacterial growth.[11][12]
In Vitro Activity: Data Presentation
Numerous studies have compared the in vitro potency of moxifloxacin and levofloxacin against a wide array of clinically relevant pathogens. The data, typically presented as MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates), consistently demonstrate key differences in their activity profiles.
Gram-Positive Pathogens
Moxifloxacin generally exhibits superior in vitro activity against Gram-positive bacteria, most notably Streptococcus pneumoniae. Multiple studies show that the MIC₉₀ of moxifloxacin for S. pneumoniae is consistently two- to four-fold lower than that of levofloxacin.[13][14][15][16] This enhanced potency is also observed against Staphylococcus aureus.[17][18][19]
Table 1: Comparative In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ Range | MIC₉₀ Range |
|---|---|---|---|
| Streptococcus pneumoniae | Moxifloxacin | 0.12 - 0.13 | 0.19 - 0.25 |
| Levofloxacin | 0.5 - 1.0 | 1.0 | |
| Staphylococcus aureus | Moxifloxacin | 0.03 - 0.12 | 0.12 - 6.25 |
| (Methicillin-Susceptible) | Levofloxacin | 0.25 - 0.5 | 0.5 - 12.5 |
Data compiled from references[13][14][15][20][21][22]
Gram-Negative Pathogens
Against common respiratory Gram-negative pathogens like Haemophilus influenzae and Moraxella catarrhalis, both moxifloxacin and levofloxacin demonstrate potent activity, with very low MIC values and often similar MIC₉₀s.[13][15][23][24][25] For Enterobacteriaceae such as Klebsiella pneumoniae, the activity is more comparable, though some studies report slightly lower MICs for levofloxacin.[19][26] A notable difference is seen in their activity against Pseudomonas aeruginosa, where levofloxacin is generally more potent than moxifloxacin.[27][28][29]
Table 2: Comparative In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ Range | MIC₉₀ Range |
|---|---|---|---|
| Haemophilus influenzae | Moxifloxacin | 0.03 | 0.03 - 0.06 |
| Levofloxacin | 0.03 - 0.06 | 0.03 - 0.06 | |
| Moraxella catarrhalis | Moxifloxacin | 0.03 - 0.06 | 0.03 - 0.06 |
| Levofloxacin | 0.03 - 0.06 | 0.06 - 0.125 | |
| Klebsiella pneumoniae | Moxifloxacin | 0.06 - 0.12 | 0.25 - >32 |
| Levofloxacin | 0.06 - 0.12 | 0.25 - >32 | |
| Pseudomonas aeruginosa | Moxifloxacin | 1.0 - 2.0 | >32 |
| Levofloxacin | 0.5 - 1.0 | >32 |
Data compiled from references[15][23][25][26][27][30][31]
Potential for Resistance Development
An important aspect of in vitro comparison is the potential for selecting resistant mutants. The Mutant Prevention Concentration (MPC) is a metric that represents the lowest antibiotic concentration required to prevent the growth of resistant subpopulations within a large bacterial inoculum. A lower MPC suggests a reduced likelihood of resistance emergence.
Studies on S. pneumoniae have shown that moxifloxacin has a lower MPC than levofloxacin.[32][33] For a majority of pneumococcal isolates, the MPC of moxifloxacin often falls within a therapeutically achievable range, whereas the MPC for levofloxacin can be significantly higher.[32][34] Furthermore, in vitro pharmacodynamic models have demonstrated that therapeutic concentrations of levofloxacin can lead to the selection and outgrowth of resistant mutants in staphylococcal and pneumococcal populations, a phenomenon observed less frequently with moxifloxacin.[18][33][35] This suggests moxifloxacin may have a lower propensity to select for resistance, particularly in Gram-positive organisms.[13]
Conclusion
Based on extensive in vitro data, moxifloxacin and levofloxacin exhibit distinct activity profiles.
-
Moxifloxacin demonstrates superior potency against key Gram-positive pathogens, especially Streptococcus pneumoniae. It also shows a lower propensity for selecting resistant mutants in this group.
-
Levofloxacin maintains potent activity against many Gram-negative bacteria and shows greater in vitro activity against Pseudomonas aeruginosa compared to moxifloxacin.
-
Against atypical respiratory pathogens like H. influenzae and M. catarrhalis, both agents are highly active and largely comparable.
These in vitro findings provide a crucial foundation for understanding the differential utility of these two important fluoroquinolones. The selection of either agent in a clinical or research setting should be guided by the target pathogen's known or suspected susceptibility profile.
References
- 1. Are moxifloxacin and levofloxacin equally effective? [en.cnys.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Comparison of the in vitro activities of several new fluoroquinolones against respiratory pathogens and their abilities to select fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moxifloxacin: a comparison with other antimicrobial agents of in-vitro activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacodynamics of moxifloxacin and levofloxacin against Staphylococcus aureus and Staphylococcus epidermidis in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the bactericidal activity of moxifloxacin and levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Benchmarking the in vitro activity of moxifloxacin against recent isolates of Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae. A European multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In-vitro activity of levofloxacin, a new fluoroquinolone: evaluation against Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 27. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. [PDF] Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Activities of mutant prevention concentration-targeted moxifloxacin and levofloxacin against Streptococcus pneumoniae in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Comparative study of the mutant prevention concentrations of moxifloxacin, levofloxacin, and gemifloxacin against pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. journals.asm.org [journals.asm.org]
A Researcher's Guide to Moxifloxacin Hydrochloride Quantification: A Comparative Analysis of Validated Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of moxifloxacin hydrochloride is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Detailed experimental protocols and performance data are presented to facilitate an informed selection of the most suitable method for your specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of validated HPLC, HPTLC, and UV-Visible Spectrophotometry methods for the quantification of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 (150mm x 4.6mm, 5µm)[1] | Luna C18 (250 x 4.6mm, 5µ)[2] | Hypersil® BDS C18 (250x4.6 mm, 5µm) |
| Mobile Phase | 0.1% Triethylamine in water and Methanol (Isocratic)[1] | Buffer:Methanol (55:45) | 20 mM Ammonium dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25) |
| Flow Rate | 1.0 ml/min[1] | 1.5 ml/min | - |
| Detection Wavelength | 293 nm[1] | 295 nm | - |
| Retention Time | 2.8 min[1] | 5.855 min | Not Specified |
| Linearity Range | 20-60 µg/mL[1][2] | 0.125-16 µg/mL | - |
| Correlation Coefficient (r²) | 0.999[1] | 0.9990 | > 0.999 |
| Accuracy (% Recovery) | 99.3-102%[1] | 99.3%-100.2% | 97.7-107.6% |
| Precision (%RSD) | Not Specified | 0.58 (Intra-day), 0.95 (Inter-day) | ≤ 4.07 (Within day), ≤ 5.09 (Between days)[3] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | Method Details |
| Stationary Phase | Silica gel 60 F254[4][5] |
| Mobile Phase | Methylene chloride: Methanol: Strong ammonia solution: Acetonitrile (10:10:5:10)[4][5] |
| Detection Wavelength | 292 nm (Densitometry)[4][5] |
| Rf Value | ~0.51[5] |
| Linearity Range | 9-54 ng/spot[4][5] |
| Correlation Coefficient (r²) | >0.99[4][5] |
| Accuracy (% Recovery) | 98-102%[4] |
| Precision (%RSD) | < 2%[4] |
Table 3: UV-Visible Spectrophotometry Methods
| Parameter | Method 1 (Zero Order) | Method 2 (First Order Derivative) | Method 3 |
| Solvent | Distilled Water[6] | Distilled Water[6] | 0.1 M HCl[7] |
| λmax | 293 nm[6] | 282 nm (trough), 302 nm (crest)[6] | 294 nm[7] |
| Linearity Range | 1-20 µg/mL[6] | 1-20 µg/mL[6] | Not Specified |
| Correlation Coefficient (r²) | 0.9949[6] | 0.9937 (at 282nm), 0.9962 (at 302nm)[6] | Not Specified |
| Accuracy (% Recovery) | 98.745-100.984%[6] | Not specified | 79.905% to 119.86%[7] |
| Precision (%RSD) | < 2% (Intra-day and Inter-day)[6] | < 2% (Intra-day and Inter-day)[6] | < 2%[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
HPLC Method Protocol
-
Preparation of Mobile Phase:
-
Method 1: Prepare a mixture of 0.1% triethylamine in water and methanol. Filter through a 0.45 µm membrane filter and degas.[1]
-
Method 2: Prepare a buffer of 2 ml of orthophosphoric acid in 1000 ml of water, adjust the pH to 2.5 with triethylamine. Mix the buffer and methanol in a 55:45 ratio. Filter and degas.[2]
-
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.
-
Sample Preparation: For tablets, weigh and finely powder a set number of tablets. Dissolve a quantity of powder equivalent to a specific dose of this compound in the mobile phase. Filter the solution before injection.[1] For other dosage forms, dissolve the sample in the mobile phase to achieve a concentration within the linear range.
-
Chromatographic Conditions:
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Run the analysis using the parameters specified in Table 1.
-
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard solution.
HPTLC Method Protocol
-
Preparation of Mobile Phase: Prepare a premixed solution of methylene chloride, methanol, strong ammonia solution, and acetonitrile in the specified ratio (10:10:5:10).[4][5]
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Make serial dilutions to obtain standard solutions of different concentrations.[4][5]
-
Sample Preparation: Extract the drug from the dosage form using a suitable solvent and dilute to obtain a concentration within the calibration range.
-
Chromatographic Development:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Dry the plate after development.
-
-
Densitometric Analysis: Scan the dried plate at 292 nm using a densitometer to measure the peak areas.[4][5]
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
UV-Visible Spectrophotometry Protocol
-
Solvent Selection: Use distilled water or 0.1 M HCl as the solvent.[6][7]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of dilutions to create standard solutions of varying concentrations.[6]
-
Sample Preparation: Dissolve the pharmaceutical dosage form in the solvent and dilute to obtain a concentration within the Beer-Lambert law range.[6]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a solvent blank.
-
For the derivative method, record the first-order derivative spectrum and measure the amplitude at the specified wavelengths.[6]
-
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve constructed from the absorbance values of the standard solutions.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for Moxifloxacin HCl quantification by HPLC.
Caption: Workflow for Moxifloxacin HCl quantification by HPTLC.
Caption: Workflow for Moxifloxacin HCl quantification by UV-Vis Spectrophotometry.
References
- 1. jocpr.com [jocpr.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPTLC method for estimation of this compound in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scispace.com [scispace.com]
A Comparative Analysis of Moxifloxacin and Ciprofloxacin Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro activity of moxifloxacin and ciprofloxacin, two critical fluoroquinolone antibiotics, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes experimental data to evaluate their respective potencies, bactericidal activities, and anti-biofilm capabilities. Detailed experimental methodologies are provided to ensure reproducibility and aid in the design of future studies.
Executive Summary
Pseudomonas aeruginosa is a formidable pathogen notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Fluoroquinolones, such as ciprofloxacin and moxifloxacin, have been pivotal in the management of P. aeruginosa infections. This guide presents a comparative analysis of these two antibiotics, highlighting key differences in their efficacy. In general, ciprofloxacin often exhibits lower Minimum Inhibitory Concentrations (MICs) against P. aeruginosa compared to moxifloxacin. Both antibiotics demonstrate concentration-dependent killing, a hallmark of fluoroquinolones. Their effectiveness against P. aeruginosa biofilms, a critical factor in chronic infections, is also evaluated.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the comparative efficacy of moxifloxacin and ciprofloxacin against Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Moxifloxacin | 1.5 | >32 | 1 - >32 |
| Ciprofloxacin | 0.38 | >32 | 0.19 - >32 |
Data synthesized from studies on clinical isolates of P. aeruginosa.
Table 2: Anti-Biofilm Activity Comparison
| Antibiotic | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) |
| Moxifloxacin | ~2.5 | 40 |
| Ciprofloxacin | ~0.31 | 40 |
MBIC₅₀ is the concentration required to inhibit 50% of biofilm formation. MBEC is the minimum concentration to eradicate pre-formed biofilms. Data is based on in-vitro studies using standard P. aeruginosa strains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination Protocol
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of P. aeruginosa is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized bacterial suspension, typically ~5×10^5 CFU/mL.
-
Antibiotic Dilution Series: A two-fold serial dilution of moxifloxacin and ciprofloxacin is prepared in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Curve Analysis Protocol
This protocol outlines the procedure to assess the bactericidal activity of the antibiotics over time.
-
Bacterial Culture Preparation: A logarithmic-phase culture of P. aeruginosa is prepared and diluted to a starting inoculum of approximately 10^6 CFU/mL in fresh broth.
-
Antibiotic Exposure: Moxifloxacin and ciprofloxacin are added to the bacterial cultures at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are withdrawn from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected samples are plated on nutrient agar plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate the time-kill curves.
Anti-Biofilm Assay Protocol (Crystal Violet Method)
This protocol describes a quantitative method to assess the inhibition of biofilm formation.
-
Bacterial Inoculum Preparation: An overnight culture of P. aeruginosa is diluted 1:100 in fresh growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Biofilm Formation: 100 µL of the diluted culture is added to the wells of a 96-well flat-bottomed microtiter plate containing varying concentrations of moxifloxacin or ciprofloxacin.
-
Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilms are stained with 125 µL of 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Washing and Solubilization: The excess stain is washed off, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized by adding 200 µL of 30% acetic acid to each well.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 550 nm. The absorbance is proportional to the amount of biofilm formed.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways affected by fluoroquinolones and a typical experimental workflow for their comparative analysis.
Navigating the Landscape of Fluoroquinolone Cross-Resistance: A Comparative Guide for Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a comprehensive understanding of the cross-resistance profiles among existing antibiotics. This guide provides a detailed comparison of moxifloxacin's performance against other key fluoroquinolones, supported by experimental data, to aid in research and development efforts. We delve into the molecular mechanisms underpinning resistance and present quantitative data to illustrate the nuances of cross-resistance.
Mechanisms of Fluoroquinolone Action and Resistance
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, recombination, and repair.[2][3] Resistance to fluoroquinolones primarily arises from chromosomal mutations in the genes encoding these target enzymes, specifically in the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE genes.[2][3][4] Additionally, increased expression of efflux pumps that actively transport the drug out of the bacterial cell, and in some cases, plasmid-mediated resistance mechanisms, contribute to reduced susceptibility.[2][5][6]
The following diagram illustrates the primary mechanisms of fluoroquinolone resistance:
Caption: Mechanisms of fluoroquinolone action and resistance.
Comparative In Vitro Activity and Cross-Resistance
Experimental data consistently demonstrates that the degree of cross-resistance among fluoroquinolones is not absolute and can vary depending on the bacterial species, the specific resistance mechanisms at play, and the fluoroquinolone agent itself. Moxifloxacin, a C-8-methoxy fluoroquinolone, often retains some activity against isolates that have developed resistance to older fluoroquinolones like ciprofloxacin.[7][8][9] This can be attributed to its more balanced activity against both DNA gyrase and topoisomerase IV and its nature as a poorer substrate for some efflux pumps.[7]
Table 1: Comparative MICs (µg/mL) of Moxifloxacin and Other Fluoroquinolones against Streptococcus pneumoniae
| Strain Type | Target Gene Mutations | Moxifloxacin | Ciprofloxacin | Levofloxacin |
| Wild-Type (Susceptible) | None | 0.12 - 0.25 | 1-2 | 1-2 |
| First-step Mutant | parC | 0.5 - 1 | 4-8 | 4-8 |
| Second-step Mutant | parC + gyrA | 2 - 4 | 16 - 32 | 16 - 32 |
Data synthesized from multiple sources.[7]
Table 2: Comparative MICs (µg/mL) of Moxifloxacin and Ciprofloxacin against Acinetobacter baumannii
| Strain Type | Target Gene Mutations | Moxifloxacin | Ciprofloxacin |
| Susceptible | None | 0.25 - 0.5 | 0.5 - 1 |
| Ciprofloxacin-Resistant, Moxifloxacin-Susceptible | gyrA (Ser-83) | 0.25 - 1 | 2 - >32 |
| Ciprofloxacin- and Moxifloxacin-Resistant | gyrA (Ser-83) + parC (Ser-80) | ≥2 | >32 |
Data adapted from a study on nosocomial isolates.[8]
Table 3: Comparative MICs (µg/mL) of Moxifloxacin and Other Fluoroquinolones against Staphylococcus aureus
| Ciprofloxacin Susceptibility | Moxifloxacin | Ciprofloxacin | Ofloxacin |
| Susceptible (MIC ≤ 0.5) | ~0.06 | ~0.5 | ~0.5 |
| Moderately Resistant (MIC 1–4) | ~0.25 | ~8 | ~8 |
| Highly Resistant (MIC > 8) | ~2 | >64 | >64 |
Moxifloxacin demonstrated 8- to 32-fold greater potency than ciprofloxacin and ofloxacin against staphylococci.[9]
Table 4: Comparative MICs (µg/mL) of Moxifloxacin and Other Fluoroquinolones against Fluoroquinolone-Resistant Mycobacterium tuberculosis
| Ofloxacin Susceptibility | gyrA Mutation | Moxifloxacin | Levofloxacin | Ofloxacin |
| Susceptible | None | ≤0.5 | ≤1.0 | ≤2.0 |
| Resistant | Ala90Val, Asp94Ala, Asp94Tyr | >0.5 but ≤2 | >1.0 | >2.0 |
| Resistant | Other gyrA mutations | >2 | >1.0 | >2.0 |
A high degree of cross-resistance is observed, though the level of resistance to moxifloxacin and levofloxacin can be dependent on the specific gyrA mutation.[10]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro susceptibility testing. The following is a generalized methodology for determining Minimum Inhibitory Concentrations (MICs), a key metric in assessing cross-resistance.
Broth Microdilution Method for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions: Stock solutions of moxifloxacin, ciprofloxacin, levofloxacin, and other fluoroquinolones are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The following diagram outlines a typical experimental workflow for assessing fluoroquinolone cross-resistance:
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
The evidence indicates that while cross-resistance between moxifloxacin and other fluoroquinolones is a significant clinical concern, it is not always complete. Moxifloxacin often retains a degree of in vitro activity against bacterial isolates that have developed resistance to earlier-generation fluoroquinolones. This is particularly evident in cases of single-step mutations. However, the accumulation of multiple mutations, especially in both DNA gyrase and topoisomerase IV, typically leads to high-level resistance across the fluoroquinolone class. A thorough understanding of these resistance patterns, supported by robust experimental data, is crucial for the judicious use of current therapies and the development of novel antimicrobial agents.
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Correlation between GyrA Substitutions and Ofloxacin, Levofloxacin, and Moxifloxacin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Moxifloxacin and β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of moxifloxacin, a fluoroquinolone antibiotic, with β-lactam antibiotics presents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant strains. This guide provides an objective comparison of the synergistic effects observed in preclinical research, supported by experimental data and detailed methodologies. The aim is to offer a comprehensive resource for researchers and professionals in the field of drug development.
Unveiling the Synergy: Enhanced Bacterial Killing
In vitro studies have consistently demonstrated that the combination of moxifloxacin with various β-lactam antibiotics results in a synergistic or additive effect against a broad spectrum of clinically relevant bacteria. This synergy often leads to enhanced bactericidal activity compared to either agent used alone.
Key Findings from In Vitro Synergy Studies
The following table summarizes the quantitative data from key studies investigating the synergistic activity of moxifloxacin in combination with different β-lactam antibiotics against various bacterial species. The primary metric for synergy is the percentage of clinical isolates showing a synergistic interaction, as determined by time-kill assays or checkerboard methods.
| Bacterial Species | β-Lactam Antibiotic | Moxifloxacin Combination | Percentage of Strains Showing Synergy | Primary Assay Method | Reference |
| Pseudomonas aeruginosa | Imipenem | Imipenem + Moxifloxacin | 41.7% (of 10 isolates showing synergy with any tested combination) | Time-Kill Assay | [1] |
| Klebsiella pneumoniae | Cefepime | Cefepime + Moxifloxacin | 88% | Time-Kill Assay | [2][3][4] |
| Klebsiella pneumoniae | Piperacillin-Tazobactam | Piperacillin-Tazobactam + Moxifloxacin | 75% | Time-Kill Assay | [2][3] |
| Enterobacter cloacae | Cefepime | Cefepime + Moxifloxacin | 63% | Time-Kill Assay | [2][3][4] |
| Enterobacter cloacae | Piperacillin-Tazobactam | Piperacillin-Tazobactam + Moxifloxacin | 63% | Time-Kill Assay | [2][3] |
| Acinetobacter baumannii | Cefepime | Cefepime + Moxifloxacin | 63% | Time-Kill Assay | [2][3][4] |
| Acinetobacter baumannii | Piperacillin-Tazobactam | Piperacillin-Tazobactam + Moxifloxacin | 67% | Time-Kill Assay | [2][3] |
| Streptococcus pneumoniae | Ceftriaxone | Ceftriaxone + Moxifloxacin | 41% | Checkerboard Assay | [5] |
| Streptococcus pneumoniae | Cefotaxime | Cefotaxime + Moxifloxacin | 39% (16/50 susceptible, 12/30 macrolide-resistant, 11/20 penicillin-non-susceptible) | Checkerboard Assay | [5] |
It is important to note that while these combinations show significant promise, antagonism was not observed in these studies.[2][5]
Understanding the Mechanism of Synergy
The synergistic interaction between moxifloxacin and β-lactam antibiotics is believed to stem from their distinct mechanisms of action, which, when combined, create a multi-pronged attack on bacterial cells. While the precise signaling pathways are a subject of ongoing research, a prevailing hypothesis involves the "weakening" of the bacterial cell wall by the β-lactam, which in turn facilitates the entry and activity of moxifloxacin.
β-lactam antibiotics inhibit the synthesis of the bacterial cell wall, leading to a compromised and more permeable outer membrane. This disruption is thought to enhance the penetration of moxifloxacin into the bacterial cell, allowing it to more effectively reach its intracellular targets: DNA gyrase and topoisomerase IV. By inhibiting these enzymes, moxifloxacin prevents DNA replication and repair, ultimately leading to cell death.
Caption: Proposed mechanism of synergistic action between β-lactam antibiotics and moxifloxacin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the summary table. These protocols provide a framework for researchers looking to replicate or build upon these findings.
Time-Kill Assay
This method is used to assess the bactericidal activity of antimicrobial agents over time.
-
Bacterial Strain Preparation: Clinical isolates of the target bacteria are cultured overnight on appropriate agar plates. A few colonies are then used to inoculate a broth medium (e.g., Mueller-Hinton Broth) and incubated to achieve a logarithmic phase of growth.
-
Inoculum Standardization: The bacterial suspension is diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Exposure: The standardized bacterial inoculum is added to tubes containing the broth medium with antibiotics at desired concentrations (e.g., 0.5x, 1x, or 2x the Minimum Inhibitory Concentration - MIC). This includes a control group with no antibiotic, each antibiotic alone, and the combination of antibiotics.
-
Incubation and Sampling: The tubes are incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).
Caption: A generalized workflow for a time-kill assay to determine antibiotic synergy.
Checkerboard Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
-
MIC Determination: The MIC of each antibiotic is determined individually for the target bacterial strain using standard microdilution methods.
-
Microtiter Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of both antibiotics along the x and y axes, creating a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination.
-
FIC Index Calculation: The FIC index is calculated for each combination that inhibits bacterial growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Caption: A streamlined workflow for the checkerboard assay to calculate the FIC index.
Conclusion and Future Directions
The synergistic effect of moxifloxacin with β-lactam antibiotics represents a compelling area of research with significant clinical potential. The presented data highlights the enhanced bactericidal activity of these combinations against a variety of pathogens. For drug development professionals, these findings suggest that fixed-dose combination products or co-administration regimens could be viable strategies to overcome antibiotic resistance and improve patient outcomes.
Future research should focus on elucidating the precise molecular mechanisms and signaling pathways underlying this synergy. Furthermore, in vivo studies and well-designed clinical trials are necessary to validate these in vitro findings and to determine the optimal dosing and clinical utility of these combination therapies. The continued exploration of such synergistic interactions is crucial in the ongoing battle against infectious diseases.
References
- 1. In vitro synergism of beta-lactams with ciprofloxacin and moxifloxacin against genetically distinct multidrug-resistant isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Activities of Moxifloxacin Combined with Piperacillin-Tazobactam or Cefepime against Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic activities of moxifloxacin combined with piperacillin-tazobactam or cefepime against Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Moxifloxacin and Azithromycin Efficacy in Respiratory Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of moxifloxacin, a fluoroquinolone antibiotic, and azithromycin, a macrolide antibiotic, in preclinical models of respiratory infection. The following sections present quantitative data from key studies, detailed experimental protocols, and an examination of the immunomodulatory effects of each compound.
I. Quantitative Efficacy Comparison
The following tables summarize the bactericidal and protective effects of moxifloxacin and azithromycin in both in vitro and in vivo models of respiratory infections.
Table 1: In Vitro Efficacy against Streptococcus pneumoniae in a Respiratory Cell Culture Model [1]
| Efficacy Endpoint | Moxifloxacin (5 µg/ml) | Azithromycin (20 µg/ml) |
| Bacterial Killing | ||
| Intracellular S. pneumoniae | Effective killing | Effective killing |
| Epithelial Cell Protection | ||
| Cell damage at 24h (when administered 6h post-infection) | 18.1% | Similar protection to moxifloxacin |
| Cell rescue | Excellent | Similar to moxifloxacin |
Source: Adapted from Ulrich et al., 2005.[1]
Table 2: In Vivo Efficacy in a Murine Model of Acute Bacterial Rhinosinusitis (S. pneumoniae) [2][3]
| Efficacy Endpoint | Moxifloxacin (100 mg/kg, 12-hourly) | Azithromycin (200 mg/kg, 12-hourly) |
| Bacterial Clearance | Limited effect | Rapid clearance |
| Inflammatory Response | --- | Faster resolution of inflammation |
| Pharmacokinetics (in mice) | ||
| 24-h AUC/MIC ratio | 119.7 | 201.6 |
| Serum AUC0–24 | Lower | 1.7-fold higher than moxifloxacin |
| Serum half-life | ~1-2 hours | ~6 hours |
Source: Adapted from Naclerio et al., 2006.[2][3]
Table 3: Clinical and Bacteriological Efficacy in Acute Exacerbation of Chronic Bronchitis (AECB)
| Efficacy Endpoint | Moxifloxacin (400 mg once daily for 5 days) | Azithromycin (500 mg day 1, then 250 mg daily for 4 days) |
| Clinical Resolution Rate (microbiologically-valid patients) | 88% | 86% |
| Bacteriological Eradication Rate (end of therapy) | 95% | 94% |
| Bacteriological Eradication Rate (test-of-cure) | 89% | 86% |
| H. influenzae eradication (test-of-cure) | 97% | 83% |
| H. parainfluenzae eradication (test-of-cure) | 88% | 62% |
Source: Data from a clinical trial by DeAbate et al., 2000.
II. Experimental Protocols
A. In Vitro Respiratory Cell Culture Infection Model [1][4]
-
Objective: To assess the bactericidal and protective effects of moxifloxacin and azithromycin against Streptococcus pneumoniae infection of human respiratory epithelial cells.
-
Cell Line: A549 human alveolar epithelial cells.
-
Bacterial Strains: S. pneumoniae strains ATCC 6303 and ATCC 27336.
-
Infection Protocol:
-
A549 cells were infected with S. pneumoniae for 2 to 3 hours.
-
Non-adherent bacteria were washed away.
-
Incubation was continued for an additional 24 hours.
-
-
Drug Administration: Moxifloxacin (5 µg/ml) or azithromycin (20 µg/ml) was added at 0, 1, 3, and 6 hours after the removal of non-adherent bacteria.
-
Efficacy Assessment:
-
Bacterial numbers were determined by plating cell lysates.
-
Epithelial cell survival was quantified.
-
Cell damage was assessed by fluorescence microscopy (Live/Dead staining).
-
B. Murine Model of Acute Bacterial Rhinosinusitis [2][3]
-
Objective: To compare the in vivo efficacy of moxifloxacin and azithromycin in treating acute bacterial rhinosinusitis.
-
Animal Model: Pathogen-free 6- to 8-week-old C57BL/6 mice.
-
Bacterial Strain: Streptococcus pneumoniae.
-
Infection Protocol: Mice were infected intranasally with S. pneumoniae.
-
Drug Administration:
-
Treatment was initiated one day after inoculation.
-
Moxifloxacin (100 mg/kg) or azithromycin (200 mg/kg) was administered by gavage every 12 hours.
-
-
Efficacy Assessment:
-
Bacterial counts from nasal lavage fluid were determined at various time points post-infection.
-
Inflammatory cell markers (GR1, CD11b, CD3, CD4, and CD8) in sinus tissue were evaluated by flow cytometry.
-
III. Mechanism of Action and Immunomodulatory Effects
Both moxifloxacin and azithromycin exhibit immunomodulatory properties in addition to their direct antimicrobial activities. These effects can influence the host's inflammatory response to infection.
A. Moxifloxacin
Moxifloxacin, a fluoroquinolone, primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. Beyond this, moxifloxacin has been shown to modulate the host immune response. In a murine pneumonia model, moxifloxacin treatment led to reduced levels of inflammatory mediators such as KC (the mouse homolog of IL-8), IL-1β, and IL-17A in the lungs and plasma of infected mice.[5] This suggests that moxifloxacin can dampen the pro-inflammatory cytokine response during bacterial pneumonia.[5] Furthermore, in a human respiratory epithelial cell line, moxifloxacin was found to inhibit cytokine-induced activation of NF-κB and MAP kinase signaling pathways.
B. Azithromycin
Azithromycin, a macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Azithromycin is also well-recognized for its significant immunomodulatory effects.[6] It can alter macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This can lead to decreased production of pro-inflammatory cytokines like TNF-α and IL-6, and increased production of the anti-inflammatory cytokine IL-10. These immunomodulatory properties may contribute to the resolution of inflammation in respiratory infections.
IV. Visualized Workflows and Pathways
To better illustrate the experimental processes and molecular interactions, the following diagrams are provided in Graphviz DOT language.
References
- 1. Moxifloxacin and Azithromycin but not Amoxicillin Protect Human Respiratory Epithelial Cells against Streptococcus pneumoniae In Vitro when Administered up to 6 Hours after Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of treatment with moxifloxacin or azithromycin on acute bacterial rhinosinusitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. Moxifloxacin modulates inflammation during murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
validation of a bioanalytical method for moxifloxacin in plasma using LC-MS
An Objective Comparison of Bioanalytical Method Validation for Moxifloxacin in Plasma via LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic, requires precise measurement in plasma for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a gold standard for this purpose due to its high sensitivity and selectivity. This guide provides a comparative overview of validated bioanalytical methods for moxifloxacin in plasma, focusing on experimental protocols and performance data.
Experimental Protocols: A Detailed Approach
A robust bioanalytical method hinges on a well-defined experimental protocol. Below is a typical procedure for the analysis of moxifloxacin in plasma, followed by key validation parameters as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a widely used, straightforward, and cost-effective method for sample cleanup in bioanalysis.[1][2]
-
Spiking: An internal standard (IS), such as lomefloxacin or a stable isotope-labeled moxifloxacin, is added to a 100 µL aliquot of plasma sample.[3]
-
Precipitation: 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing 1% formic acid) is added to the plasma sample.[2][4] Acetonitrile is often preferred as it provides more efficient protein removal.[2]
-
Vortexing & Centrifugation: The mixture is vortexed for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Subsequently, the sample is centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant is carefully collected and can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Separation:
-
Column: A C18 column, such as an Atlantis T3 or Agilent Extend C18, is commonly used.[5][6]
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[4][5]
-
Flow Rate: A flow rate in the range of 0.3-1.0 mL/min is standard.[4][6]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for moxifloxacin.[3][7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][7] The precursor to product ion transitions for moxifloxacin (e.g., m/z 402.2 → 384.2) and the internal standard are monitored.[7]
-
Performance Data and Method Comparison
The validation of a bioanalytical method ensures its reliability for the intended application. Key performance metrics for different moxifloxacin assay methods are summarized below for objective comparison.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Reference(s) |
| Principle | Protein removal by denaturation with an organic solvent. | Analyte isolation based on physical and chemical interactions with a solid sorbent. | [1][2] |
| Recovery | >75% | >82% | [7][8] |
| Matrix Effect | Generally acceptable, can be compensated by an IS.[4][5] | Often lower matrix effects due to cleaner extracts. | [3] |
| Simplicity & Speed | High-throughput, fast, and simple. | More steps involved, can be automated. | [1] |
| Cost | Low cost (solvents and tubes). | Higher cost (cartridges and potentially automation). | [7] |
Table 2: Comparison of Validated LC-MS/MS Methods for Moxifloxacin in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation (Trichloroacetic acid)[5] | Solid Phase Extraction (SPE)[3] | Protein Precipitation (Methanol)[6] |
| LC Column | Atlantis T3[5] | Not Specified | Agilent Extend C18[6] |
| Linearity Range | 0.1 - 5 mg/L (100 - 5000 ng/mL)[5] | 1 - 1000 ng/mL[3] | 2 - 200 ng/mL (for N-sulfate metabolite)[6] |
| Correlation Coefficient (r²) | > 0.993[5] | > 0.999[3] | Not specified, but stated as linear.[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 mg/L (100 ng/mL)[5] | 1 ng/mL[3] | 2 ng/mL (for N-sulfate metabolite)[6] |
| Intra-day Precision (%CV) | < 11.4%[5] | < 11.3%[3] | < 7.10%[6] |
| Inter-day Precision (%CV) | < 11.4%[5] | < 11.3%[3] | < 7.10%[6] |
| Intra-day Accuracy (% Bias or % RE) | -5.8% to 14.6%[5] | < 10.0%[3] | -0.40% to 4.99%[6] |
| Inter-day Accuracy (% Bias or % RE) | -5.8% to 14.6%[5] | < 10.0%[3] | -0.40% to 4.99%[6] |
| Recovery | 91.4% - 109.7%[5] | Not explicitly stated | Not specified |
Visualizing the Workflow and Logic
Diagrams are essential for illustrating complex processes and relationships, providing an intuitive understanding of the bioanalytical workflow and the structure of method validation.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Moxifloxacin and Gemifloxacin Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vitro and in vivo activities of moxifloxacin and gemifloxacin against Streptococcus pneumoniae. The following sections detail the comparative efficacy of these two fluoroquinolones, supported by experimental data and detailed methodologies for key assays.
Executive Summary
Moxifloxacin and gemifloxacin are potent fluoroquinolones with excellent activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. While both drugs are effective, they exhibit distinct profiles in terms of in vitro potency, propensity to select for resistant mutants, and pharmacodynamic characteristics. Gemifloxacin generally demonstrates lower Minimum Inhibitory Concentrations (MICs), indicating higher intrinsic potency.[1][2] However, moxifloxacin often exhibits a more favorable profile in preventing the emergence of resistance, as measured by the Mutant Prevention Concentration (MPC).[3][4][5] This guide synthesizes key experimental data to facilitate a comprehensive understanding of their respective strengths and weaknesses in combating pneumococcal infections.
Data Presentation: In Vitro Activity
The in vitro activities of moxifloxacin and gemifloxacin are summarized below, focusing on MIC and MPC values against various S. pneumoniae isolates. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Similarly, MPC₅₀ and MPC₉₀ represent the concentrations required to prevent the emergence of resistant mutants in 50% and 90% of the tested isolates.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) against S. pneumoniae
| Fluoroquinolone | All Isolates MIC₅₀ | All Isolates MIC₉₀ | Levofloxacin-Resistant Isolates MIC₅₀ | Levofloxacin-Resistant Isolates MIC₉₀ | Reference |
| Moxifloxacin | 0.5 | 4 | 0.75 | 2 | [5] |
| Gemifloxacin | 0.125 | 1 | 0.125 | 0.25 | [1][2][5] |
Table 2: Comparative MPC₅₀ and MPC₉₀ Values (μg/mL) against S. pneumoniae
| Fluoroquinolone | MPC₅₀ (μg/mL) | MPC₉₀ (μg/mL) | Reference |
| Moxifloxacin | 1 | 16 | [3][5] |
| Gemifloxacin | 0.5 | 4 | [3][5] |
Table 3: Pharmacodynamic Parameters for Preventing Resistance in S. pneumoniae
| Fluoroquinolone | fAUC/MIC Ratio to Prevent Resistance | Reference |
| Moxifloxacin | 31 | [6] |
| Gemifloxacin | ≥50.5 | [6] |
fAUC/MIC: Ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration.
Mandatory Visualizations
Fluoroquinolone Mechanism of Action and Resistance in S. pneumoniae
This diagram illustrates the mechanism of action of fluoroquinolones, targeting DNA gyrase and topoisomerase IV, and the primary mechanisms of resistance developed by Streptococcus pneumoniae.
Caption: Fluoroquinolone action and bacterial resistance pathway.
Experimental Workflow for MIC and MPC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) for fluoroquinolones against S. pneumoniae.
Caption: Workflow for MIC and MPC experimental determination.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M07 guidelines.[7][8][9][10]
a. Materials:
-
Streptococcus pneumoniae isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Laked or lysed horse blood
-
96-well microtiter plates
-
Moxifloxacin and gemifloxacin analytical-grade powder
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator with 5% CO₂ atmosphere
b. Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of moxifloxacin and gemifloxacin at a concentration of 1 mg/mL in the appropriate solvent. Further dilute in sterile distilled water to create working solutions.
-
Preparation of Microdilution Plates: Dispense 50 µL of CAMHB supplemented with 2.5% to 5% laked horse blood into each well of a 96-well microtiter plate. Prepare serial twofold dilutions of the fluoroquinolones in the plate to achieve final concentrations ranging from 0.008 to 16 µg/mL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a blood agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mutant Prevention Concentration (MPC) Determination
This protocol is adapted from methodologies described in the literature for determining the MPC of fluoroquinolones against S. pneumoniae.[4][11][12][13][14]
a. Materials:
-
Streptococcus pneumoniae isolates
-
Tryptic Soy Agar (TSA) plates with 5% sheep blood
-
Todd-Hewitt broth
-
Moxifloxacin and gemifloxacin analytical-grade powder
-
Centrifuge and sterile tubes
-
Incubator with 5% CO₂ atmosphere
b. Protocol:
-
Preparation of High-Density Inoculum: Inoculate a starter culture of the S. pneumoniae isolate on blood agar plates and incubate overnight at 35-37°C in 5% CO₂. Transfer the bacterial growth to a large volume of Todd-Hewitt broth and incubate overnight.
-
Cell Harvesting and Concentration: Centrifuge the overnight culture to pellet the bacterial cells. Resuspend the pellet in a small volume of fresh broth to achieve a high cell density, with a target of >10¹⁰ CFU.
-
Preparation of MPC Plates: Prepare a series of TSA plates containing twofold dilutions of moxifloxacin or gemifloxacin at concentrations above the predetermined MIC.
-
Inoculation: Spread a volume of the high-density inoculum containing at least 10¹⁰ CFU onto each agar plate.
-
Incubation: Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 48 hours.
-
Reading Results: The MPC is the lowest concentration of the antimicrobial agent that prevents the growth of any colonies.
In Vitro Time-Kill Curve Analysis
This protocol outlines a standard method for assessing the bactericidal activity of fluoroquinolones over time.[15][16][17]
a. Materials:
-
Streptococcus pneumoniae isolates
-
CAMHB supplemented with laked horse blood
-
Moxifloxacin and gemifloxacin stock solutions
-
Sterile flasks or tubes
-
Shaking incubator with 5% CO₂ atmosphere
-
Sterile saline for dilutions
-
Blood agar plates for colony counting
-
Spectrophotometer
b. Protocol:
-
Inoculum Preparation: Prepare an overnight culture of S. pneumoniae in CAMHB. Dilute the culture in fresh, pre-warmed broth to an initial concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Drug Exposure: Add moxifloxacin or gemifloxacin to the bacterial cultures at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control with no antibiotic.
-
Sampling: Incubate the cultures in a shaking incubator at 35-37°C with 5% CO₂. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto blood agar plates.
-
Incubation and Counting: Incubate the plates at 35-37°C in 5% CO₂ for 24-48 hours, or until colonies are of sufficient size to be counted. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
References
- 1. ihma.com [ihma.com]
- 2. ihma.com [ihma.com]
- 3. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. dokumen.pub [dokumen.pub]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Developments in the Mutant Prevention Concentration: A Novel Approach to Antimicrobial Susceptibility/Resistance Issues [harvest.usask.ca]
- 15. journals.asm.org [journals.asm.org]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of the Post-Antibiotic Effect of Moxifloxacin and Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of moxifloxacin against other fluoroquinolones. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in assessing antibiotic efficacy and optimizing dosing regimens.[1] This document summarizes key quantitative data from comparative studies, details the experimental methodologies employed, and illustrates the underlying mechanisms of action.
Quantitative Comparison of Post-Antibiotic Effect
The post-antibiotic effect of moxifloxacin has been consistently demonstrated to be longer than that of older fluoroquinolones, such as ciprofloxacin and ofloxacin, against various bacterial pathogens. The duration of PAE is influenced by the bacterial species, the specific quinolone, and the concentration of the drug.
| Bacterial Species | Antibiotic | Concentration (x MIC) | Post-Antibiotic Effect (PAE) in hours | Reference |
| Staphylococcus aureus | Moxifloxacin | 4x | 2.8 | [2] |
| Ciprofloxacin | 4x | 1.4 | [2] | |
| Levofloxacin | 4x | 2.1 | [2] | |
| Ofloxacin | 4x | 1.5 | [2] | |
| Pseudomonas aeruginosa | Moxifloxacin | 4x | 2.0 | [2] |
| Ciprofloxacin | 4x | 1.1 | [2] | |
| Levofloxacin | 4x | 0.9 | [2] | |
| Ofloxacin | 4x | 0.6 | [2] | |
| Streptococcus pneumoniae | Moxifloxacin | 2.5x | 0.87 ± 0.1 | [3] |
| 10x | 2.41 ± 0.29 | [3] | ||
| Levofloxacin | 2.5x | 2.05 ± 0.10 | [3] | |
| 10x | 3.23 ± 0.45 | [3] | ||
| Respiratory Pathogens (various) | Moxifloxacin | 2-10x | 0.89 - 3.42 | [4] |
| Ciprofloxacin | 2-10x | Similar to Moxifloxacin | [4] |
Experimental Protocols
The determination of the post-antibiotic effect in the cited studies generally adheres to a standardized in vitro methodology. The key steps are outlined below.
1. Bacterial Strains and Culture Conditions:
-
Standard ATCC strains or clinical isolates of the target bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae) are used.
-
Bacteria are cultured in appropriate liquid media, such as Mueller-Hinton Broth (MHB), to a logarithmic growth phase.
2. Antibiotic Exposure:
-
The bacterial suspension is divided into test and control groups.
-
The test group is exposed to the quinolone antibiotic at a specified multiple of the Minimum Inhibitory Concentration (MIC), for example, 2x, 4x, or 10x MIC.
-
The exposure duration is typically 1 to 2 hours at 37°C in a shaking water bath.
3. Antibiotic Removal:
-
To remove the antibiotic, the bacterial culture is subjected to a 1:1,000 dilution in a pre-warmed, antibiotic-free broth. This dilution effectively reduces the antibiotic concentration to sub-inhibitory levels.
4. Measurement of Bacterial Regrowth:
-
The number of viable bacteria (Colony Forming Units per milliliter, CFU/mL) in both the test and control cultures is determined at regular intervals. This is typically done by plating serial dilutions of the cultures onto agar plates and incubating them for 24 hours.
-
The PAE is then calculated using the following formula: PAE = T - C
-
T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the corresponding time for the control culture.
-
Mechanism of Action and Post-Antibiotic Effect
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately causing cell death.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. I: Theoretical perspectives and a practical procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Post-Antibiotic Effect of Ampicillin and Levofloxacin to Escherichia coli and Staphylococcus aureus Based on Microscopic Imaging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative genomics of moxifloxacin-susceptible and -resistant bacterial strains
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance is a critical global health challenge. Moxifloxacin, a potent fluoroquinolone antibiotic, is no exception to this trend. Understanding the genetic underpinnings of moxifloxacin resistance is paramount for developing novel diagnostic tools and therapeutic strategies. This guide provides an objective comparison of moxifloxacin-susceptible and -resistant bacterial strains through the lens of comparative genomics, supported by experimental data and detailed protocols.
The Genetic Basis of Moxifloxacin Resistance
Moxifloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[1][2] Resistance primarily emerges through several key mechanisms that can be identified and characterized using whole-genome sequencing (WGS).
The most common resistance mechanism involves mutations in the genes encoding these target enzymes, specifically within the quinolone resistance-determining regions (QRDRs).[3] These genes are:
-
gyrA and gyrB , which encode the subunits of DNA gyrase.
-
parC and parE , which encode the subunits of topoisomerase IV.[4][5]
A single mutation in one of these genes can lead to a decrease in susceptibility, while multiple mutations, often in both target enzymes, can confer high-level resistance.[2][6] Additionally, some bacteria develop resistance by upregulating efflux pumps , which actively transport moxifloxacin out of the cell, preventing it from reaching its intracellular targets.[3]
Comparative Genomic Data on Moxifloxacin Resistance
Whole-genome sequencing of resistant and susceptible isolates allows for a direct comparison of their genetic makeup, revealing the specific mutations and genes responsible for resistance.
Table 1: Key Mutations and Associated Moxifloxacin Resistance
This table summarizes common mutations found in the QRDRs of target genes and their impact on the minimum inhibitory concentration (MIC) of moxifloxacin in various bacterial species. An increased MIC value indicates a higher level of resistance.
| Bacterial Species | Gene | Amino Acid Substitution | Effect on Moxifloxacin MIC | Citation(s) |
| Streptococcus pneumoniae | gyrA and/or parC | Various substitutions | Intermediate to high-level resistance. | [7] |
| Staphylococcus aureus | parC (primary target) | Ser80Phe | 4- to 8-fold MIC increase. | [8] |
| gyrA + parC | Double mutation | Up to 125-fold MIC increase (≥4 µg/ml). | [8] | |
| Acinetobacter baumannii | gyrA | Ser83Leu | Low-level resistance (MIC 0.25–1 mg/L). | [6] |
| gyrA + parC | Ser83Leu (gyrA) + Ser80Leu (parC) | High-level resistance (MIC ≥2 mg/L). | [6][9] | |
| Mycobacterium tuberculosis | gyrA | D94G, A90V, G88A | Associated with phenotypic resistance. | [10] |
| Mycoplasma genitalium | parC | S83I | Associated with 46% of treatment failures. | [11] |
| parC + gyrA | S83I (parC) + various gyrA mutations | Associated with 81% of treatment failures. | [11] |
Table 2: Genomic Feature Comparison of Susceptible vs. Resistant Strains
This table highlights the general genomic differences observed between moxifloxacin-susceptible and -resistant isolates.
| Genomic Feature | Moxifloxacin-Susceptible Strains | Moxifloxacin-Resistant Strains | Citation(s) |
| QRDR Mutations | Wild-type sequences in gyrA, gyrB, parC, parE. | Presence of one or more non-synonymous mutations. | [6][8][9] |
| Efflux Pump Gene Expression | Basal level of expression. | Often upregulated. | [3] |
| Number of SNPs/Indels | Baseline number relative to reference genome. | Can be significantly higher in resistant strains. | |
| Plasmid-Mediated Resistance Genes | Typically absent. | May carry genes such as qnr or aac(6')-Ib-cr. |
Experimental Protocols
A typical comparative genomics study to investigate moxifloxacin resistance follows a structured workflow, from sample collection to bioinformatic analysis.
Bacterial Isolation and Antimicrobial Susceptibility Testing (AST)
-
Isolation : Isolate bacteria from clinical or environmental samples using standard microbiological culture techniques.
-
AST : Determine the MIC of moxifloxacin for each isolate using methods such as broth microdilution or Etest, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). This phenotypically classifies strains as susceptible, intermediate, or resistant.[3][9]
Whole-Genome Sequencing (WGS)
-
DNA Extraction : Extract high-quality genomic DNA from pure bacterial cultures. A common method involves pelleting a liquid culture, lysing the cells (e.g., with lysozyme), and purifying the DNA using a commercial kit like the DNeasy® Blood and Tissue Kit.[12][13]
-
Library Preparation : Prepare a sequencing library from the extracted DNA. This involves fragmenting the DNA, adding sequencing adapters, and purifying the resulting fragments. Kits such as Illumina DNA Prep are widely used for this purpose.[14]
-
Sequencing : Sequence the prepared libraries on a next-generation sequencing (NGS) platform, such as the Illumina MiSeq or HiSeq, to generate millions of short DNA reads.[12][14]
Bioinformatic Analysis
-
Quality Control : Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Genome Assembly : Assemble the quality-filtered reads into a draft genome sequence (de novo assembly) or map them to a high-quality reference genome of the same species.[14]
-
Variant Calling : Compare the genome sequence of the resistant strain(s) to that of the susceptible strain(s) or the reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels). Pay close attention to the QRDRs of the gyrA, gyrB, parC, and parE genes.
-
Resistance Gene Identification : Screen the assembled genomes against comprehensive antibiotic resistance gene databases (e.g., CARD, ResFinder) to detect known resistance genes, including those for efflux pumps or plasmid-mediated resistance.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to clarify complex processes and relationships in genomics research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 4. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frequencies and mechanisms of resistance to moxifloxacin in nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Detection and Molecular Analysis of Moxifloxacin MIC Values of Mycobacterium tuberculosis Strains Isolated from Clinical Specimens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gyrA Mutations in Mycoplasma genitalium and Their Contribution to Moxifloxacin Failure: Time for the Next Generation of Resistance-Guided Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. webs.uab.cat [webs.uab.cat]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
